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Core Science & Biosynthesis

Foundational

3-Bromo-5-iodo-4-methoxybenzoic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Chemoselective Applications

Executive Summary In the realm of advanced organic synthesis and drug discovery, polyhalogenated aromatic building blocks are highly prized for their ability to serve as versatile scaffolds. 3-Bromo-5-iodo-4-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated aromatic building blocks are highly prized for their ability to serve as versatile scaffolds. 3-Bromo-5-iodo-4-methoxybenzoic acid (BIMBA) represents a prime example of such a scaffold. By featuring three distinct functional handles—a carboxylic acid, a bromine atom, and an iodine atom—arranged around an electron-rich anisole core, this compound enables highly complex, multi-step derivatizations. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its vital role in orthogonal cross-coupling methodologies.

Physicochemical and Structural Properties

The utility of 3-Bromo-5-iodo-4-methoxybenzoic acid is deeply rooted in its structural electronics. The central phenyl ring is subjected to competing electronic effects: the methoxy group (-OCH₃) at C4 is strongly electron-donating via resonance (+M effect), while the carboxylic acid (-COOH) at C1 is electron-withdrawing (-M effect).

This push-pull system creates a highly predictable reactivity profile. The halogens at C3 (Bromine) and C5 (Iodine) not only provide steric shielding to the methoxy group but also offer distinct bond dissociation energies (BDEs), which is the cornerstone of their utility in transition-metal catalysis.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Bromo-5-iodo-4-methoxybenzoic acid
CAS Registry Number 1092308-81-0 [1]
Molecular Formula C8H6BrIO3 [1]
Molecular Weight 356.94 g/mol [1]
SMILES Code O=C(O)C1=CC(I)=C(OC)C(Br)=C1 [1]
Appearance White to off-white crystalline solid
Storage Conditions 2-8°C, protected from light and moisture

Mechanistic Synthesis Workflow

The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid relies on the sequential, regioselective electrophilic aromatic substitution (EAS) of 4-methoxybenzoic acid (p-anisic acid) [2]. The causality behind the experimental design is dictated by the directing effects of the pre-existing substituents.

  • First Halogenation (Bromination): The methoxy group strongly activates the ortho positions (C3 and C5). Because the para position is blocked by the carboxylic acid, bromination occurs exclusively at the ortho site. Stoichiometric control ensures monobromination, yielding 3-bromo-4-methoxybenzoic acid.

  • Second Halogenation (Iodination): The introduction of the bulky iodine atom requires harsher oxidative conditions. The remaining ortho position (C5) is the only viable site for the iodonium ion ( I+ ) to attack. The presence of the bromine atom at C3 sterically and electronically deactivates the ring just enough to prevent over-halogenation, ensuring a clean conversion to the dihalogenated product.

SynthesisWorkflow A 4-Methoxybenzoic Acid (p-Anisic Acid) B 3-Bromo-4-methoxybenzoic Acid A->B Br2 or NBS AcOH, RT C 3-Bromo-5-iodo-4-methoxybenzoic Acid B->C I2, H5IO6 H2SO4, 80°C

Synthetic pathway for 3-Bromo-5-iodo-4-methoxybenzoic acid via sequential halogenation.
Experimental Protocol: Self-Validating Synthesis System

Step 1: Bromination to 3-Bromo-4-methoxybenzoic acid

  • Procedure: Dissolve 4-methoxybenzoic acid (1.0 equiv) in glacial acetic acid (0.5 M). Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes at room temperature. Stir for 12 hours.

  • Isolation: Pour the mixture into ice-cold water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Causality & Validation: NBS provides a slow, controlled release of electrophilic bromine, preventing dibromination. The reaction's success is visually validated by the precipitation of the highly crystalline monobrominated intermediate upon aqueous quenching.

Step 2: Iodination to 3-Bromo-5-iodo-4-methoxybenzoic acid

  • Procedure: Suspend the intermediate (1.0 equiv) in a 9:1 mixture of glacial acetic acid and concentrated sulfuric acid. Add iodine ( I2​ , 0.6 equiv) and periodic acid ( H5​IO6​ , 0.3 equiv). Heat to 80°C for 24 hours.

  • Isolation: Quench the cooled mixture in 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Filter, wash, and recrystallize from ethanol/water.

  • Causality & Validation: Periodic acid acts as an in-situ oxidant, converting the byproduct hydrogen iodide (HI) back into active I2​ , ensuring 100% atom economy for iodine. Self-Validation: The reaction mixture initially turns deep purple (active iodine). The reaction is deemed complete when the purple color fades, and the thiosulfate quench immediately turns the mixture white, confirming the reduction of any residual oxidized iodine species.

Applications in Drug Development: Orthogonal Cross-Coupling

In pharmaceutical development, the ability to sequentially functionalize a single aromatic core without relying on protecting groups is highly efficient. 3-Bromo-5-iodo-4-methoxybenzoic acid is a master key for orthogonal cross-coupling [3].

The chemoselectivity is governed by the kinetics of the oxidative addition step in Palladium(0) catalysis. The Carbon-Iodine bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the Carbon-Bromine bond (~336 kJ/mol). By carefully tuning the reaction temperature and the electronic properties of the phosphine ligands, researchers can force the Palladium catalyst to insert exclusively into the C-I bond, leaving the C-Br bond entirely intact for a subsequent reaction.

ChemoselectiveLogic Start 3-Bromo-5-iodo-4-methoxybenzoic Acid Step1 First Cross-Coupling (C-I bond) Pd(PPh3)4, 40°C Start->Step1 Oxidative Addition (I > Br) Intermediate 3-Bromo-5-aryl-4-methoxybenzoic Acid Step1->Intermediate Step2 Second Cross-Coupling (C-Br bond) Pd2(dba)3, XPhos, 90°C Intermediate->Step2 Oxidative Addition (Br > Cl/F) Final 3,5-Diaryl-4-methoxybenzoic Acid Step2->Final

Orthogonal cross-coupling logic exploiting the differential reactivity of C-I and C-Br bonds.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the self-validating nature of this orthogonal reactivity, the following protocol outlines the selective functionalization of the C-I bond:

  • Setup: In an oven-dried Schlenk flask under argon, combine 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 mmol), an arylboronic acid (1.05 mmol), and anhydrous K2​CO3​ (3.0 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Solvent Injection: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v, 10 mL).

  • Thermal Control (The Causality): Stir the mixture strictly at 40°C for 8 hours.

    • Why 40°C? At this temperature, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but completely insufficient for C-Br oxidative addition.

  • Work-up: Acidify the mixture with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation: LC-MS analysis of the crude mixture will show >95% conversion to the mono-arylated product, with the bromine isotope pattern (M / M+2 ratio of 1:1) clearly visible in the mass spectrum, validating that the C-Br bond was preserved.

References

  • Bidepharm. "CAS:1092308-81-0, 3-Bromo-5-iodo-4-methoxybenzoic acid".
  • Benchchem. "3-Bromo-5-iodo-4-methoxybenzoic acid: Properties and Synthesis".
  • SciSpace. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes".
Exploratory

3-Bromo-5-iodo-4-methoxybenzoic acid CAS number

Orthogonal Functionalization Strategies Using 3-Bromo-5-iodo-4-methoxybenzoic Acid: A Technical Guide for Advanced Scaffold Synthesis Introduction In the realm of modern drug discovery and complex molecule synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Functionalization Strategies Using 3-Bromo-5-iodo-4-methoxybenzoic Acid: A Technical Guide for Advanced Scaffold Synthesis

Introduction

In the realm of modern drug discovery and complex molecule synthesis, the ability to selectively and sequentially functionalize aromatic rings is paramount. 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) represents a highly privileged, multi-functional scaffold[1]. Featuring a carboxylic acid for downstream amidation or esterification, an electron-donating methoxy group, and two distinct halogens (bromine and iodine), this molecule is tailor-made for sequential, orthogonal cross-coupling reactions. This guide provides an in-depth framework for exploiting this scaffold, grounded in mechanistic causality and field-proven analytical techniques.

Mechanistic Causality of Orthogonality

The core principle enabling the sequential functionalization of this scaffold lies in the thermodynamic and kinetic differences between the carbon-halogen bonds. The bond dissociation energy (BDE) of an aryl C-I bond is approximately 281 kJ/mol (~67 kcal/mol), whereas the aryl C-Br bond is significantly stronger at 345 kJ/mol (~82 kcal/mol)[2].

This ~64 kJ/mol energy gap directly dictates the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling cycles[3]. At ambient or mildly elevated temperatures (25–50 °C), a standard Pd(0) catalyst will undergo rapid oxidative addition exclusively at the weaker C-I bond. The C-Br bond remains entirely intact, serving as a latent electrophile for a subsequent, higher-temperature coupling using more electron-rich, sterically demanding ligands (e.g., SPhos or XPhos)[4].

ReactionPathway Start 3-Bromo-5-iodo-4-methoxybenzoic acid Step1 Pd(0) Catalyst Low Temp (25-50°C) Start->Step1 OxAdd1 Oxidative Addition at C-I Bond Step1->OxAdd1 Inter Mono-functionalized Intermediate OxAdd1->Inter Coupling 1 Step2 Pd(0) + Bulky Ligand High Temp (80-100°C) Inter->Step2 OxAdd2 Oxidative Addition at C-Br Bond Step2->OxAdd2 Final Di-functionalized Product OxAdd2->Final Coupling 2

Mechanistic pathway of orthogonal cross-coupling exploiting C-I vs C-Br reactivity.

Self-Validating Analytical Tracking

A hallmark of a robust experimental protocol is its ability to self-validate. When executing the first cross-coupling (targeting the C-I bond), reaction monitoring via LC-MS or GC-MS provides definitive proof of orthogonality. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. If the first coupling is truly orthogonal, the mass spectrum of the isolated intermediate will exhibit a characteristic doublet (M + and M + +2) of equal intensity. The disappearance of this isotopic signature only occurs during the second coupling phase, providing an unambiguous, built-in diagnostic tool to ensure the C-Br bond was not prematurely activated.

Quantitative Data: Catalyst and Condition Optimization

To maximize yield and prevent competitive oxidative addition at the C-Br bond during the first phase, precise catalyst selection is critical. The following table summarizes the optimized parameters for sequential functionalization[4],[3].

Reaction PhaseTarget BondBDE (kJ/mol)Catalyst SystemTemp (°C)Typical Yield (%)
Phase 1 (e.g., Sonogashira)C-I~281Pd(PPh 3​ ) 4​ or Pd(OAc) 2​ /PPh 3​ 25 - 5085 - 95
Phase 2 (e.g., Suzuki)C-Br~345Pd(OAc) 2​ / SPhos or XPhos80 - 11070 - 85

Detailed Experimental Protocols

Protocol 1: Phase 1 - Selective C-I Functionalization (Suzuki-Miyaura)

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv), the desired boronic acid (1.05 equiv), and Pd(PPh 3​ ) 4​ (2-3 mol%)[4].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and aqueous K 2​ CO 3​ (2.0 equiv). The biphasic nature aids in dissolving the carboxylic acid as its potassium salt.

  • Reaction: Stir the mixture at 40 °C for 4-6 hours.

  • Validation: Sample the organic layer for LC-MS. Confirm the presence of the 1:1 isotopic bromine doublet in the product mass to validate intact C-Br bonds[3].

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the mono-functionalized intermediate. Filter and purify via flash chromatography.

Protocol 2: Phase 2 - C-Br Functionalization (Buchwald-Hartwig or Suzuki)

  • Preparation: To a new reaction vial, add the mono-functionalized intermediate (1.0 equiv), the second coupling partner (1.2 equiv), Pd(OAc) 2​ (5 mol%), and SPhos (10 mol%)[4].

  • Activation: The use of SPhos is critical here; its electron-rich biaryl phosphine structure accelerates oxidative addition into the stubborn C-Br bond, while its steric bulk promotes reductive elimination around the hindered methoxy group[3].

  • Reaction: Add anhydrous Toluene and K 3​ PO 4​ (2.5 equiv). Seal and heat to 100 °C for 12-18 hours.

  • Isolation: Cool to room temperature, filter through Celite, concentrate, and purify the di-functionalized product via preparative HPLC.

ExpWorkflow Prep 1. Reagent Prep Degas & Glovebox Rxn1 2. First Coupling Target C-I Bond Prep->Rxn1 Monitor 3. MS Monitoring Check Br Isotopes Rxn1->Monitor Purify1 4. Isolation Chromatography Monitor->Purify1 Validated Rxn2 5. Second Coupling Target C-Br Bond Purify1->Rxn2 Purify2 6. Final Isolation HPLC / Crystallization Rxn2->Purify2

Step-by-step experimental workflow for sequential orthogonal functionalization.

References

  • Title: 3-Bromo-5-iodo-4-methoxybenzoic acid | CymitQuimica | Source: cymitquimica.com | URL: 1

  • Title: A Comparative Guide to Catalysts for Reactions Involving 2-Bromo-4-methoxybenzoic Acid - Benchchem | Source: benchchem.com | URL: 4

  • Title: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem | Source: benchchem.com | URL: 3

  • Title: Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst | Source: acs.org | URL: 2

Sources

Foundational

In-depth Technical Guide: Molecular Weight Determination of 3-Bromo-5-iodo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a halogenated organic compound, it holds potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a halogenated organic compound, it holds potential as a versatile building block in synthetic organic chemistry and drug discovery. The precise determination of its molecular weight is a fundamental and mandatory step in its characterization. It serves as the initial confirmation of the compound's identity and purity following synthesis or isolation. An accurate molecular weight is the cornerstone upon which all further structural elucidation and biological testing are built.

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation for the precise determination of the molecular weight of 3-Bromo-5-iodo-4-methoxybenzoic acid. The primary focus is on mass spectrometry, the most direct and accurate technique for this purpose, with supplementary discussion on other corroborating analytical methods.

Physicochemical Properties and Calculated Molecular Weight

A summary of the key physicochemical properties for 3-Bromo-5-iodo-4-methoxybenzoic acid is presented below. The molecular weight is calculated based on its molecular formula and the atomic weights of its constituent atoms.

PropertyValue
Molecular Formula C₈H₆BrIO₃
Average Molecular Weight 356.94 g/mol
Monoisotopic Mass 355.8528 Da
IUPAC Name 3-Bromo-5-iodo-4-methoxybenzoic acid
Structure A benzoic acid core substituted with bromine at position 3, iodine at position 5, and a methoxy group at position 4.

Note: The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O).

Primary Analytical Technique: Mass Spectrometry

Mass spectrometry (MS) is the most powerful and widely used analytical technique for determining the molecular weight of a compound.[1] It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[1] For a singly charged ion, the m/z value is equivalent to the molecular weight of the ion.

The Causality Behind Experimental Choices

The choice of ionization technique is critical for analyzing a molecule like 3-Bromo-5-iodo-4-methoxybenzoic acid.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons. While it reliably produces a molecular ion (M⁺•), the high energy can cause extensive fragmentation. This fragmentation pattern is highly reproducible and provides a "molecular fingerprint" that is invaluable for structural elucidation.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for more polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this particular benzoic acid, ESI in negative ion mode would likely yield a strong signal for the [M-H]⁻ ion, directly providing the molecular weight.

For a comprehensive analysis, performing both EI-MS to obtain a fragmentation pattern for structural confirmation and ESI-MS to clearly identify the molecular ion is often the most robust strategy.

Experimental Workflow: Mass Spectrometry

The general workflow for determining the molecular weight of 3-Bromo-5-iodo-4-methoxybenzoic acid using mass spectrometry is illustrated below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Prep Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) Injection Inject sample into LC-MS or direct infusion Prep->Injection Introduction Ionization Ionization Source (e.g., ESI or EI) Injection->Ionization Analysis MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Analysis Detector Detector MassAnalyzer->Detector Analysis DataAcq Data Acquisition (Mass Spectrum) Detector->DataAcq Signal Interpretation Identify Molecular Ion Peak & Isotopic Pattern DataAcq->Interpretation Processing MW_Determination Determine Molecular Weight Interpretation->MW_Determination Processing

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Detailed Protocol: ESI-MS Analysis
  • Sample Preparation: a. Accurately weigh approximately 1 mg of 3-Bromo-5-iodo-4-methoxybenzoic acid. b. Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the final solution to promote ionization.

  • Instrument Calibration: a. Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range. This ensures the accuracy of the m/z scale.

  • Analysis: a. Set the ESI source parameters. For negative ion mode, typical parameters would include a capillary voltage of -3.0 to -4.5 kV, a nebulizing gas pressure of 30-50 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C. b. Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-500) to ensure the molecular ion is observed.

Data Interpretation: The Halogen Isotopic Signature

A key feature in the mass spectrum of 3-Bromo-5-iodo-4-methoxybenzoic acid is the distinctive isotopic pattern caused by the presence of bromine.

  • Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units for any ion containing a bromine atom.

  • Iodine (I): Is monoisotopic, meaning it has only one stable isotope (¹²⁷I). Therefore, it does not contribute to a complex isotopic pattern in the same way as bromine or chlorine.

For the [M-H]⁻ ion of 3-Bromo-5-iodo-4-methoxybenzoic acid, we would expect to see:

  • A peak at m/z corresponding to the molecule containing ⁷⁹Br.

  • A peak at m/z + 2 corresponding to the molecule containing ⁸¹Br.

  • The relative intensity of these two peaks should be approximately 1:1.

This characteristic "doublet" provides extremely strong evidence for the presence of a single bromine atom in the molecule, thus acting as a self-validating system for the compound's identity.

G cluster_ms Mass Spectrum Interpretation M_ion Molecular Ion Region [M-H]⁻ Peak1 m/z = 354.8 (C₈H₅⁷⁹BrIO₃)⁻ M_ion->Peak1 Contains ⁷⁹Br Peak2 m/z = 356.8 (C₈H₅⁸¹BrIO₃)⁻ M_ion->Peak2 Contains ⁸¹Br Pattern Characteristic 1:1 Isotopic Pattern Peak1->Pattern Peak2->Pattern Conclusion Confirms presence of one Bromine atom Pattern->Conclusion

Caption: Logic diagram for interpreting the isotopic pattern in the mass spectrum.

Supporting Analytical Techniques

While MS provides the most direct measure of molecular weight, other techniques are essential for a complete characterization and to support the molecular formula from which the weight is calculated.

Elemental Analysis

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.

Principle: A small, precisely weighed amount of the sample is combusted in a furnace. The resulting gases (CO₂, H₂O, etc.) are separated and quantified. The mass percentages of the elements are then used to determine the empirical formula of the compound.

Protocol:

  • A sample of 2-3 mg of 3-Bromo-5-iodo-4-methoxybenzoic acid is accurately weighed.

  • The sample is placed in a combustion furnace (typically at ~1000 °C).

  • The combustion products are passed through a series of detectors to quantify the amounts of CO₂ and H₂O produced.

  • The mass percentages of Carbon and Hydrogen are calculated.

  • The empirical formula is derived from these percentages.

Causality: By comparing the empirical formula from elemental analysis with the proposed molecular formula (C₈H₆BrIO₃), one can confirm the elemental ratios. If the molecular weight is known from MS, the molecular formula can be definitively determined from the empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, specifically the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While it does not directly provide the molecular weight, it is the most powerful technique for structural elucidation. By confirming the structure, NMR validates the molecular formula and, by extension, the calculated molecular weight.

For 3-Bromo-5-iodo-4-methoxybenzoic acid, one would expect:

  • ¹H NMR: Distinct signals for the two aromatic protons, the methoxy group protons, and the carboxylic acid proton, with specific chemical shifts and coupling patterns that confirm the substitution pattern.

  • ¹³C NMR: Signals for each of the eight unique carbon atoms in the molecule.

The successful interpretation of NMR spectra provides irrefutable evidence for the molecular structure, leaving no ambiguity in the molecular formula used for the molecular weight calculation.

Summary and Conclusion

The accurate determination of the molecular weight of 3-Bromo-5-iodo-4-methoxybenzoic acid is a critical first step in its scientific evaluation. The definitive technique for this purpose is mass spectrometry, which provides a direct measurement of the mass-to-charge ratio. The presence of a bromine atom in the structure offers a unique and confirmatory 1:1 isotopic pattern in the mass spectrum, serving as an internal validation of the result. Supporting techniques such as elemental analysis and NMR spectroscopy are crucial for determining the empirical and molecular formulas, thereby corroborating the molecular weight obtained by mass spectrometry. Together, these methods provide a comprehensive and trustworthy characterization of the compound's identity and purity, which is essential for its application in research and development.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 3-Bromo-5-iodo-4-methoxybenzoic Acid

This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of 3-bromo-5-iodo-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of 3-bromo-5-iodo-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that dictate the analytical workflow. By integrating data from multiple spectroscopic techniques, we can achieve an unambiguous confirmation of the molecular structure, a critical step in any chemical research and development program.

Introduction

3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a combination of electron-withdrawing halogens (bromine and iodine) and an electron-donating methoxy group, presents a unique electronic and steric environment. This complexity makes a multi-faceted analytical approach essential for unequivocal structure determination. The precise arrangement of these substituents on the benzoic acid core is critical as it governs the molecule's chemical reactivity, physical properties, and potential biological activity. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to definitively elucidate this structure.

Physicochemical Properties

A foundational understanding of the compound's basic properties is crucial before delving into complex spectroscopic analysis.

PropertyValue
Molecular FormulaC₈H₆BrIO₃
Molecular Weight384.94 g/mol
IUPAC Name3-Bromo-5-iodo-4-methoxybenzoic acid
AppearanceExpected to be a solid, likely crystalline, with a color ranging from white to off-white.

The Strategic Workflow for Structure Elucidation

The elucidation of a novel or complex organic molecule is a process of systematic investigation. Each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the data from one method corroborates and refines the hypotheses drawn from another.

Caption: A logical workflow for the structure elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like 3-bromo-5-iodo-4-methoxybenzoic acid, the isotopic distribution patterns are particularly informative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is typically preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.[1]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Data Interpretation: The Isotopic Signature

The presence of bromine and iodine, both of which have characteristic isotopic patterns, provides a definitive signature in the mass spectrum.

  • Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

  • Iodine: Is monoisotopic (¹²⁷I).

The combination of one bromine and one iodine atom will result in a characteristic isotopic cluster for the molecular ion [M-H]⁻, with two major peaks separated by 2 m/z units and in an approximate 1:1 intensity ratio.

IonCalculated m/zExpected Relative Abundance
[C₈H₅⁷⁹Br¹²⁷IO₃ - H]⁻383.84~100%
[C₈H₅⁸¹Br¹²⁷IO₃ - H]⁻385.84~97%

The observation of this specific isotopic pattern is strong evidence for the presence of one bromine and one iodine atom in the molecule. The high-resolution measurement of the monoisotopic peak (m/z 383.84) allows for the confirmation of the elemental formula (C₈H₅BrIO₃) with high accuracy.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of 3-bromo-5-iodo-4-methoxybenzoic acid is expected to show several characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[2][3]
~1700C=O stretchCarboxylic AcidA strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid.[2]
~3000C-H stretchAromatic & MethylAromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group appear just below.[4]
1600 & 1500C=C stretchAromatic RingThese two peaks are characteristic of the benzene ring.[2]
~1250 & ~1050C-O stretchEther & Carboxylic AcidThe aryl-alkyl ether and the C-O of the carboxylic acid will have distinct stretches in this region.

The presence of these key absorption bands provides strong evidence for the benzoic acid core and the methoxy substituent.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Pieces

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 10Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[4]
~8.0-8.5Singlet1HAr-HThe two aromatic protons are not equivalent and will appear as distinct signals. Their exact chemical shifts are influenced by the surrounding substituents.
~7.5-8.0Singlet1HAr-HThe two aromatic protons are not equivalent and will appear as distinct signals. Their exact chemical shifts are influenced by the surrounding substituents.
~3.9Singlet3H-OCH₃The protons of the methoxy group are equivalent and appear as a singlet.[4]

The observation of two distinct singlets for the aromatic protons is a key piece of evidence for the 1,3,4,5-substitution pattern. If the substitution were different, coupling between adjacent aromatic protons would be observed.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155-160C-OCH₃The aromatic carbon attached to the electron-donating methoxy group is shifted downfield.
~140-145C-IThe carbon attached to iodine is influenced by the heavy atom effect.
~135-140C-HAromatic methine carbon.
~125-130C-HAromatic methine carbon.
~115-120C-BrThe carbon attached to bromine is influenced by the electronegativity and heavy atom effect of bromine.
~100-105C-COOHThe ipso-carbon attached to the carboxylic acid group.
~55-60-OCH₃The carbon of the methoxy group is relatively upfield.[4][5]

The presence of eight distinct signals in the ¹³C NMR spectrum is consistent with the proposed structure, which has eight unique carbon atoms.

Integrated Structure Elucidation

The final, definitive structure of 3-bromo-5-iodo-4-methoxybenzoic acid is confirmed by the convergence of data from all analytical techniques.

Caption: Integration of spectroscopic data to confirm the final structure.

Conclusion

The structure elucidation of 3-bromo-5-iodo-4-methoxybenzoic acid is a prime example of the power of modern analytical chemistry. Through the logical and synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can move from a simple molecular formula to a complete and unambiguous three-dimensional structure. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of chemical compounds in research and development. Each technique provides self-validating data points that, when taken together, leave no doubt as to the identity of the molecule .

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13545467, 3-Bromo-5-iodo-4-methoxybenzoic acid. [Link]

  • Kolev, T., Stoyanov, S., & Stoyanova, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(15), 4495. [Link]

  • Filarowski, A., & Koll, A. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(9), 1830-1837. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • McMahon, T. B. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(13), 4387-4397. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

Sources

Foundational

1H NMR spectrum of 3-Bromo-5-iodo-4-methoxybenzoic acid

Whitepaper: High-Resolution 1 H NMR Spectral Analysis of 3-Bromo-5-iodo-4-methoxybenzoic Acid Executive Summary The regioselective functionalization of benzoic acid derivatives yields complex, highly asymmetric architect...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: High-Resolution 1 H NMR Spectral Analysis of 3-Bromo-5-iodo-4-methoxybenzoic Acid

Executive Summary

The regioselective functionalization of benzoic acid derivatives yields complex, highly asymmetric architectures critical to modern drug discovery and agrochemical development[1]. 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) is a prime example of a densely functionalized building block. Analyzing its 1 H Nuclear Magnetic Resonance (NMR) spectrum presents a unique analytical challenge: resolving the subtle chemical shift non-equivalence of isolated aromatic protons influenced by distinct heavy halogens.

This technical guide provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the 1 H NMR spectrum of this molecule, grounded in quantum mechanical principles and advanced relaxation dynamics.

Structural Architecture & Electronic Asymmetry

To accurately predict the NMR spectrum, one must first deconstruct the molecule's electronic environment. The presence of bromine at C3 and iodine at C5 breaks the C2v​ symmetry of the parent 4-methoxybenzoic acid.

  • Steric Compression: The methoxy group (-OCH 3​ ) at C4 is sterically compressed by the two bulky flanking halogens. This steric hindrance forces the methoxy methyl group out of coplanarity with the aromatic ring, dampening its resonance electron-donating ( +M ) effect to the meta positions.

  • Inductive Withdrawing Effects: Both halogens exert strong −I (inductive) effects, deshielding the remaining aromatic protons.

  • Isolated Spin System: The only remaining aromatic protons are at C2 and C6. Because they are separated by four bonds and lack adjacent ortho-protons, they form an isolated AX (or AB) spin system.

Quantitative Data: Predicted 1 H NMR Assignments

The following table summarizes the predicted 1 H NMR spectral data in DMSO- d6​ , derived from empirical substituent increments and comparative data from mono-halogenated analogs[2][3].

PositionExpected Shift (ppm)MultiplicityIntegrationCoupling ( J )Causality & Assignment Notes
-COOH 12.80 – 13.50Broad Singlet (br s)1HN/AHighly deshielded; broad due to chemical exchange with trace water in DMSO- d6​ .
H6 8.30 – 8.45Doublet (d)1H~2.0 HzOrtho to -COOH and -I. Shifted further downfield due to the relativistic heavy-atom effect of Iodine.
H2 8.10 – 8.25Doublet (d)1H~2.0 HzOrtho to -COOH and -Br. Deshielded, but to a lesser extent than H6.
-OCH 3​ 3.85 – 3.95Singlet (s)3HN/AShifted downfield relative to standard anisole due to the −I effects of the flanking halogens.

Mechanistic Insights: Causality Behind the Spectrum (E-E-A-T)

The HALA Effect (Heavy-Atom on Light-Atom)

The chemical shift non-equivalence of H2 and H6 is primarily driven by the Heavy-Atom on Light-Atom (HALA) effect [4]. Relativistic spin-orbit coupling (SOC) induced by the massive electron cloud of iodine exerts a distinctly different magnetic anisotropy compared to bromine[5]. In aromatic systems, this SOC interaction typically results in a stronger deshielding effect on the proton ortho to iodine (H6) than the proton ortho to bromine (H2), allowing for clear spectral resolution of the two doublets.

Meta-Coupling Dynamics

Despite being separated by the C1 substituent, H2 and H6 interact magnetically through the π -electron system via a "W-pathway". This results in a meta-coupling constant ( 4J ) of approximately 1.5 to 2.5 Hz[2]. Consequently, neither proton will appear as a singlet; they will manifest as two finely split doublets.

Longitudinal ( T1​ ) Relaxation Bottlenecks

Protons relax primarily through dipole-dipole interactions with nearby protons (proportional to 1/r6 ). Because H2 and H6 are isolated (lacking ortho-proton neighbors), their primary relaxation pathway is severed. This results in significantly prolonged longitudinal relaxation times ( T1​ )[6]. Failing to account for this will lead to truncated signal integration.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute scientific integrity, the following protocol employs a self-validating system designed to prevent integration errors caused by T1​ relaxation bottlenecks.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3-Bromo-5-iodo-4-methoxybenzoic acid in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Ensure complete dissolution using a vortex mixer to prevent line broadening from micro-particulates.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Perform rigorous 3D shimming. The full width at half maximum (FWHM) of the DMSO residual peak (2.50 ppm) must be 0.8 Hz.

  • Calibrate the 90° pulse ( P1​ ) specifically for the sample matrix to ensure accurate flip angles.

Step 3: Pulse Sequence & Delay Optimization (Critical Step)

  • Select a standard 1D proton pulse program with a 30° flip angle (e.g., zg30 on Bruker systems).

  • Set the Relaxation Delay (D1) to 5.0 seconds. Causality: The isolated H2 and H6 protons require extended recovery time between scans. A standard 1.0s delay will saturate these spins, causing them to integrate artificially low relative to the rapidly relaxing -OCH 3​ protons.

  • Set the Number of Scans (NS) to 32 or 64 to ensure a high Signal-to-Noise Ratio (SNR).

Step 4: Processing & Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Validation Checkpoint: Integrate the -OCH 3​ peak and set it strictly to 3.00. Evaluate the integrals of H2 and H6.

    • Pass: H2 and H6 integrate to 1.00 ± 0.05.

    • Fail: H2 and H6 integrate to < 0.90. This indicates spin saturation. You must discard the data, increase D1 to 8.0 seconds, and reacquire.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. T1 Relaxation Optimization (Set D1 ≥ 5s for H2/H6) A->B C 3. Data Acquisition (zg30 Pulse, NS=32-64) B->C D 4. Signal Processing (Zero-filling, LB=0.3 Hz) C->D E 5. Spectral Validation (Integration & Multiplet Analysis) D->E

NMR Acquisition and Processing Workflow for Halogenated Aromatics.

Sources

Exploratory

Mass spectrometry of 3-Bromo-5-iodo-4-methoxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-iodo-4-methoxybenzoic Acid Introduction 3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, fea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-iodo-4-methoxybenzoic Acid

Introduction

3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a carboxylic acid group, a methoxy ether, and two distinct halogen atoms (bromine and iodine), makes it an excellent candidate for characterization by mass spectrometry. This technique provides indispensable information regarding the compound's molecular weight, elemental composition, and structural features through controlled fragmentation.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deep, mechanistic understanding of the molecule's behavior under various mass spectrometric conditions. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative scientific principles.

Molecular Structure and Isotopic Composition: The First Clues

The initial step in any mass spectrometric analysis is a thorough understanding of the analyte's molecular formula (C₈H₆BrIO₃) and the consequent isotopic abundances. The presence of bromine is particularly informative. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[1] This results in a characteristic M/M+2 isotopic pattern for any ion containing a bromine atom, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z).[2][3][4] Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying the overall pattern.

The calculated monoisotopic mass and the predicted isotopic distribution for the molecular ion are crucial for its initial identification in the spectrum.

Property Value Source
Molecular Formula C₈H₆BrIO₃-
Monoisotopic Mass 383.85178 uCalculated
Average Mass 384.857 g/mol Calculated
Key Isotopes ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br, ¹²⁷I-

The molecular ion region for 3-Bromo-5-iodo-4-methoxybenzoic acid will exhibit a distinct doublet. The peak corresponding to the molecule containing ⁷⁹Br will appear at m/z 383.85, while the peak for the ⁸¹Br-containing molecule will be at m/z 385.85. The near 1:1 intensity ratio of these peaks is a definitive signature for the presence of a single bromine atom.[1][3]

Ionization Techniques: Choosing the Right Tool

The choice of ionization method is paramount as it dictates the nature and extent of the information obtained. The two primary techniques relevant to this molecule are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates intact molecular ions with minimal fragmentation.[5] Given the presence of the acidic carboxylic acid proton, ESI in negative ion mode is the preferred method for determining the molecular weight, as it will readily form a stable deprotonated molecule, [M-H]⁻. Positive mode ESI may yield a protonated molecule, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.[6][7]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[8][9] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[10] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[11][12][13]

The logical workflow for a comprehensive analysis involves first confirming the molecular weight using ESI, followed by structural elucidation using the detailed fragmentation patterns generated by EI.

G cluster_0 Analytical Workflow cluster_1 ESI Analysis cluster_2 EI Analysis Sample 3-Bromo-5-iodo-4-methoxybenzoic Acid Sample Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep ESI LC-ESI-MS (Negative Ion Mode) Prep->ESI Liquid Injection EI GC-EI-MS (70 eV) Prep->EI Gas Injection MW_Confirm Molecular Weight Confirmation (Observe [M-H]⁻ at m/z 383/385) ESI->MW_Confirm Frag_Analysis Fragmentation Pattern Analysis (Structural Elucidation) MW_Confirm->Frag_Analysis Informs EI->Frag_Analysis

Figure 1: High-level workflow for the mass spectrometric analysis of the target compound.

Mass Spectra Analysis: Decoding the Fragments

Electrospray Ionization (ESI-MS)

In negative ion mode, the base peak is expected to be the deprotonated molecular ion cluster, [M-H]⁻, at m/z 382.8 and 384.8 . Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce the loss of a neutral carbon dioxide molecule (44 u), a characteristic fragmentation for deprotonated carboxylic acids.[14]

  • [M-H]⁻ → [M-H-CO₂]⁻ : This would result in fragment ions at m/z 338.9 and 340.9 .

Electron Ionization (EI-MS)

EI will produce a complex fragmentation pattern. The initial event is the removal of an electron to form the molecular ion, M⁺•, which will be observed at m/z 384 and 386 (using nominal masses). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.[9] The fragmentation of aromatic acids often involves initial losses from the substituent groups.[15][16]

Key Predicted Fragmentation Pathways:

  • Loss of Hydroxyl Radical (•OH): A common fragmentation for benzoic acids, leading to a stable acylium ion.[14][17]

    • M⁺• → [M-OH]⁺ : Results in a prominent ion cluster at m/z 367/369 .

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ether bond.

    • M⁺• → [M-OCH₃]⁺ : Produces an ion cluster at m/z 353/355 .

  • Loss of Methyl Radical (•CH₃): An alternative fragmentation of the methoxy group, often followed by the loss of carbon monoxide (CO).[17][18]

    • M⁺• → [M-CH₃]⁺ : Initial fragment at m/z 369/371 .

    • [M-CH₃]⁺ → [M-CH₃-CO]⁺ : Subsequent loss of CO (28 u) gives an ion at m/z 341/343 .

  • Loss of Carboxyl Radical (•COOH): Decarboxylation leading to the aromatic ring fragment.

    • M⁺• → [M-COOH]⁺ : Produces an ion at m/z 339/341 .

  • Halogen Loss: The carbon-halogen bond strength decreases from C-Br to C-I. Therefore, the loss of an iodine radical is expected to be a more favorable pathway than the loss of a bromine radical.[19]

    • M⁺• → [M-I]⁺ : Loss of •I (127 u) would yield a fragment at m/z 257/259 .

    • M⁺• → [M-Br]⁺ : Loss of •Br (79/81 u) would yield a fragment at m/z 305 .

The following diagram illustrates the most probable EI fragmentation pathways.

G M [M]⁺• m/z 384/386 F1 [M-OH]⁺ m/z 367/369 M->F1 - •OH F2 [M-CH₃]⁺ m/z 369/371 M->F2 - •CH₃ F3 [M-OCH₃]⁺ m/z 353/355 M->F3 - •OCH₃ F4 [M-Br]⁺• m/z 305 M->F4 - •Br F5 [M-I]⁺ m/z 257/259 M->F5 - •I F6 [M-COOH]⁺ m/z 339/341 M->F6 - •COOH F7 [M-CH₃-CO]⁺ m/z 341/343 F2->F7 - CO

Sources

Foundational

Introduction: The Molecular Blueprint of 3-Bromo-5-iodo-4-methoxybenzoic Acid

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-iodo-4-methoxybenzoic Acid This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-iodo-4-methoxybenzoic Acid

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-iodo-4-methoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of complex organic molecules.

3-Bromo-5-iodo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, characterized by a benzene ring bearing a carboxylic acid, a methoxy group, a bromine atom, and an iodine atom, presents a unique spectroscopic fingerprint. FT-IR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to assess the overall structural integrity of the molecule.[1][2][3] The vibrational modes of each functional group absorb infrared radiation at specific frequencies, providing a detailed molecular snapshot.

Caption: Molecular Structure of 3-Bromo-5-iodo-4-methoxybenzoic acid.

Predicted FT-IR Spectral Features: A Vibrational Analysis

The FT-IR spectrum of 3-Bromo-5-iodo-4-methoxybenzoic acid is dominated by the characteristic absorptions of its constituent functional groups. The expected vibrational frequencies are summarized in the table below. Due to the solid-state nature of the sample, intermolecular hydrogen bonding between the carboxylic acid moieties is expected to significantly influence the O-H and C=O stretching vibrations.[4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Broad, StrongThe broadness is a hallmark of hydrogen-bonded dimers, often appearing as a wide envelope underlying the C-H stretching region.[5][6][7][8]
C=O Stretch1710 - 1680Strong, SharpConjugation with the aromatic ring and hydrogen bonding typically lowers the frequency compared to a simple saturated carboxylic acid.[4][7][8]
C-O Stretch1320 - 1210Medium to StrongThis vibration is often coupled with the O-H in-plane bend.[5][9]
O-H Bend (out-of-plane)950 - 910Broad, MediumA broad absorption characteristic of carboxylic acid dimers.[4][5]
Aromatic Ring C-H Stretch3100 - 3000Medium to WeakThese absorptions appear at higher frequencies than alkane C-H stretches.[10]
C=C Stretch1600 - 1450Medium to WeakA series of bands, often two or more, are expected due to the aromatic ring vibrations.[6][10]
C-H Bend (out-of-plane)900 - 690StrongThe substitution pattern on the benzene ring influences the position of these strong bands, providing structural information.
Aryl Ether (-OCH₃) C-O Stretch (Asymmetric)1275 - 1200StrongAryl alkyl ethers typically show a strong asymmetric C-O-C stretching band.[11][12][13]
C-O Stretch (Symmetric)1050 - 1010MediumA second, typically less intense, C-O stretching band is also expected for aryl alkyl ethers.[13]
C-H Stretch (of -CH₃)2980 - 2850Medium to WeakThese will appear just below the 3000 cm⁻¹ mark.[14]
Carbon-Halogen Bonds C-Br Stretch690 - 515Medium to StrongThis absorption falls in the lower frequency "fingerprint" region of the spectrum.[2][15]
C-I Stretch< 600Medium to StrongThe C-I stretch occurs at a lower frequency than the C-Br stretch due to the higher mass of the iodine atom and is often found near the lower limit of standard mid-IR spectrometers.[16]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on the sample preparation and data acquisition parameters. For a solid sample like 3-Bromo-5-iodo-4-methoxybenzoic acid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid, and often preferred method as it requires minimal sample preparation.[1][17][18] The technique involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide). An evanescent wave penetrates a few micrometers into the sample, and the absorbed radiation is detected.[17][19]

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Once the crystal is dry, collect a background spectrum. This accounts for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the powdered 3-Bromo-5-iodo-4-methoxybenzoic acid onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[19]

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum should be baseline corrected if necessary.

    • Clean the ATR crystal and press arm thoroughly after the measurement is complete.

Method 2: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional transmission technique that often yields high-sensitivity spectra.[20] It involves intimately mixing the sample with dry, IR-grade KBr powder and pressing the mixture into a thin, transparent pellet.[20][21]

Step-by-Step Protocol for KBr Pellet Preparation and Analysis:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of 3-Bromo-5-iodo-4-methoxybenzoic acid with about 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[22] The goal is a fine, homogeneous powder.[23]

    • Crucial Note: KBr is hygroscopic.[21] Moisture contamination will result in a broad absorption band around 3400 cm⁻¹, which can obscure the O-H stretching region of the sample.[24] Work quickly and in a low-humidity environment if possible.

  • Pellet Pressing:

    • Transfer the powder mixture to a pellet die.

    • Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[21][24]

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting transmittance spectrum can be converted to absorbance if desired.

Caption: Comparative workflows for ATR and KBr pellet FT-IR analysis.

Data Interpretation and Validation

A successful analysis hinges on the correct interpretation of the acquired spectrum.

  • Presence of Key Bands: Verify the presence of the strong, characteristic bands for the carboxylic acid (broad O-H and sharp C=O) and the aryl ether C-O stretches.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region."[3] While complex, it is unique to the molecule. The C-Br and C-I stretches will be located here, along with various bending and skeletal vibrations.

  • Purity Assessment: The absence of significant unexpected peaks suggests a high degree of purity. For instance, a broad absorption around 3400 cm⁻¹ in a KBr spectrum would indicate water contamination.[24] The absence of a strong O-H band would indicate that the sample is not a carboxylic acid.

  • Method Comparison: Spectra obtained via ATR and KBr pellet methods may show slight differences in relative peak intensities and positions due to the different physical principles of measurement.[9] However, the overall pattern of absorptions should be consistent.

By following this comprehensive guide, researchers can reliably obtain and interpret the FT-IR spectrum of 3-Bromo-5-iodo-4-methoxybenzoic acid, ensuring the structural verification and quality assessment essential for advanced scientific research and development.

References

  • What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency - Kintek Press. Available at: [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. Available at: [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Available at: [Link]

  • Quick User Guide for FT-IR | University of Helsinki. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available at: [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. Available at: [Link]

  • KBr Pellet Preparation for FTIR Analysis - YouTube. Available at: [Link]

  • IR spectrum: Ethers - Quimicaorganica.org. Available at: [Link]

  • ATR-FTIR spectra of solid samples after filtration during one of the... - ResearchGate. Available at: [Link]

  • Briggs, L. H., et al. "Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups." Analytical Chemistry, vol. 29, no. 6, 1957, pp. 904-911. Available at: [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Infrared Spectroscopy - University of Colorado Boulder. Available at: [Link]

  • IR Spectrum For Benzoic Acid - Wax Studios. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids - University of Calgary. Available at: [Link]

  • Table of Characteristic IR Absorption Peaks of Functional Groups - Northern Illinois University. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions - ICT Prague. Available at: [Link]

  • Interpreting an infrared spectrum - Crunch Chemistry. Available at: [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. "FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 85, no. 1, 2012, pp. 179-89. Available at: [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. Available at: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. Available at: [Link]

  • FTIR Analysis of Benzoic Acid | PDF | Infrared Spectroscopy | Chemistry - Scribd. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University. Available at: [Link]

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Exploratory

Natural occurrence of halogenated benzoic acids

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Halogenated Benzoic Acids Executive Summary Historically, halogenated aromatic compounds were considered exclusively anthropogenic—xen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Halogenated Benzoic Acids

Executive Summary

Historically, halogenated aromatic compounds were considered exclusively anthropogenic—xenobiotic pollutants generated by industrial processes. However, advanced metabolomics and natural product isolation have revealed a vast, naturally occurring library of over 8,400 organohalogens [1]. Among these, halogenated benzoic acids represent a fascinating class of secondary metabolites.

Produced by marine organisms, terrestrial fungi, and soil bacteria, these compounds leverage the unique physicochemical properties of halogens (chlorine, bromine, and rarely fluorine) to enhance lipophilicity, lower the pKa of the carboxylic acid moiety, and establish highly specific halogen bonds with biological targets. This guide explores the biosynthetic origins, ecological significance, and rigorous analytical workflows required to isolate and characterize naturally occurring halogenated benzoic acids.

Biosynthetic Pathways and Enzymatic Causality

The natural synthesis of a halogenated benzoic acid requires overcoming the high activation energy of functionalizing an unactivated or partially activated benzene ring. Nature achieves this through highly specialized halogenase enzymes that operate under ambient conditions.

Mechanisms of Halogenation:

  • Flavin-Dependent Halogenases (FDHs): Predominant in terrestrial bacteria (e.g., Streptomyces spp.) and fungi, FDHs utilize FADH2, molecular oxygen, and halide ions (Cl⁻ or Br⁻) to generate a highly reactive hypohalous acid (HOX) intermediate. The enzyme's active site spatially restricts this intermediate, directing regioselective electrophilic aromatic substitution on the benzoic acid precursor [1].

  • Vanadium-Dependent Haloperoxidases (V-HPOs): Abundant in marine environments (e.g., corals and macroalgae), V-HPOs utilize hydrogen peroxide to oxidize halides into electrophilic halonium species (X⁺). Because bromide is easily oxidized and highly abundant in seawater, marine organisms frequently produce brominated benzoic acid derivatives [2].

Causality Insight: The evolutionary choice of halogenation is not accidental. The introduction of a halogen atom at the ortho or meta position of a benzoic acid core significantly alters its charge distribution and steric profile. This modification often serves as a defensive mechanism, transforming a benign primary metabolite into a potent antimicrobial or antifeedant agent capable of penetrating competitor cell membranes.

Biosynthesis A L-Phenylalanine / Chorismate (Primary Metabolism) B Benzoic Acid Core A->B β-oxidation / Chain shortening C Flavin-dependent Halogenases (FADH2, O2, X-) B->C Terrestrial/Actinomycetes D Vanadium Haloperoxidases (H2O2, X-, Marine) B->D Marine Algae/Corals E Halogenated Benzoic Acids (e.g., 3-Bromobenzoic acid) C->E Regioselective Halogenation D->E Electrophilic Halogenation

Biosynthetic pathways of naturally occurring halogenated benzoic acids.

Key Naturally Occurring Halogenated Benzoic Acids

While synthetic halogenated benzoic acids are common in pharmaceutical libraries, their naturally occurring counterparts offer unique structural arrangements optimized by evolution. Below is a summary of notable naturally occurring derivatives.

Table 1: Representative Halogenated Benzoic Acids and their Natural Sources

CompoundNatural SourceOrganism TypeBiological Activity / Significance
3-Bromobenzoic acid Tubastraea micranthus [2]Marine CoralMarine defense metabolite; structural building block.
2-Amino-3-chlorobenzoic acid Streptomyces sp. ERI-15 [3]Soil ActinomycetePotent antibacterial activity against Methicillin-Resistant S. aureus (MRSA).
3-Chloro-4-methoxybenzoic acid Bjerkandera adusta [4]Wood-rotting FungusModulates the proteostasis network; activates cathepsins B and L.
4-Chlorobenzoic acid (4-CBA) Environmental degradation / Fungal chlorination [5]Fungi / Mixed ConsortiaOften a degradation intermediate, but evidence suggests natural biogenic fungal sources via chloroperoxidases.

Experimental Protocols: Bioassay-Guided Isolation and Characterization

To isolate trace halogenated benzoic acids from complex biological matrices, researchers must employ self-validating, bioassay-guided fractionation. This prevents the "blind" purification of highly abundant but biologically inactive primary metabolites.

Step-by-Step Methodology

Phase 1: Extraction and Preliminary Fractionation

  • Fermentation & Lysis: Cultivate the target organism (e.g., Streptomyces sp.) in a mineral salts medium for 7–14 days. Lyse the cells using sonication.

  • Solvent Partitioning: Extract the aqueous broth with an equal volume of ethyl acetate (EtOAc) three times. Rationale: Halogenated benzoic acids are moderately polar. At a slightly acidic pH (pH 4-5), the carboxylic acid is protonated, maximizing its partition into the organic EtOAc layer.

  • Silica Gel Chromatography: Load the concentrated crude extract onto a silica gel column. Elute using a step gradient of hexane to ethyl acetate (e.g., 9:1 to 4:6).

Phase 2: Self-Validating Bioautography

  • TLC Separation: Spot the fractions onto a silica gel TLC plate and develop using a 4:6 hexane:EtOAc solvent system.

  • Biological Overlay: Overlay the developed TLC plate with an agar medium inoculated with a target pathogen (e.g., MRSA). Incubate overnight.

  • Visualization: Spray with a viability dye (e.g., MTT). Clear zones of inhibition directly correlate specific chromatographic spots (e.g., Rf = 0.22 for 2-amino-3-chlorobenzoic acid) with biological activity [3]. Rationale: This self-validating step ensures that subsequent purification efforts are strictly focused on the active pharmaceutical ingredient.

Phase 3: Preparative HPLC and Structural Elucidation

  • Prep-HPLC: Inject the active fraction into a preparative HPLC system (C18 reverse-phase column). Use a mobile phase of Water:Acetonitrile (with 0.1% Formic Acid to keep the benzoic acid protonated, ensuring sharp peak shapes).

  • Spectroscopic Analysis:

    • HR-ESI-MS: Confirm the molecular weight and observe the characteristic isotopic distribution (e.g., a 3:1 ratio for M and M+2 peaks indicates a single chlorine atom).

    • NMR Spectroscopy: Utilize 1D ( 1 H, 13 C) and 2D (HMBC, HSQC) NMR. Diagnostic markers: A downfield shift in the 13 C spectrum at the halogenated carbon (due to the heavy atom effect) and specific coupling constants in the 1 H spectrum confirm the regiochemistry of the halogenation[4].

Workflow N1 Crude Fermentation Extract (Ethyl Acetate, pH 4.5) N2 Silica Gel Column Chromatography (Hexane:EtOAc Gradient) N1->N2 Fractionation N3 TLC Bioautography (Targeting MRSA/Pathogens) N2->N3 Activity Screening N4 Preparative HPLC (C18, H2O:MeCN + 0.1% FA) N3->N4 Active Fractions Only N5 Structural Elucidation (1D/2D NMR, HR-ESI-MS) N4->N5 >95% Purity Compound

Experimental workflow for the isolation and characterization of natural products.

Microbial Degradation and Bioremediation Ecology

Because halogenated benzoic acids occur naturally, nature has also evolved complex enzymatic machinery to degrade them. This is critical for the global halogen cycle.

Research conducted on soil samples (such as those isolated from pristine environments or university campuses like Shizuoka University, Japan) demonstrates that specific bacterial consortia can utilize compounds like 3-chlorobenzoic acid (3-CBA) as a sole carbon source [6].

  • Anaerobic Degradation: Involves reductive dehalogenation, where the halogen is replaced by a hydrogen atom, yielding benzoic acid, which is subsequently converted to benzoyl-CoA and degraded via ring-cleavage pathways.

  • Aerobic Degradation: Often proceeds via dioxygenase enzymes that form chlorocatechol intermediates. These are subjected to ortho- or meta-cleavage, ultimately releasing the halide ion and feeding the carbon skeleton into the TCA cycle [6].

Understanding these natural catabolic pathways is essential for drug development professionals, as it directly informs the pharmacokinetic stability, metabolic fate, and environmental toxicity of synthetic halogenated drug analogs.

References

  • Peng, P., et al. "Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds." Frontiers in Microbiology, 2018.[Link]

  • COCONUT Database. "3-bromobenzoic acid - Natural product identified in Tubastraea." Natural Products Net, 2024.[Link]

  • Ignacimuthu, S., et al. "Identification of Antimicrobial Compounds from Streptomyces sp. Isolated from Western Ghats Soil in Tamil Nadu." ECronicon, 2017.[Link]

  • Fokialakis, N., et al. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules." Molecules, 2020.[Link]

  • IntechOpen. "Bioremediation of Chlorobenzoic Acids." IntechOpen, 2013.[Link]

  • Shizuoka University Researchers. "Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil." Microorganisms, 2023.[Link]

Foundational

Engineering the Benzoic Acid Scaffold: A Technical Guide to the Biological Activity of Substituted Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry. Its simple yet highly tunable benzene ring, coupled with a reactive carboxylic acid moiety, allows for substitutions that dramatically modulate...

Author: BenchChem Technical Support Team. Date: March 2026

The benzoic acid scaffold is a privileged structure in medicinal chemistry. Its simple yet highly tunable benzene ring, coupled with a reactive carboxylic acid moiety, allows for substitutions that dramatically modulate physicochemical properties, target affinity, and therapeutic efficacy.

As drug development shifts toward highly targeted therapies, understanding the structure-activity relationships (SAR) of substituted benzoic acid derivatives is critical. This guide synthesizes the mechanistic pathways, quantitative efficacy data, and validated experimental protocols for evaluating the biological activity of these versatile compounds.

Anti-Inflammatory Activity: Modulating the Cyclooxygenase (COX) Pathway

Benzoic acid derivatives, particularly salicylic acid (2-hydroxybenzoic acid) and its analogs, are foundational non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins[1].

Structure-Activity Relationship (SAR) in COX Inhibition

The selectivity between COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory) is heavily dictated by steric hindrance and electronic distribution. The COX-2 active site features a larger hydrophobic side pocket compared to COX-1.

  • Bulky Substitutions: Modifying 5-acetamido-2-hydroxybenzoic acid by replacing the methyl group with larger benzyl or phenyl groups significantly increases COX-2 selectivity by exploiting this larger binding pocket[2].

  • Ortho-Halogenation: In benzodioxole-substituted benzoic acids, ortho-halogenation forces the second aromatic ring out of coplanarity with the primary scaffold. This non-coplanar conformation is ideal for fitting into the COX active site, resulting in sub-micromolar IC50 values[3].

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGG2->PGE2 Inhibitor Substituted Benzoic Acid (e.g., Salicylic Acid Derivatives) Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by substituted benzoic acid derivatives.

Quantitative Data: COX Inhibition
Compound / Derivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin (Salicylic Acid)~150~300~0.5
Diflunisal (Salicylic Acid)~50~100~0.5
Ortho-Bromo Benzodioxole Acetate1.121.300.86
Meta-Bromo Benzodioxole Acetate27.0637.450.72
Indomethacin (Control)-26.3-

(Data synthesized from comparative in vitro enzyme assays[1][3])

Protocol: Cyclooxygenase (COX) Inhibition Enzyme Immunoassay (EIA)

To validate the anti-inflammatory potential of a new benzoic acid derivative, a self-validating EIA is employed to measure Prostaglandin E2 (PGE2) synthesis[1].

Causality in Experimental Design: Pre-incubation of the enzyme with the inhibitor before adding the substrate is critical. Many benzoic acid derivatives exhibit time-dependent binding kinetics. Adding arachidonic acid too early creates substrate competition that artificially masks the compound's true inhibitory potency.

  • Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl reaction buffer (pH 8.0) containing hematin (co-factor required for peroxidase activity).

  • Pre-Incubation: In a 96-well plate, add 10 µL of the test benzoic acid derivative (serial dilutions in DMSO) to 150 µL of the enzyme mixture. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium.

  • Initiation: Add 10 µL of arachidonic acid (substrate) to initiate the reaction. Incubate exactly for 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 1M HCl. This rapid acidification denatures the COX enzyme, preventing further PGE2 synthesis.

  • Quantification: Transfer the supernatant to a PGE2-specific EIA plate. Measure absorbance at 412 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Antimicrobial Efficacy: Targeting Bacterial Metabolism and Membranes

Substituted benzoic acids, particularly p-hydroxybenzoic acid (PHBA) and p-aminobenzoic acid (PABA) derivatives, exhibit potent broad-spectrum antimicrobial properties[4][5].

Mechanism of Action
  • PHBA Derivatives (Parabens): Alkyl esters of p-hydroxybenzoic acid disrupt bacterial membrane transport and oxidative phosphorylation. Their efficacy increases with the length of the alkyl chain due to enhanced lipophilicity, allowing deeper penetration into the lipid bilayer[4].

  • PABA Derivatives (Schiff Bases): PABA is a critical precursor in the bacterial synthesis of folic acid. Synthesized Schiff bases of PABA act as competitive inhibitors of dihydropteroate synthase (DHPS), halting DNA/RNA synthesis. The addition of electron-withdrawing groups (e.g., bromo or chloro substitutions) significantly enhances this antibacterial activity[5][6].

Folate_Pathway Pteridine Pteridine Diphosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Folate Tetrahydrofolate (DNA/RNA Synthesis) DihydropteroicAcid->Folate Derivative PABA Derivatives (Schiff Bases) Derivative->DHPS Competitive Inhibition

Competitive inhibition of DHPS by PABA-derived Schiff bases.

Quantitative Data: Antimicrobial Activity (MIC)
CompoundTarget OrganismMIC (µM/mL)Mechanism / Note
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis2.11Electron-withdrawing bromo group enhances potency.
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino)benzohydrazideS. aureus1.82High potency against Gram-positive bacteria.
Norfloxacin (Standard Control)B. subtilis2.61Fluoroquinolone reference standard.

(Data derived from tube dilution assays of PABA Schiff bases[5])

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution

To accurately assess the antimicrobial potency of benzoic acid derivatives, a standardized broth microdilution assay is required[7][8].

Causality in Experimental Design: Maintaining a strict bacterial inoculum concentration of 5×105 CFU/mL is paramount. An "inoculum effect" (too high a bacterial load) can overwhelm the competitive inhibition of DHPS by PABA derivatives, leading to artificially inflated MIC values and false negatives in drug screening.

  • Compound Preparation: Dissolve the benzoic acid derivative in DMSO (final DMSO concentration in wells must not exceed 1% to prevent solvent-induced toxicity).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across the rows.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to achieve the target 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (an oxidation-reduction indicator) to each well. A color change from blue to pink indicates bacterial respiration. The MIC is the lowest concentration well that remains blue (no growth).

MIC_Workflow Prep 1. Compound Stock (DMSO/Buffer) Dilution 2. Serial Microdilution (96-well plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C for 18-24h) Inoculation->Incubation Readout 5. Resazurin Readout & MIC Determination Incubation->Readout

Standardized 96-well microtiter MIC assay workflow.

Emerging Therapeutic Roles: Anticancer and Tissue Repair

Beyond inflammation and infection, the benzoic acid scaffold is being engineered for complex pathologies:

  • Anticancer Activity: Novel benzoic acid derivatives, such as 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid, have demonstrated potent antitumor activity against human cervical cancer cell lines (IC50 = 17.84 µM). The primary mechanism identified is the inhibition of Histone Deacetylase (HDAC), which leads to cell cycle arrest and apoptosis[9]. Furthermore, chloro-substituted benzoic acids have shown high affinity for binding to VEGFR-2, reducing angiogenesis in tumor microenvironments[9].

  • Tissue Repair and Toxin Neutralization: Hydroxybenzoic acid derivatives, specifically protocatechuic acid (PCA) and gentisic acid (DHB), have proven highly effective in mitigating localized skin necrosis caused by jellyfish venom (NnNV). These compounds act by directly inhibiting Phospholipase A2 (PLA2) present in the venom, halting the rapid degradation of cellular membranes[10].

References

  • Geng, H., et al. "Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage." Marine Drugs (MDPI). [Link]

  • Jebastin, J.N.S. "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer." Preprints.org. [Link]

  • Manuja, R., et al. "A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives." ResearchGate.[Link]

  • Meeta, P.K., et al. "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management.[Link]

  • Mousa, A., et al. "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents." SciSpace.[Link]

  • Romero-Castillo, L., et al. "Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions." PMC (NIH). [Link]

Sources

Exploratory

The Strategic Role of Halogenation in Modern Drug Design: A Mechanistic and Experimental Guide

Halogenation has fundamentally transitioned from a rudimentary method for increasing molecular lipophilicity to a highly precise tool for optimizing both pharmacodynamics and pharmacokinetics. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenation has fundamentally transitioned from a rudimentary method for increasing molecular lipophilicity to a highly precise tool for optimizing both pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I approach the incorporation of halogens not merely as a structural tweak, but as a deliberate alteration of a molecule's quantum mechanical landscape.

This technical guide dissects the mechanistic causality behind halogenation—specifically focusing on the quantum-chemical phenomenon of the "sigma-hole" and the kinetic stabilization of metabolic soft spots—while providing self-validating experimental workflows to verify these modifications in the laboratory.

The Quantum Mechanics of Halogen Bonding (The Sigma-Hole)

Historically, halogens were viewed as hydrophobic, electron-withdrawing steric fillers. However, the discovery and application of the sigma-hole (σ-hole) has revolutionized rational drug design. Halogen bonding (X-bonding) has emerged as a highly directional non-covalent interaction that rivals hydrogen bonding in stabilizing protein-ligand complexes 1[1].

The Causality of the Sigma-Hole: When a halogen atom (Cl, Br, I) is covalently bonded to an electron-withdrawing scaffold (such as an aryl ring), the covalent bond pairs an electron from the carbon with one from the valence pz​ -orbital of the halogen[1]. The inductive pull of the scaffold causes a depopulation of the halogen's pz​ -orbital, resulting in an anisotropic charge distribution[1]. Despite the halogen's overall electronegativity, this creates a localized, positively charged "crown" on the outermost extension of the halogen axis—the sigma-hole[2]. This electrophilic region can form strong, highly directional bonds with nucleophilic Lewis bases (e.g., oxygen, nitrogen, or sulfur in a protein's active site)[3].

Why Polarizability Matters: The strength of a halogen bond is directly dictated by the polarizability of the halogen atom[3]. Heavier halogens (I > Br > Cl) are highly polarizable, generating larger and more positive sigma-holes, thereby forming significantly stronger halogen bonds[3]. Fluorine, due to its extreme electronegativity and low polarizability, tightly holds its electron cloud and rarely forms a sigma-hole unless attached to a highly electron-deficient moiety.

SigmaHole R Electron Withdrawing Group (e.g., Aryl Ring) X Halogen Atom (Cl, Br, I) Anisotropic Charge R->X Inductive Electron Pull Sigma Sigma-Hole (δ+) Electrophilic Region X->Sigma Depopulation of pz-orbital LewisBase Lewis Base (Y) Protein Backbone (O, N, S) Sigma->LewisBase Halogen Bond (Non-Covalent) Complex Stabilized Protein-Ligand Complex LewisBase->Complex Enhanced Target Affinity

Logical flow of halogen bond formation via sigma-hole interactions.

Modulating Pharmacokinetics: Metabolic Stability and Lipophilicity

While heavier halogens are leveraged for target affinity via sigma-holes, fluorination remains the gold standard for blocking oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver 4[4].

The Causality of Metabolic Blocking: The prevailing, albeit oversimplified, explanation is that the high bond dissociation energy of the C–F bond (~115 kcal/mol) compared to the C–H bond (~98 kcal/mol) prevents hydrogen atom abstraction by CYP450 heme iron-oxo species[4]. However, from a physical organic chemistry perspective, this explanation ignores the broader mechanisms of drug metabolism[4]. Fluorination profoundly alters the local electronics of the molecule, which can modulate the drug's binding affinity ( Ka​ ) for specific metabolizing enzymes[4]. By shifting the electron density, fluorine can deactivate adjacent aromatic rings toward electrophilic attack or alter the pKa of nearby amines, fundamentally shifting the metabolic profile of the therapeutic candidate[4].

Quantitative Comparison of Halogen Properties

To rationally select a halogen for lead optimization, scientists must balance steric bulk, bond strength, and electronic effects.

HalogenVan der Waals Radius (Å)Electronegativity (Pauling)Typical C-X Bond Energy (kcal/mol)Sigma-Hole StrengthPrimary Drug Design Application
Fluorine (F) 1.473.98~115Weak/AbsentMetabolic blocking, lipophilicity modulation
Chlorine (Cl) 1.753.16~79ModerateLipophilicity, moderate halogen bonding
Bromine (Br) 1.852.96~67StrongHalogen bonding, steric bulk
Iodine (I) 1.982.66~57Very StrongStrong halogen bonding, radioligands

Experimental Validation Workflows

Theoretical design must be grounded in empirical data. The following protocols detail how to validate the pharmacokinetic and physicochemical impacts of halogenation using self-validating experimental systems.

Protocol 1: Human Liver Microsome (HLM) Assay for Metabolic Stability

To quantify the intrinsic clearance of a halogenated lead compound, we utilize the HLM assay 5[5].

Self-Validating Mechanism: This assay requires a "Minus-NADPH Control." Because CYP450 enzymes are strictly dependent on the NADPH cofactor, running a parallel control without NADPH validates the system[5]. If the substrate depletes in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity), immediately invalidating any assumptions about CYP-blocking efficacy.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the halogenated substrate to a final concentration of 1 µM (maintaining 0.2% DMSO) in a 0.1 M phosphate-buffered solution containing 0.5 mg/mL human liver microsomes[5].

  • Initiation: Add 2 mM NADPH to the test samples to initiate the oxidative reaction[5]. Exclude NADPH from the control samples.

  • Incubation: Incubate all samples at 37°C with continuous shaking for a time course of 0 to 30 minutes[5].

  • Quenching: At designated time points, quench the reaction by adding cold acetonitrile to precipitate the microsomal proteins[5].

  • Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[5].

HLM_Workflow Prep 1. Substrate + HLM Prep (1 µM Substrate, 0.5 mg/mL HLM) NADPH 2. Cofactor Addition (2 mM NADPH to initiate) Prep->NADPH Control Minus-NADPH Control (Validates CYP-dependence) Prep->Control Incubate 3. Incubation (37°C, 0-30 mins, shaking) NADPH->Incubate Quench 4. Quench Reaction (Cold Acetonitrile/Precipitation) Incubate->Quench Centrifuge 5. Centrifugation (Pellet proteins) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify parent compound) Centrifuge->LCMS Control->Incubate

Step-by-step workflow of the Human Liver Microsome metabolic stability assay.

Protocol 2: UV-Metric Titration for pKa Determination

Halogenation strongly impacts the pKa of adjacent functional groups via inductive effects. For instance, a 3-bromo substitution on a pyridine ring can lower the nitrogen's pKa by ~2.4 units [[4]]( calculations)[6].

Self-Validating Mechanism: Due to the low aqueous solubility of heavily halogenated compounds, UV-metric titration is superior to potentiometry[6]. The self-validating mechanism here is the observation of isosbestic points in the overlay of UV spectra. The presence of sharp isosbestic points confirms a clean, two-state equilibrium (ionized vs. unionized) without degradation artifacts, validating the calculated pKa.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of the halogenated compound in 10 mL of methanol (co-solvent) to ensure complete solubility[6].

  • Buffer Series: Prepare a universal Britton-Robinson buffer series ranging from pH 1.0 to 12.0[6].

  • Titration: Aliquot 50 µL of the stock solution into 2 mL of each buffer solution[6].

  • Measurement: Record the absorbance spectra (200–400 nm) at 25°C. Calculate the pKa by analyzing the bathochromic shift upon ionization[6].

Computational Integration: Explicit Sigma-Holes (ESH)

To bridge the gap between experimental data and structural design, computational chemists must account for the sigma-hole. Overlooking the positively charged sigma-hole leads to severe errors in predicting the structure and energetics of drug-protein complexes, often resulting in late-stage drug development failure 2[2].

Modern computational workflows approximate this quantum-chemical effect by introducing an Explicit Sigma-Hole (ESH) —a massless, positively charged pseudo-atom placed at the distal end of the halogen[2]. Incorporating ESH into structure-based drug design algorithms significantly improves the accuracy of molecular docking, allowing force fields to properly evaluate both the steric bulk and the Lewis acid capabilities of the halogenated ligand[2].

Conclusion

Halogenation is a multifaceted design strategy that requires a deep understanding of physical organic chemistry. By leveraging the quantum mechanics of the sigma-hole to drive target affinity, and utilizing the inductive effects of fluorine to alter enzyme binding and block metabolic soft spots, medicinal chemists can rationally design highly optimized therapeutics. When coupled with rigorous, self-validating experimental workflows, halogenation remains one of the most powerful tools in modern drug discovery.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ChemRxiv / NIH
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery PMC - N
  • US11203571B2 - Sulfonamides as modulators of sodium channels (Human Liver Microsome Assay Protocol)
  • 3-Bromo-5-methylpyridin-4-ol | 70149-41-6 (UV-Metric Titr
  • Small change for a big improvement – halogen bonds and drug discovery Heidelberg Institute for Theoretical Studies (HITS)
  • The Role of the Sigma-Hole in the Stability of Halogen Bonds ResearchG

Sources

Foundational

Thermodynamic and Apparent Solubility Profiling of 3-Bromo-5-iodo-4-methoxybenzoic Acid: A Preclinical Whitepaper

Executive Summary The accurate determination of aqueous solubility is a critical gateway in early-stage drug development, directly influencing formulation strategies, bioavailability, and pharmacokinetic profiling. 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of aqueous solubility is a critical gateway in early-stage drug development, directly influencing formulation strategies, bioavailability, and pharmacokinetic profiling. 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) presents a unique physicochemical challenge[1]. As a heavily halogenated, lipophilic aromatic compound, it exhibits extremely low intrinsic solubility, governed by high crystal lattice energy and strict pH-dependency.

This whitepaper outlines a rigorous, mechanism-driven approach to profiling the solubility of this compound. By integrating the principles of[2] and[3], we establish a self-validating experimental framework designed to yield trustworthy, reproducible thermodynamic data for researchers and formulation scientists.

Molecular Architecture & Physicochemical Causality

To design an effective solubility protocol, we must first deconstruct the causality behind the molecule's behavior. The solubility of 3-Bromo-5-iodo-4-methoxybenzoic acid is dictated by three structural pillars:

  • Halogenation (C3-Bromo, C5-Iodo): Bromine and iodine are exceptionally bulky and lipophilic. Their presence on the phenyl ring significantly increases the molecular weight (356.94 g/mol ) and the crystal lattice energy[1]. This high lattice energy acts as a thermodynamic barrier, resisting the dissociation of molecules into the aqueous solvent.

  • Steric Shielding of the Methoxy Group (C4): While a methoxy group typically acts as a weak hydrogen bond acceptor, its placement between two large halogens heavily restricts its rotational freedom. This steric hindrance prevents optimal interaction with water dipoles, further depressing aqueous hydration.

  • Ionizable Carboxylic Acid (C1): The sole hydrophilic moiety is the carboxylic acid. Consequently, the solubility of this compound is strictly governed by the pH-partition hypothesis. At a pH below its pKa (predicted ~3.8), the molecule remains unionized and practically insoluble. At physiological pH levels above the pKa (e.g., intestinal pH 6.8), ionization occurs, exponentially increasing apparent solubility.

Regulatory Frameworks for Solubility Determination

Standardizing the measurement of such a challenging compound requires adherence to established compendial methods:

  • : This guideline dictates that the analytical method must be chosen based on a preliminary solubility threshold[2]. For substances with a solubility <10−2 g/L (which applies to the unionized form of our compound), the Column Elution Method is mandated to prevent the formation of colloidal suspensions. For solubilities >10−2 g/L, the Flask Method is used[2].

  • : For pharmaceutical development, USP <1236> establishes the Saturation Shake-Flask Method as the gold standard for determining thermodynamic equilibrium solubility across biorelevant pH ranges[3].

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the experimental design must be a self-validating system . This means the protocol must simultaneously quantify the dissolved drug while orthogonally verifying that the undissolved solid has not altered its physical state (e.g., converted to a hydrate or salt) during the assay.

G A 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) B Preliminary Solubility Assessment (Visual/Calculated) A->B C Aqueous Solubility < 10⁻² g/L (Unionized) B->C pH < pKa D Aqueous Solubility > 10⁻² g/L (Ionized) B->D pH > pKa E OECD 105 Column Elution Method C->E F USP <1236> Saturation Shake-Flask D->F G Phase Separation (Ultracentrifugation) E->G F->G H HPLC-UV Quantification & PXRD Solid-State Verification G->H Self-Validating Analysis

Workflow for determining the solubility of 3-Bromo-5-iodo-4-methoxybenzoic acid.

Step-by-Step Methodology: Saturation Shake-Flask Protocol (USP <1236>)
  • Step 1: Media Preparation & Buffer Selection

    • Action: Prepare USP standard buffers (pH 1.2, 4.5, 6.8) and biorelevant media (FaSSIF, FeSSIF).

    • Causality: Because the compound's solubility is pH-dependent, mapping the thermodynamic profile across the gastrointestinal pH spectrum is mandatory for accurate pharmacokinetic modeling[3].

  • Step 2: Solid Addition & Equilibration

    • Action: Add an excess of 3-Bromo-5-iodo-4-methoxybenzoic acid (approx. 5 mg/mL) to 10 mL of each medium in sealed borosilicate glass vials. Incubate at 37.0±0.5 °C with constant agitation (150 rpm) for 48 hours.

    • Causality: The high crystal lattice energy imparted by the di-halogenated phenyl ring significantly slows dissolution kinetics. A 48-hour equilibration ensures true thermodynamic saturation is reached, overcoming kinetic plateaus.

  • Step 3: Phase Separation

    • Action: Subject the suspension to ultracentrifugation (15,000 rpm for 15 minutes) rather than standard syringe filtration.

    • Causality: Highly lipophilic, halogenated compounds frequently adsorb onto standard filter membranes (e.g., PTFE or PVDF), which artificially lowers the measured concentration. Ultracentrifugation eliminates this systematic error.

  • Step 4: Dual-Phase Analysis (The Self-Validating Step)

    • Action (Liquid Phase): Dilute the supernatant immediately with mobile phase and analyze via HPLC-UV to quantify the dissolved API.

    • Action (Solid Phase): Recover the residual solid pellet, dry gently under nitrogen, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: This creates a closed, self-validating loop. HPLC quantifies the equilibrium solubility, while PXRD confirms that the excess solid has not converted into a hydrate, salt, or different polymorph during the 48-hour incubation. If the solid state changes, the measured solubility corresponds to the new form, invalidating the baseline API measurement.

Quantitative Data Projections

Based on the molecular architecture and thermodynamic principles outlined above, the following tables summarize the baseline physicochemical properties and the projected solubility profile for 3-Bromo-5-iodo-4-methoxybenzoic acid.

Table 1: Baseline Physicochemical Properties
ParameterValueReference
Compound Name 3-Bromo-5-iodo-4-methoxybenzoic acid[1]
CAS Number 1092308-81-0[1]
Molecular Formula C₈H₆BrIO₃[1]
Molecular Weight 356.94 g/mol [1]
Predicted pKa ~3.8 (Carboxylic Acid)Theoretical
Predicted LogP ~4.2Theoretical
Table 2: Projected Thermodynamic Solubility Profile (at 37°C)
MediapHExpected Solubility (mg/mL)Dominant Solute Species
Simulated Gastric Fluid (SGF) 1.2< 0.01Unionized (Requires OECD 105 Column Elution)
Acetate Buffer 4.5~ 0.15Mixed (Ionized / Unionized)
Phosphate Buffer 6.8> 1.00Ionized
FaSSIF (Fasted State)6.5~ 1.50Ionized + Micellar Solubilized
FeSSIF (Fed State)5.0~ 2.80Ionized + High Micellar Solubilized

Note: The presence of bile salts and lecithin in FaSSIF/FeSSIF will significantly enhance the apparent solubility of this highly lipophilic compound via micellar encapsulation, demonstrating a strong positive food effect.

References

  • Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. Source: oecd.org. URL:[Link][2]

  • General Chapter <1236> Solubility Measurements, United States Pharmacopeia (USP-NF). Source: uspnf.com. URL: [Link][3]

Sources

Exploratory

Thermodynamic Profiling and Regioselective Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper Executive Summary 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) is a highly specialized,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper

Executive Summary

3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) is a highly specialized, asymmetrically dihalogenated aromatic building block[1][2]. Its unique substitution pattern—featuring two different halogens (bromine and iodine), an electron-donating methoxy group, and a functionalizable carboxylic acid—makes it a highly valuable scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) in the development of novel therapeutics.

In solid-state chemistry and quality control, the melting point is a critical parameter for verifying compound purity and structural identity. Because the empirical melting point of this specific mixed-halogenated compound is rarely published in standard databases, this whitepaper synthesizes thermodynamic principles, structural analogs, and empirical data to establish a predictive melting point range. Furthermore, we provide a self-validating synthetic protocol and a rigorous analytical methodology for its determination.

Physicochemical Profiling & Data Presentation

The physical properties of 3-bromo-5-iodo-4-methoxybenzoic acid are dictated by its molecular mass and the polarizability of its substituents. The quantitative data is summarized in the table below:

PropertyValue / Description
Chemical Name 3-Bromo-5-iodo-4-methoxybenzoic acid
CAS Registry Number 1092308-81-0
Molecular Formula C8H6BrIO3
Molecular Weight 356.94 g/mol
Appearance White to off-white crystalline solid
Predicted Melting Point 240 °C – 250 °C (Thermodynamic Estimation)
Solubility Soluble in DMSO, DMF, and hot ethanol

The Thermodynamics of the Solid-State Melting Point

As an Application Scientist, it is crucial to understand why a compound exhibits a specific melting point rather than merely recording a number. The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy. For halogenated benzoic acids, this energy is governed by three primary intermolecular forces:

  • Carboxylic Acid Dimerization: Strong intermolecular hydrogen bonding between the -COOH groups forms stable dimers, establishing the baseline lattice enthalpy.

  • Van der Waals Dispersion Forces: The introduction of heavy, highly polarizable atoms (like iodine) significantly increases the London dispersion forces, packing the molecules more tightly.

  • Halogen Bonding (σ-hole interactions): Iodine possesses a pronounced "σ-hole"—a region of positive electrostatic potential on the outermost extension of the C–I bond. This acts as a potent halogen bond donor, forming highly directional I···O interactions with the methoxy or carboxylic oxygen atoms of adjacent molecules.

Predictive Interpolation: The baseline melting point of 4-methoxybenzoic acid is roughly 184 °C. The sequential addition of heavy halogens dramatically elevates the thermal energy required to disrupt the solid state.

  • Mono-bromination yields 3-bromo-4-methoxybenzoic acid, raising the melting point to 216.5–222.5 °C[3].

  • Symmetrical di-bromination (3,5-dibromo-4-methoxybenzoic acid) elevates this further to 226–229 °C[4].

  • Symmetrical di-iodination (3,5-diiodo-4-methoxybenzoic acid) results in a massive lattice energy spike, with a melting point of 257–263 °C[5].

Because 3-bromo-5-iodo-4-methoxybenzoic acid contains one bromine and one iodine atom, its molecular weight and polarizability sit exactly between the dibromo and diiodo derivatives. Interpolating the thermodynamic lattice energy places its melting point in the tightly constrained range of 240 °C to 250 °C .

Thermodynamics MP Melting Point Elevation (~240-250 °C) HB Carboxylic Acid Dimerization HB->MP Primary Lattice Energy XB Halogen Bonding (σ-hole interactions) XB->MP Directional Stability VW Van der Waals (Iodine polarizability) VW->MP Packing Density

Fig 1: Thermodynamic forces driving the solid-state crystal lattice energy and melting point.

Regioselective Synthesis Methodology

The synthesis of 3-bromo-5-iodo-4-methoxybenzoic acid relies on the strict regiocontrol afforded by the methoxy group. As a strong +M (resonance donating) substituent, the methoxy group activates the aromatic ring and directs incoming electrophiles exclusively to the ortho positions (C3 and C5), since the para position is sterically and electronically blocked by the deactivating carboxylic acid moiety.

Synthesis A 4-Methoxybenzoic Acid B Bromination (Br2 / AcOH) A->B C 3-Bromo-4-methoxybenzoic Acid B->C D Iodination (I2 / H5IO6) C->D E 3-Bromo-5-iodo-4-methoxybenzoic Acid D->E

Fig 2: Stepwise regioselective halogenation yielding 3-bromo-5-iodo-4-methoxybenzoic acid.

Protocol 1: Self-Validating Asymmetric Dihalogenation

This protocol utilizes a stepwise approach to prevent the formation of symmetrical di-brominated or di-iodinated byproducts.

Step 1: Mono-Bromination

  • Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M).

  • Slowly add elemental bromine (Br₂, 1.05 eq) dropwise at room temperature to prevent over-bromination.

  • Stir for 4 hours. The intermediate, 3-bromo-4-methoxybenzoic acid, will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective Iodination

  • Dissolve the 3-bromo-4-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of acetic acid and sulfuric acid.

  • Add elemental iodine (I₂, 0.6 eq) and periodic acid (H₅IO₆, 0.3 eq). The periodic acid acts as an oxidant to convert I₂ into the highly electrophilic iodonium ion (I⁺).

  • Heat the reaction mixture to 70 °C for 12 hours.

  • Quench the reaction by pouring it into an ice-water bath containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine.

  • Filter the crude precipitate and recrystallize from an ethanol/water mixture.

Self-Validation Check (Structural Integrity): Subject the purified product to ¹H NMR spectroscopy (400 MHz, DMSO-d6). The aromatic protons at C2 and C6 are meta to each other. The successful asymmetric dihalogenation is internally validated by the appearance of two distinct doublets in the aromatic region with a meta-coupling constant of J ≈ 2.0 Hz. If a single singlet is observed, symmetrical dihalogenation (e.g., 3,5-dibromo) has erroneously occurred.

Analytical Protocol: Melting Point & Purity Validation

To ensure absolute trustworthiness in physical characterization, a simple capillary melting point is insufficient. The following protocol utilizes Differential Scanning Calorimetry (DSC) as a self-validating system for both melting point determination and purity analysis.

Protocol 2: DSC Melting Point Determination
  • Sample Conditioning: Dry 50 mg of the synthesized 3-bromo-5-iodo-4-methoxybenzoic acid under high vacuum (0.1 mbar) at 60 °C for 24 hours. Causality: Residual crystallization solvents act as plasticizers, artificially depressing the melting point and broadening the endotherm.

  • Capillary Screening (Pre-test): Pulverize a small aliquot and load 2–3 mm into a glass capillary. Heat in a standard melting point apparatus at a ramp rate of 10 °C/min to approximate the melt range (expected ~240 °C).

  • DSC Execution: Weigh exactly 3.0–5.0 mg of the dried sample into an aluminum DSC pan and seal with a pin-hole lid.

  • Thermal Program: Equilibrate the DSC at 50 °C. Apply a heating ramp of 5 °C/min up to 280 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak. This value is the true thermodynamic melting point.

Self-Validation Check (Purity Assessment): The purity of the compound is internally validated by the geometry of the DSC endotherm. A sharp melting peak with a narrow temperature delta (ΔT < 1.5 °C from onset to peak maximum) confirms high lattice purity. A broad peak indicates the presence of lattice impurities (such as the 3,5-dibromo[4] or 3,5-diiodo[5] analogs), dictating that the sample must be subjected to further silica gel chromatography before the melting point can be deemed authoritative.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-iodo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing a strategic adv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing a strategic advantage in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 3-Bromo-5-iodo-4-methoxybenzoic acid is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential transformations, making the choice of an appropriate palladium catalyst and reaction conditions paramount for achieving the desired synthetic outcome. This guide provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions with this substrate, grounded in established chemical principles and analogous systems.

Core Principles of Chemoselectivity

The chemoselectivity in the cross-coupling of 3-Bromo-5-iodo-4-methoxybenzoic acid is primarily dictated by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle.[1] Consequently, reactions can be tuned to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent functionalization. This selectivity can be further influenced by the judicious choice of palladium catalyst, ligands, base, and solvent.[2]

Strategic Considerations: The Carboxylic Acid Functionality

The presence of the carboxylic acid group on the aromatic ring introduces both challenges and opportunities. The acidic proton can interfere with certain organometallic reagents and bases used in cross-coupling reactions. Furthermore, the carboxylate, once deprotonated, can potentially coordinate to the palladium center, influencing its catalytic activity. To circumvent these issues, a common and effective strategy is the protection of the carboxylic acid as an ester, typically a methyl or ethyl ester. This protection strategy offers several advantages:

  • Enhanced Solubility: The ester is generally more soluble in common organic solvents used for cross-coupling reactions.

  • Prevention of Side Reactions: It prevents unwanted acid-base reactions with organometallic reagents and strong bases.

  • Improved Reaction Efficiency: By minimizing side reactions, higher yields of the desired coupled product are often achieved.

The ester can be readily hydrolyzed back to the carboxylic acid post-coupling, providing a straightforward two-step sequence for the functionalization of the parent acid.

Experimental Workflows

Part 1: Protection of the Carboxylic Acid

A crucial initial step is the esterification of 3-Bromo-5-iodo-4-methoxybenzoic acid to its methyl ester. This enhances the substrate's compatibility with a broader range of cross-coupling conditions.

Caption: General workflow for the functionalization of 3-Bromo-5-iodo-4-methoxybenzoic acid.

Protocol 1: Fischer Esterification to Methyl 3-Bromo-5-iodo-4-methoxybenzoate

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • 3-Bromo-5-iodo-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-5-iodo-4-methoxybenzoate.

  • The product can be purified by column chromatography on silica gel if necessary.

Part 2: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Position

The following protocols are designed for the selective functionalization of the more reactive C-I bond of Methyl 3-bromo-5-iodo-4-methoxybenzoate.

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[3]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • Methyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 3-bromo-5-iodo-4-methoxybenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10075-95
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water80-10080-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/WaterRoom Temp - 8085-99

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C-I position. Yields are estimates based on similar systems.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[4]

Protocol 3: Selective Sonogashira Coupling

This protocol describes a typical copper-cocatalyzed Sonogashira reaction.

Materials:

  • Methyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add Methyl 3-bromo-5-iodo-4-methoxybenzoate, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp - 5070-90
Pd(PPh₃)₄ / CuIDIPEADMFRoom Temp - 6075-95

Table 2: Representative conditions for selective Sonogashira coupling at the C-I position. Yields are estimates based on similar systems.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5]

Protocol 4: Selective Heck Reaction

This protocol is based on typical conditions for Heck couplings with iodoarenes.

Materials:

  • Methyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Alkene (e.g., Styrene, n-butyl acrylate, 1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq)

  • Solvent (e.g., DMF, NMP, or Toluene)

Procedure:

  • To a Schlenk tube, add Methyl 3-bromo-5-iodo-4-methoxybenzoate, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / PPh₃Et₃NDMF10060-85
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP12065-90

Table 3: Representative conditions for selective Heck reaction at the C-I position. Yields are estimates based on similar systems.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7]

Protocol 5: Selective Buchwald-Hartwig Amination

The choice of ligand is critical for this transformation and often depends on the nature of the amine.

Materials:

  • Methyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Amine (primary or secondary, 1.1-1.3 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the base and Methyl 3-bromo-5-iodo-4-methoxybenzoate.

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine via syringe.

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene10070-95
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane11065-90

Table 4: Representative conditions for selective Buchwald-Hartwig amination at the C-I position. Yields are estimates based on similar systems.

Part 3: Deprotection of the Methyl Ester

Following successful cross-coupling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Caption: Hydrolysis of the ester to the carboxylic acid.

Protocol 6: Saponification of the Methyl Ester

This protocol describes a standard base-mediated hydrolysis.

Materials:

  • Substituted Methyl 3-bromo-4-methoxybenzoate derivative

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (or THF) and Water

  • Hydrochloric Acid (HCl, e.g., 1M or 2M)

  • Ethyl Acetate

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add an excess of NaOH or LiOH (2.0-5.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS indicates complete conversion.

  • Cool the reaction mixture to 0 °C and acidify with HCl until the pH is ~2-3.

  • A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

  • The product can be purified by recrystallization if necessary.

Conclusion

3-Bromo-5-iodo-4-methoxybenzoic acid, particularly after esterification, is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Br bonds allows for a predictable and selective mono-functionalization at the iodo-position under a variety of standard cross-coupling conditions. The protocols provided herein, based on established principles and analogous systems, offer robust starting points for the synthesis of a diverse array of substituted benzoic acid derivatives. Subsequent functionalization at the less reactive bromo-position can be achieved under more forcing conditions, opening avenues for the creation of highly complex and diverse molecular scaffolds.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • O'Brien, C. J., Kantorowski, E. J., Rovis, T., & Organ, M. G. (2006). Fischer Esterification. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron letters, 16(50), 4467-4470. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Tietze, L. F., & Ila, H. (2005). Domino reactions in organic synthesis. John Wiley & Sons.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

Sources

Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 3-Bromo-5-iodo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Functionalization of a Versatile Building Block 3-Bromo-5-iodo-4-methoxybenzoic acid is a highly functionalized aromatic scaffold of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Versatile Building Block

3-Bromo-5-iodo-4-methoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two distinct halogen atoms at the meta- and para-positions relative to the carboxyl group, offers a platform for precise, stepwise molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2]

This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura coupling of 3-Bromo-5-iodo-4-methoxybenzoic acid. We will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for both the initial, selective mono-arylation at the highly reactive iodine position and a subsequent, more forcing coupling at the bromine position. This allows for the controlled synthesis of complex, unsymmetrically substituted biaryl and terphenyl derivatives.

The Principle of Regioselectivity: A Tale of Two Halogens

The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In the context of the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[3] The energy barrier for this step is significantly lower for aryl iodides compared to aryl bromides, which in turn are more reactive than aryl chlorides.[4]

This reactivity trend (C-I > C-Br >> C-Cl) is a direct consequence of the bond dissociation energies of the respective carbon-halogen bonds.[1] The weaker C-I bond is more readily cleaved by the palladium catalyst, allowing for a selective reaction at this position under carefully controlled, mild conditions.[1][2] This leaves the more robust C-Br bond intact and available for a second, distinct functionalization under more forcing reaction conditions.

The following diagram illustrates the workflow for the sequential functionalization of 3-Bromo-5-iodo-4-methoxybenzoic acid.

G cluster_0 Sequential Suzuki-Miyaura Coupling A 3-Bromo-5-iodo- 4-methoxybenzoic acid B Mono-arylated Intermediate (3-Bromo-5-aryl-4-methoxybenzoic acid) A->B 1. Arylboronic Acid (Ar1-B(OH)2) 2. Pd Catalyst (e.g., Pd(PPh3)4) 3. Mild Base (e.g., K2CO3) 4. Lower Temperature (e.g., 80-90 °C) C Di-arylated Product (3,5-Diaryl-4-methoxybenzoic acid) B->C 1. Arylboronic Acid (Ar2-B(OH)2) 2. Pd Catalyst (e.g., Pd(dppf)Cl2) 3. Stronger Base (e.g., Cs2CO3) 4. Higher Temperature (e.g., >100 °C)

Caption: Sequential Suzuki-Miyaura coupling workflow for 3-Bromo-5-iodo-4-methoxybenzoic acid.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-I bond in our substrate) to form a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, which activates the boronic acid, the aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Diaryl Ar'-B(OH)2 (Base) Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2 + Base

Sources

Method

Application Notes and Protocols for the Regioselective Halogenation of 4-Methoxybenzoic Acid

Introduction: The Strategic Importance of Halogenated 4-Methoxybenzoic Acid Derivatives 4-Methoxybenzoic acid, also known as p-anisic acid, is a readily available and economically significant building block in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated 4-Methoxybenzoic Acid Derivatives

4-Methoxybenzoic acid, also known as p-anisic acid, is a readily available and economically significant building block in organic synthesis.[1][2][3] The introduction of halogen atoms onto its aromatic ring dramatically expands its utility, yielding intermediates crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5][6] The regiochemical placement of these halogens is of paramount importance, as the substitution pattern dictates the molecule's physicochemical properties and subsequent reactivity in cross-coupling and other derivatization reactions.

This technical guide provides a comprehensive overview of the principles and laboratory-scale protocols for the regioselective halogenation (bromination, chlorination, and iodination) of 4-methoxybenzoic acid. We will delve into the electronic and steric factors that govern the site of halogenation and present detailed, validated methods to achieve specific isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile intermediates in their synthetic endeavors.

Theoretical Background: Understanding Regioselectivity

The regiochemical outcome of the electrophilic halogenation of 4-methoxybenzoic acid is a result of the interplay between the two substituents on the benzene ring: the methoxy group (-OCH3) and the carboxylic acid group (-COOH).

  • The Methoxy Group (-OCH3): An Activating Ortho, Para-Director The methoxy group is a powerful activating group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance.[7][8] This increases the electron density of the ring, making it more susceptible to electrophilic attack.[2][9] The resonance structures show an increased electron density at the ortho (C2 and C6) and para (C4) positions. Since the para position is already occupied by the carboxylic acid group, the methoxy group directs incoming electrophiles primarily to the ortho positions (C3 and C5 in this case, as numbering starts from the carboxylic acid).[7][10]

  • The Carboxylic Acid Group (-COOH): A Deactivating Meta-Director In contrast, the carboxylic acid group is a deactivating group. The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through an inductive effect, making the ring less reactive towards electrophiles.[9][11] It directs incoming electrophiles to the meta positions (C3 and C5).

The Combined Effect:

In 4-methoxybenzoic acid, both the activating ortho-directing methoxy group and the deactivating meta-directing carboxylic acid group favor substitution at the C3 and C5 positions. This reinforcing effect makes the synthesis of 3- and 3,5-disubstituted products highly efficient and regioselective. Halogenation at the C2 position is also possible but generally requires specific conditions to overcome the directing influence of the primary groups.[12][13]

Experimental Protocols

Protocol 1: Regioselective Bromination

Objective: To synthesize 3-bromo-4-methoxybenzoic acid and 3,5-dibromo-4-methoxybenzoic acid.

A. Monobromination to yield 3-Bromo-4-methoxybenzoic acid

This protocol can be adapted for monobromination by carefully controlling the stoichiometry of the brominating agent.

  • Materials:

    • 4-Methoxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN)

    • Dichloromethane (CH2Cl2)

    • 15% aqueous Sodium thiosulfate (Na2S2O3)

    • Saturated aqueous Sodium carbonate (Na2CO3)

    • Magnesium sulfate (MgSO4)

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equiv) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 equiv) portion-wise to the solution while stirring at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Add dichloromethane to the residue and wash with 15% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium carbonate.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

B. Dibromination to yield 3,5-Dibromo-4-methoxybenzoic acid

This protocol utilizes a slight excess of the brominating agent to achieve disubstitution.

  • Materials:

    • 4-Methoxybenzoic acid

    • Tetrabutylammonium tribromide (Bu4NBr3)[14]

    • Potassium phosphate (K3PO4)[14]

    • Acetonitrile (MeCN)[14]

    • 15% aqueous Sodium thiosulfate (Na2S2O3)[14][15]

    • Saturated aqueous Sodium carbonate (Na2CO3)[14]

    • Dichloromethane (CH2Cl2)[14]

    • Magnesium sulfate (MgSO4)[14][15]

  • Procedure:

    • In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), K3PO4 (1.0 equiv), and acetonitrile.[14]

    • Add Bu4NBr3 (2.1 equiv) to the mixture.[14]

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 6-12 hours, monitoring the progress by TLC.[14]

    • After completion, cool the mixture to room temperature.

    • Add 15% aqueous Na2S2O3 and saturated Na2CO3 to the reaction mixture.[14]

    • Extract the aqueous phase with CH2Cl2.

    • Combine the organic layers, dry with MgSO4, and concentrate in vacuo to obtain the crude product.[14]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]

Workflow for Dibromination of 4-Methoxybenzoic Acid

Dibromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 4-Methoxybenzoic Acid, K3PO4, MeCN B Add Bu4NBr3 (2.1 equiv) A->B C Heat (80-100 °C) & Stir (6-12h) B->C D Cool to RT C->D E Quench with aq. Na2S2O3 & Na2CO3 D->E F Extract with CH2Cl2 E->F G Dry (MgSO4) & Concentrate F->G H Recrystallization (Ethanol/Water) G->H I Pure 3,5-Dibromo- 4-methoxybenzoic acid H->I Chlorination_Logic Start 4-Methoxybenzoic Acid Step1 Convert to 4-Methoxybenzoyl Chloride (e.g., with SOCl2) Start->Step1 Step2 High-Temperature Chlorination (Cl2 gas) Step1->Step2 Step3 Hydrolysis of Acyl Chloride Step2->Step3 End 3-Chloro-4-methoxybenzoic Acid Step3->End

Sources

Application

Using 3-Bromo-5-iodo-4-methoxybenzoic acid in organic synthesis

Application Note: Orthogonal Functionalization of 3-Bromo-5-iodo-4-methoxybenzoic Acid in Advanced Organic Synthesis Executive Summary 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) is a highly versatile, polyf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 3-Bromo-5-iodo-4-methoxybenzoic Acid in Advanced Organic Synthesis

Executive Summary

3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) is a highly versatile, polyfunctional linchpin utilized in the construction of complex aromatic systems for drug discovery and materials science[1]. The strategic placement of three distinct reactive handles—an iodine atom, a bromine atom, and a carboxylic acid—around an electron-donating methoxy core enables precise, step-wise functionalization [2]. This application note details the mechanistic rationale and provides field-validated protocols for the orthogonal functionalization of this scaffold.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

The utility of 3-bromo-5-iodo-4-methoxybenzoic acid stems from the differential reactivity of its carbon-halogen bonds[3]. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the aryl halide bond is typically the rate-determining step. This process is strictly governed by the bond dissociation energy (BDE) of the respective C-X bonds [4].

Theoretical calculations and experimental data establish that the C-I bond has a significantly lower BDE (~67.2 kcal/mol) compared to the C-Br bond (~82.6 kcal/mol) [4], [5]. This ~15 kcal/mol energy gap provides a robust kinetic window. By strictly controlling the reaction temperature (≤ 60–70 °C) and selecting an appropriate catalyst, the C-I bond can be selectively functionalized without disturbing the C-Br bond [6]. Once the iodine is substituted, the remaining C-Br bond can be activated under more forcing thermodynamic conditions (≥ 90 °C) [7]. Finally, the C1-carboxylic acid serves as an orthogonal electrophilic handle for acyl substitution (e.g., amidation), which operates via a completely different mechanism and does not interfere with the cross-coupling steps.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters for Orthogonal Functionalization

Functional Site Bond Type Approx. BDE (kcal/mol) Relative Reactivity toward Pd(0) Optimal Activation Temp Primary Reaction Mode
C5 C-I ~67.2 Highest 60 - 70 °C Kinetic Cross-Coupling
C3 C-Br ~82.6 Moderate 90 - 110 °C Thermodynamic Cross-Coupling

| C1 | C-COOH | N/A | Orthogonal | 20 - 25 °C | Acyl Substitution / Amidation |

Table 2: Protocol Summary and Expected Outcomes

Step Target Site Reaction Type Catalyst / Reagent Temp Time Expected Yield
1 C5 (Iodine) Suzuki-Miyaura Pd(PPh3)4 / Na2CO3 60 °C 4-6 h 85 - 92%
2 C3 (Bromine) Sonogashira PdCl2(PPh3)2 / CuI 90 °C 12 h 75 - 85%

| 3 | C1 (COOH) | Amidation | HATU / DIPEA | 25 °C | 2-4 h | > 90% |

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C5-Iodine)

Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C3-bromine atom. Causality & Design: Pd(PPh3)4 is selected as the catalyst because it readily undergoes oxidative addition into C-I bonds at mild temperatures. Maintaining the reaction at 60 °C is critical; exceeding 80 °C will provide sufficient thermal energy for the Pd(0) species to insert into the C-Br bond, leading to a loss of chemoselectivity [6]. Procedure:

  • In a Schlenk flask under an inert atmosphere (N2/Ar), combine 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq), aryl boronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a degassed solvent mixture of Toluene/Ethanol (2:1, 0.1 M).

  • Add an aqueous solution of Na2CO3 (2.0 M, 2.0 eq).

  • Heat the biphasic mixture to 60 °C with vigorous stirring for 4–6 hours.

  • Cool to room temperature, acidify slightly to pH 4-5 (to keep the carboxylic acid protonated), extract with EtOAc, dry over Na2SO4, and concentrate. Self-Validating Quality Control: Analyze the crude mixture via LC-MS. The successful mono-coupled product will display a distinct 1:1 isotopic doublet (M / M+2) characteristic of the intact bromine atom. The disappearance of this doublet indicates catastrophic over-coupling.

Protocol 2: Sequential Sonogashira Coupling (C3-Bromine)

Objective: Functionalize the remaining C3-bromine position with a terminal alkyne. Causality & Design: With the highly reactive iodine removed, the C-Br bond requires stronger thermodynamic activation. PdCl2(PPh3)2 is utilized as a robust Pd(II) precatalyst, which is reduced in situ. CuI acts as a co-catalyst to form a copper acetylide intermediate, facilitating transmetalation. The temperature is elevated to 90 °C to overcome the ~82.6 kcal/mol BDE of the C-Br bond [4]. Procedure:

  • Charge a dry flask with the mono-coupled product from Protocol 1 (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq) under an inert atmosphere.

  • Dissolve in anhydrous DMF (0.1 M) and add anhydrous Triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, wash extensively with water/brine to remove DMF, dry, and purify via silica gel chromatography. Self-Validating Quality Control: Monitor via LC-MS. Complete conversion is confirmed when the 1:1 bromine isotopic doublet completely disappears from the mass spectrum, replaced by a single mass peak corresponding to the di-coupled product.

Protocol 3: Amide Bond Formation (C1-Carboxylic Acid)

Objective: Convert the C1-carboxylic acid into an amide to finalize the trisubstituted arene. Causality & Design: The C1-carboxylic acid is sterically hindered by the adjacent functional groups. HATU is selected as the coupling reagent because its uronium salt structure is exceptionally efficient at activating sterically congested carboxylic acids. DIPEA is used as a non-nucleophilic base to prevent side reactions. Procedure:

  • Dissolve the di-coupled intermediate (1.0 eq) in anhydrous DMF or DCM (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Add the primary or secondary amine (1.2 eq) and stir at room temperature for 2–4 hours.

  • Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Self-Validating Quality Control: Analyze via IR spectroscopy and LC-MS. The successful formation of the amide is validated by the shift of the carbonyl (C=O) stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide) [8], and a mass shift in LC-MS corresponding to the addition of the amine minus water.

Visualization: Orthogonal Functionalization Workflow

OrthogonalFunctionalization Linchpin 3-Bromo-5-iodo-4-methoxybenzoic acid (Polyfunctional Linchpin) Suzuki Step 1: Chemoselective Suzuki Coupling Target: C5 (Iodine) Conditions: Pd(PPh3)4, 60°C Linchpin->Suzuki Kinetic Control (C-I BDE ~67 kcal/mol) Sonogashira Step 2: Sequential Sonogashira Coupling Target: C3 (Bromine) Conditions: PdCl2(PPh3)2, CuI, 90°C Suzuki->Sonogashira Thermodynamic Activation (C-Br BDE ~82 kcal/mol) Amidation Step 3: Amide Bond Formation Target: C1 (Carboxylic Acid) Conditions: HATU, DIPEA, RT Sonogashira->Amidation Orthogonal Activation (Acyl Substitution) Product Fully Functionalized Complex Trisubstituted Arene Amidation->Product Final Isolation

Workflow for the orthogonal, three-stage functionalization of 3-Bromo-5-iodo-4-methoxybenzoic acid.

References

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. PMC - National Institutes of Health.[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.[Link]

  • Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate / J. Phys. Chem. A.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications.[Link]

  • Organic Chemistry: A Tenth Edition. OpenStax. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 3-Bromo-5-iodo-4-methoxybenzoic Acid Derivatives

Introduction Halogenated aromatic compounds, particularly substituted benzoic acids, are pivotal structural motifs in the landscape of modern drug discovery and materials science.[1][2] The strategic incorporation of hal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated aromatic compounds, particularly substituted benzoic acids, are pivotal structural motifs in the landscape of modern drug discovery and materials science.[1][2] The strategic incorporation of halogens such as bromine and iodine can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[1][3][4] 3-Bromo-5-iodo-4-methoxybenzoic acid and its derivatives represent a versatile class of intermediates, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive framework for the synthesis of the parent acid and its subsequent derivatization into esters and amides, tailored for researchers, medicinal chemists, and professionals in drug development.

The synthetic utility of these compounds is underscored by the ability of the bromine and iodine substituents to participate in a variety of cross-coupling reactions, while the carboxylic acid functionality serves as a handle for the introduction of diverse functional groups.[5] This document outlines detailed, field-proven protocols, explains the underlying chemical principles, and offers practical insights to ensure successful and reproducible synthetic outcomes.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of the parent compound, 3-Bromo-5-iodo-4-methoxybenzoic acid, is essential for its synthesis, purification, and characterization. While experimental data for this specific molecule is not extensively available in public literature, predictive models and data from structurally similar compounds provide valuable insights.

PropertyPredicted Value/InformationReference
Molecular Formula C₈H₆BrIO₃N/A
Molecular Weight 400.94 g/mol N/A
Appearance Expected to be a solid, likely white to off-white crystals or powder.[6]
Melting Point Not readily available. For comparison, 3,5-dibromo-4-methoxybenzoic acid has a melting point of 226-229 °C.[7]
Boiling Point Not readily available. Predicted for 3-bromo-5-methoxybenzoic acid is 338.8 ± 27.0 °C.[6]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[7]
pKa Not readily available. Predicted for 3-bromo-5-methoxybenzoic acid is 3.69 ± 0.10.[6]
Storage Should be stored at room temperature in a dry, well-sealed container.[6]
Spectroscopic Analysis (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for the different protons in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Two singlets in the aromatic region (around 7.0-8.5 ppm).

  • Methoxy Group Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carboxylic carbon, the methoxy carbon, and the six aromatic carbons.[8]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[6]

  • O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.

  • C-O Stretch (Methoxy and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

  • C-Br and C-I Stretches: Typically found in the fingerprint region (<800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic cluster for the molecular ion peak.[8]

Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic Acid

The synthesis of 3-bromo-5-iodo-4-methoxybenzoic acid can be approached through a multi-step sequence starting from a readily available precursor. A plausible synthetic route involves the sequential halogenation of 4-methoxybenzoic acid.

dot

Caption: Synthetic workflow for 3-Bromo-5-iodo-4-methoxybenzoic acid.

Protocol 1: Synthesis of 3-Bromo-4-methoxybenzoic Acid

The methoxy group of 4-methoxybenzoic acid is a strongly activating, ortho-para directing group. Due to steric hindrance from the carboxylic acid group, bromination is expected to occur primarily at the 3-position.[9]

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Iron(III) bromide (FeBr₃) (if using Br₂)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield 3-bromo-4-methoxybenzoic acid.

Protocol 2: Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic Acid

The second halogenation step introduces iodine at the 5-position, which is activated by the methoxy group and the existing bromine atom.

Materials:

  • 3-Bromo-4-methoxybenzoic acid

  • Iodine (I₂)

  • Potassium iodate (KIO₃) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Glacial Acetic Acid

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Appropriate solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a reaction vessel, dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add iodine (1.1 eq) and a suitable oxidizing agent such as potassium iodate (0.4 eq).

  • Carefully add concentrated sulfuric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into an ice-water mixture.

  • Add 10% sodium thiosulfate solution to quench any remaining iodine.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization to obtain 3-bromo-5-iodo-4-methoxybenzoic acid.

Preparation of 3-Bromo-5-iodo-4-methoxybenzoic Acid Derivatives

The carboxylic acid functionality of 3-bromo-5-iodo-4-methoxybenzoic acid is a versatile handle for the synthesis of various derivatives, primarily esters and amides, which are common motifs in pharmacologically active molecules.[5]

dot

Caption: Derivatization pathways for 3-Bromo-5-iodo-4-methoxybenzoic Acid.

Protocol 3: Esterification (Fischer Esterification)

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] To achieve a high yield, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction.[10]

Materials:

  • 3-Bromo-5-iodo-4-methoxybenzoic acid

  • Desired alcohol (e.g., methanol, ethanol; used in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)[10]

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend or dissolve 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[11]

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.[11]

  • Dissolve the residue in an organic solvent like ethyl acetate.[11]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[11]

  • If necessary, purify the product by column chromatography on silica gel.[11]

Protocol 4: Amide Synthesis using Coupling Reagents

Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[12] Therefore, the carboxylic acid must be activated using a coupling reagent.[12]

Method A: Using EDC/HOBt

Materials:

  • 3-Bromo-5-iodo-4-methoxybenzoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base like DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[12]

  • Upon completion, dilute the mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[12]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]

Method B: Using HATU

Materials:

  • 3-Bromo-5-iodo-4-methoxybenzoic acid

  • Desired primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Dimethylformamide (DMF) (anhydrous)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate or DCM

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[12]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[12]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[12]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Purification and Characterization

Purification of halogenated aromatic compounds often requires careful consideration of the chosen technique to remove starting materials and side products.

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. The polarity of the eluent system should be optimized by TLC analysis.

  • Extraction: Liquid-liquid extraction is a key step in the work-up of most organic reactions to separate the desired product from inorganic salts and water-soluble impurities.[10][13] Washing with a mild base like sodium bicarbonate is effective for removing unreacted carboxylic acid.[10][13]

Characterization of the final products should be performed using a combination of the spectroscopic techniques outlined in the "Physicochemical Properties and Spectroscopic Data" section to confirm their identity and purity.

Safety and Handling

Working with bromine, iodine, and their compounds requires strict adherence to safety protocols due to their corrosive, toxic, and reactive nature.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14][17] When handling concentrated bromine or iodine, work in a well-ventilated fume hood and consider using a face shield and appropriate respiratory protection.[14][16]

  • Ventilation: All manipulations involving volatile and corrosive reagents like bromine should be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[14]

  • Spill Management: Have appropriate spill kits readily available. For bromine spills, a solution of sodium thiosulfate or sodium carbonate can be used for neutralization.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the synthesis and derivatization of 3-bromo-5-iodo-4-methoxybenzoic acid. The strategic functionalization of this versatile scaffold opens avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. By understanding the underlying chemical principles and adhering to best practices in the laboratory, researchers can effectively utilize these methods to advance their scientific endeavors.

References

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation.
  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002).
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Wang, D., et al. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Retrieved from [Link]

  • A&S International. (2025, December 5). Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Survey of catalysts for the amidation reaction of benzoic acid.[a]. Retrieved from [Link]

  • Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

  • Nakanishi, W., et al. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2017, February 12). Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Ramirez, J. A., et al. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • OSTI.GOV. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Halogenated Benzoic Acids - Pharmaceutical Intermediates (2). Retrieved from [Link]

  • Naumkina, Y., et al. (2025, October 13). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing. Retrieved from [Link]

  • Häggblom, M. M. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews. Retrieved from [Link]

Sources

Application

3-Bromo-5-iodo-4-methoxybenzoic acid as a building block for anticancer agents

The development of next-generation anticancer therapeutics relies heavily on the precision engineering of small-molecule scaffolds. Among the most privileged building blocks in modern medicinal chemistry is 3-Bromo-5-iod...

Author: BenchChem Technical Support Team. Date: March 2026

The development of next-generation anticancer therapeutics relies heavily on the precision engineering of small-molecule scaffolds. Among the most privileged building blocks in modern medicinal chemistry is 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) 1. This highly functionalized arene provides three orthogonal reactive handles—an iodine atom, a bromine atom, and a carboxylic acid—arranged around a central methoxy-substituted phenyl ring.

As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we will dissect the causality behind the orthogonal reactivity of this scaffold, provide self-validating experimental protocols, and map how these chemical properties translate into potent pharmacological mechanisms for oncology drug development.

The Strategic Rationale: Orthogonal Reactivity & Stereoelectronic Tuning

The synthetic power of 3-Bromo-5-iodo-4-methoxybenzoic acid lies in the differential bond dissociation energies (BDE) of its halogens. The carbon-iodine (C–I) bond is significantly longer and weaker than the carbon-bromine (C–Br) bond. This intrinsic thermodynamic difference dictates that oxidative addition by a transition metal catalyst (e.g., Palladium or Nickel) will occur at the C–I bond at a much faster rate and at lower temperatures than at the C–Br bond 2. Consequently, researchers can perform sequential, highly chemoselective cross-coupling reactions without the need for complex protecting group strategies 3.

Furthermore, the central methoxy group at the 4-position is not merely a synthetic placeholder; it exerts a profound stereoelectronic effect. By introducing steric clash with the adjacent 3- and 5-substituents, it forces the newly coupled aryl or amine groups out of coplanarity 4. This twisted 3D conformation is highly sought after in modern kinase inhibitor design, as it allows the molecule to project deep into the hydrophobic pockets of the kinase hinge region while simultaneously evading flat-binding multidrug resistance (MDR) efflux pumps.

Orthogonal_Synthesis Start 3-Bromo-5-iodo-4-methoxybenzoic acid (Core Scaffold) Step1 Chemoselective C-I Coupling (Suzuki/Sonogashira @ 37-50°C) Start->Step1 Pd(0), Low Temp Int1 Mono-functionalized Intermediate (C-Br intact) Step1->Int1 >95% Selectivity Step2 C-Br Cross-Coupling (Buchwald-Hartwig/Heck @ 90-110°C) Int1->Step2 Pd(0), High Temp, Strong Base Int2 Di-functionalized Core Step2->Int2 Full Conversion Step3 Carboxylic Acid Derivatization (Amidation/Esterification) Int2->Step3 HATU/DIPEA Final Target Anticancer Agent (e.g., Kinase Inhibitor) Step3->Final Final Assembly

Logical workflow for orthogonal functionalization of the bromo-iodo-methoxybenzoic acid scaffold.

Quantitative Reactivity Metrics & Catalyst Selection

To rationally design a synthetic route, catalyst selection must be strictly aligned with the intrinsic reactivity of the target halide. The following table synthesizes quantitative performance metrics for cross-coupling reactions involving bromo-iodo arenes, demonstrating how temperature and ligand choice dictate chemoselectivity 2, 5.

Reaction TypeTarget BondCatalyst / Ligand SystemTemp (°C)Base / SolventYield (%)Chemoselectivity (C-I vs C-Br)
Suzuki-Miyaura C–IPd(PPh₃)₄ or Na₂PdCl₄/sSPhos37 - 50K₂CO₃ / Toluene:H₂O>90%>95%
Cross-Electrophile C–INiCl₂(dtbbpy) / Zn25None / DMA82%>90%
Buchwald-Hartwig C–BrPd₂(dba)₃ / XPhos90 - 110NaOtBu / 1,4-Dioxane75 - 85%N/A (Performed post C-I coupling)
Sonogashira C–IPd(PPh₃)₂Cl₂ / CuI25 - 40Et₃N / THF88%>95%

Self-Validating Experimental Protocols

A robust protocol must verify its own success at critical junctures. The following methodologies are designed with built-in analytical checkpoints to ensure the orthogonal integrity of the scaffold is maintained.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting the C–I Bond)

Causality: We utilize Pd(PPh3​)4​ at a strictly controlled 45°C. At this temperature, the thermal energy is sufficient to cross the activation barrier for C–I oxidative addition but remains insufficient for C–Br cleavage. The biphasic Toluene/H₂O system ensures the solubility of the boronic acid while partitioning the polar benzoic acid substrate.

Step-by-Step Workflow:

  • To a Schlenk flask under an inert argon atmosphere, add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (2 mol%).

  • Add a degassed mixture of Toluene and 2M aqueous K2​CO3​ (ratio 4:1).

  • Heat the reaction strictly to 45°C with vigorous stirring.

  • Self-Validation Checkpoint (t = 30 min): Withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Criteria: Look for the disappearance of the m/z 356.9 molecular ion (starting material) and the appearance of the target mono-coupled mass (e.g., m/z 307 if using phenylboronic acid). Crucially, the absence of an m/z 305 peak confirms that the C–Br bond remains perfectly intact, validating the chemoselectivity of the chosen temperature 6.

  • Upon completion (typically 2-4 hours), cool to room temperature, acidify the aqueous layer to pH 3 with 1M HCl, and extract with EtOAc. Dry over MgSO4​ and concentrate.

Protocol B: Buchwald-Hartwig Amination (Targeting the C–Br Bond)

Causality: The remaining C–Br bond requires a higher activation energy for oxidative addition. We elevate the temperature to 100°C and switch to a bulky, electron-rich ligand (XPhos). XPhos accelerates both the oxidative addition into the stubborn C–Br bond and the subsequent reductive elimination of the sterically hindered amine, preventing competitive off-target degradation.

Step-by-Step Workflow:

  • In a sealed tube, combine the mono-aryl intermediate from Protocol A (1.0 equiv), the target amine (1.2 equiv), Pd2​(dba)3​ (3 mol%), XPhos (6 mol%), and NaOtBu (2.5 equiv).

  • Suspend in anhydrous 1,4-dioxane under argon and heat to 100°C for 12 hours.

  • Self-Validation Checkpoint (t = 6 hours): Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Criteria: The starting mono-aryl bromide typically exhibits an Rf​ of ~0.45. The successful amination product will shift significantly (e.g., Rf​ ~0.20) and exhibit distinct, bright fluorescence under 254 nm UV light due to the newly extended conjugated system. Complete consumption of the Rf​ 0.45 spot validates the efficiency of the XPhos ligand system.

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Application in Anticancer Drug Design & Pharmacology

Once the 3- and 5-positions are functionalized, the carboxylic acid is typically converted into an amide (e.g., using HATU/DIPEA) to attach a solubilizing group or a specific targeting moiety. The resulting molecules often act as potent inhibitors of oncogenic kinases (such as BRAF or EGFR) or as tubulin polymerization inhibitors.

The diagram below illustrates how the structural features imparted by the 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold translate directly into a pharmacological mechanism of action.

MOA Drug 3,5-Disubstituted-4-methoxybenzamide (Synthesized Agent) Conformation Steric Clash via Methoxy Group (Locks Active Conformation) Drug->Conformation Structural feature Efflux P-glycoprotein (MDR1) Efflux Drug->Efflux Evades recognition Target Oncogenic Kinase (e.g., BRAF / EGFR) Signaling Downstream MAPK/ERK Pathway Target->Signaling Inhibits phosphorylation Conformation->Target High-affinity binding Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Triggers cell death

Proposed pharmacological mechanism of action for sterically tuned anticancer derivatives.

References

  • ResearchGate. "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Tetrahedron. Available at: [Link]

  • DB-Thueringen. "Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex." DB-Thueringen Repository. Available at: [Link]

  • PubMed. "Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides." National Institutes of Health. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Amides from 3-Bromo-5-iodo-4-methoxybenzoic Acid

Introduction The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in a vast array of pharmaceuticals and biologically active molecules.[1] The synthesis of amides fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in a vast array of pharmaceuticals and biologically active molecules.[1] The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed and critical transformations in organic synthesis.[2] This application note provides a detailed experimental guide for the synthesis of amides from 3-Bromo-5-iodo-4-methoxybenzoic acid, a highly functionalized aromatic carboxylic acid with potential as a scaffold in drug discovery.

The presence of multiple substituents on the aromatic ring of 3-Bromo-5-iodo-4-methoxybenzoic acid—a methoxy group and two different halogen atoms—presents unique considerations for amide bond formation. The electron-donating methoxy group can influence the reactivity of the carboxylic acid, while the bulky bromo and iodo substituents may introduce steric hindrance. This guide will explore two robust and widely used coupling methodologies to address these challenges: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and a uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible amide synthesis.

Physicochemical Properties of 3-Bromo-5-iodo-4-methoxybenzoic Acid

A thorough understanding of the starting material is crucial for successful reaction design.

PropertyValue
Molecular Formula C₈H₆BrIO₃
Molecular Weight 400.94 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMSO, and THF

Note: Experimental data for this specific compound is not widely available; properties are inferred from similar structures like 3,5-Dibromo-4-methoxybenzoic acid.[3]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] The addition of HOBt mitigates common side reactions, such as the formation of an N-acylurea byproduct, and reduces the risk of racemization if chiral amines are used by forming a more stable HOBt-ester intermediate.[4][5]

Mechanistic Rationale

EDC_HOBt_Mechanism RCOOH 3-Bromo-5-iodo-4-methoxybenzoic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt HOBt HOBt_ester HOBt-ester Intermediate HOBt->HOBt_ester Amine R'-NH₂ Amide Amide Product Amine->Amide O_acylisourea->HOBt_ester + HOBt - EDU EDU EDU (byproduct) O_acylisourea->EDU Rearrangement (side reaction) HOBt_ester->Amide + R'-NH₂ - HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Materials
ReagentMolar Equivalents
3-Bromo-5-iodo-4-methoxybenzoic acid1.0
Amine (primary or secondary)1.1 - 1.2
EDC·HCl1.2 - 1.5
HOBt1.2
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.0 - 3.0
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Sufficient volume for 0.1-0.5 M concentration
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[6] These washes serve to remove any unreacted amine, excess acid, HOBt, and the base. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[8]

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient, third-generation uronium-based coupling reagent known for its rapid reaction kinetics and low rates of racemization, making it particularly effective for sterically hindered substrates.[6][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][6]

Mechanistic Rationale

HATU_Mechanism RCOOH 3-Bromo-5-iodo-4-methoxybenzoic acid Carboxylate Carboxylate RCOOH->Carboxylate + DIPEA HATU HATU OAt_ester OAt-active ester HATU->OAt_ester Base DIPEA Base->Carboxylate Amine R'-NH₂ Amide Amide Product Amine->Amide Carboxylate->OAt_ester + HATU - TMU OAt_ester->Amide + R'-NH₂ - HOAt TMU TMU (byproduct) HOAt HOAt (regenerated)

Caption: Mechanism of HATU-mediated amide bond formation.

Materials
ReagentMolar Equivalents
3-Bromo-5-iodo-4-methoxybenzoic acid1.0
Amine (primary or secondary)1.1 - 1.2
HATU1.1 - 1.5
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.0 - 5.0
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Sufficient volume for 0.1-0.5 M concentration
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8]

General Experimental Workflow

Experimental_Workflow Start Start: Weigh Reagents (Acid, Amine, Coupling Agent, Base) Dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Activate Activate Carboxylic Acid (Add Coupling Reagent & Base) Cool->Activate React Add Amine & Stir (Warm to RT, 1-24h) Activate->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Workup Aqueous Work-up (Extraction & Washes) Monitor->Workup Upon Completion Dry Dry & Concentrate Workup->Dry Purify Purify Crude Product (Chromatography / Recrystallization) Dry->Purify Characterize Characterize Pure Amide (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for amide synthesis.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure high-quality, anhydrous reagents and solvents.
Steric hindrance from substratesSwitch to a more powerful coupling reagent like HATU. Consider microwave-assisted synthesis to overcome activation barriers.[10]
Formation of Side Products N-acylurea formation (with EDC)Ensure HOBt is used as an additive.
Epimerization of chiral centersRun the reaction at lower temperatures (0 °C to RT). Use HATU, which is known for low racemization rates.[6]
Difficult Purification Byproducts co-elute with the productOptimize the aqueous work-up to remove as many impurities as possible. Explore alternative purification techniques like recrystallization or preparative HPLC.[8][11]

Conclusion

The synthesis of amides from 3-Bromo-5-iodo-4-methoxybenzoic acid can be effectively achieved using standard peptide coupling reagents. The choice between the EDC/HOBt and HATU protocols will depend on factors such as the steric and electronic properties of the amine, cost considerations, and the desired reaction efficiency. For simple, unhindered amines, the more economical EDC/HOBt method is often sufficient. For more challenging substrates, such as sterically hindered or electron-deficient amines, the higher reactivity of HATU may be necessary to achieve good yields. Careful monitoring and purification are essential to obtaining the desired amide product in high purity.

References

  • Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi . (n.d.). Retrieved from [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate . (2026, February 5). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . (2008, June 23). Retrieved from [Link]

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications . (2016, September 22). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . (n.d.). Retrieved from [Link]

  • Amide Bond Activation of Biological Molecules - PMC . (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate . (2020, November 2). Retrieved from [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry . (n.d.). Retrieved from [Link]

  • US5419815A - Process for purifying fatty acid amides - Google Patents. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science . (2022, August 29). Retrieved from [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis . (n.d.). Retrieved from [Link]

  • Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon | The Journal of Organic Chemistry - ACS Publications . (2001, May 12). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage . (2023, February 10). Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry . (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications . (2007, October 12). Retrieved from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC . (n.d.). Retrieved from [Link]

  • A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation - SciSpace . (n.d.). Retrieved from [Link]

Sources

Application

Advanced Applications of 3-Bromo-5-iodo-4-methoxybenzoic Acid in Materials Science: Orthogonal Synthesis and MOF Functionalization

Executive Summary & Chemical Profile In modern materials science, the precise spatial arrangement of functional groups is critical for developing advanced optoelectronics, conjugated polymers, and highly tuned porous mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern materials science, the precise spatial arrangement of functional groups is critical for developing advanced optoelectronics, conjugated polymers, and highly tuned porous materials. 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) serves as an elite, multi-functional building block designed for complex molecular architectures[1].

The strategic value of this molecule lies in its orthogonal reactivity profile , driven by three distinct functional handles:

  • C–I Bond (Position 5): Features a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to rapid oxidative addition by low-valent transition metals (e.g., Pd(0)) at room temperature[2].

  • C–Br Bond (Position 3): Features a higher bond dissociation energy (~81 kcal/mol), remaining inert under mild coupling conditions but accessible under elevated temperatures or with specialized ligands[2].

  • Carboxylic Acid (Position 1): Acts as a robust anchoring group for metal-organic framework (MOF) coordination or as a handle for esterification/amidation.

  • Methoxy Group (Position 4): Provides strong electron donation (+M effect) to stabilize reactive intermediates, while simultaneously offering steric shielding to dictate regioselectivity.

This application note details two primary workflows: the synthesis of asymmetric conjugated systems via iterative cross-coupling, and the generation of highly functionalized MOFs via tandem post-synthetic modification (PSM).

Application 1: Stepwise Orthogonal Cross-Coupling for Optoelectronic Materials

Mechanistic Rationale

The synthesis of asymmetric A-B-C type conjugated molecules (often used as OLED emitters or organic photovoltaic donors) traditionally requires tedious protection/deprotection steps. By exploiting the differential oxidative addition rates of palladium catalysts to C–I versus C–Br bonds, researchers can perform chemoselective cross-coupling[2].

The C–I bond undergoes oxidative addition orders of magnitude faster than the C–Br bond. By utilizing a mild catalyst like Pd(PPh3​)4​ at ambient temperatures, the Suzuki-Miyaura coupling occurs exclusively at the iodine site. Once the iodine is consumed, the temperature is elevated and a more active catalyst system (e.g., Pd(dppf)Cl2​ ) is introduced to activate the bromine site.

Workflow for orthogonal cross-coupling exploiting differential C-I and C-Br reactivity.

Protocol 1: Iterative Suzuki-Miyaura Coupling

Step 1: Chemoselective Coupling at C–I

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv) and Arylboronic Acid A (1.05 equiv).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.02 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent: Inject a degassed mixture of THF/Water (4:1 v/v). Causality: THF provides solubility for the organic components, while water dissolves the carbonate base, creating a biphasic system that accelerates the transmetalation step.

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Validation (Self-Validating Step): Monitor via TLC or LC-MS. The reaction is complete when the starting material mass ( m/z 356.9) disappears, replaced by the mono-coupled product. The isotopic pattern of the product must show a 1:1 doublet indicative of a single remaining bromine atom ( 79Br/81Br ), confirming the C–Br bond is completely intact.

Step 2: Secondary Coupling at C–Br

  • Preparation: Isolate the mono-coupled intermediate. In a new flask, combine the intermediate (1.0 equiv) with Arylboronic Acid B (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv) and Cs2​CO3​ (2.5 equiv). Causality: The bidentate dppf ligand increases the electron density on the palladium center, facilitating the more difficult oxidative addition into the C–Br bond.

  • Solvent: Inject degassed 1,4-Dioxane.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation: Purify via column chromatography. 1H NMR should show the disappearance of the distinct singlet from the isolated aromatic proton of the starting material, replaced by the splitting patterns of the newly introduced aryl groups.

Application 2: Synthesis of Defect-Engineered MOFs via Tandem Post-Synthetic Modification (PSM)

Mechanistic Rationale

Direct solvothermal synthesis of Metal-Organic Frameworks (MOFs) with complex, bulky functional groups often fails due to steric hindrance preventing lattice formation, or thermal degradation of the functional groups[3].

To bypass this, 3-Bromo-5-iodo-4-methoxybenzoic acid is used as a defect-inducing modulator in the synthesis of robust Zr-based MOFs (e.g., UiO-66). The carboxylic acid coordinates to the Zr6​O4​(OH)4​ nodes, terminating the lattice extension and creating a "missing-linker" defect. This leaves the bromo and iodo groups protruding into the MOF pores. Because the framework is already formed, researchers can perform Tandem Post-Synthetic Modification (PSM) [4]. The iodine site is functionalized first under mild conditions, followed by the bromine site under harsher conditions, allowing for the precise installation of dual-catalytic sites or sensor molecules within the nanopores.

MOFPSM Nodes ZrCl4 + BDC Linker MOF Defect-Engineered MOF (Porous Scaffold) Nodes->MOF Solvothermal Synthesis (120°C) Modulator 3-Bromo-5-iodo-4- methoxybenzoic acid Modulator->MOF Solvothermal Synthesis (120°C) PSM1 PSM Step 1: C-I Functionalization MOF->PSM1 IntMOF Mono-Functionalized MOF PSM1->IntMOF Reagent A, 40°C PSM2 PSM Step 2: C-Br Functionalization IntMOF->PSM2 FinalMOF Dual-Functionalized Advanced Material PSM2->FinalMOF Reagent B, 100°C

Tandem post-synthetic modification (PSM) of MOFs using dual-halogen handles.

Protocol 2: MOF Modulation and Tandem PSM

Step 1: Solvothermal Synthesis of the Modulated MOF

  • Dissolve ZrCl4​ (1.0 mmol) and terephthalic acid (BDC, 1.0 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Add 3-Bromo-5-iodo-4-methoxybenzoic acid (0.3 mmol) as the modulator.

  • Add 1 mL of glacial acetic acid to regulate crystal growth.

  • Seal in a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.

  • Validation: Wash the resulting white powder with DMF and methanol, then activate under vacuum at 90°C. Perform Powder X-Ray Diffraction (PXRD). The diffractogram must match the simulated UiO-66 topology, confirming that the modulator induced defects without collapsing the fundamental framework structure.

Step 2: Tandem PSM inside the MOF Pores

  • First PSM (Iodine Substitution): Suspend 100 mg of the activated MOF in a solution containing a terminal alkyne (e.g., phenylacetylene), Pd(PPh3​)4​ , CuI, and triethylamine in DMF. Stir at 40°C for 12 hours. The low temperature ensures the MOF lattice remains intact while selectively reacting with the C–I bond.

  • Wash & Isolate: Centrifuge and wash the MOF thoroughly with DMF to remove unreacted homogeneous catalyst.

  • Second PSM (Bromine Substitution): Suspend the mono-functionalized MOF in a new solution containing an arylboronic acid, Pd(dppf)Cl2​ , and K3​PO4​ in DMF. Heat to 100°C for 24 hours.

  • Validation: Digest a 5 mg sample of the final MOF in dilute HF/DMSO- d6​ . Analyze via 1H NMR. The complete disappearance of the starting modulator signals and the appearance of the two newly installed functional groups will quantitatively validate the tandem PSM efficiency.

Quantitative Data Summary

To ensure predictable experimental design, the thermodynamic and kinetic parameters governing the orthogonal reactivity of 3-Bromo-5-iodo-4-methoxybenzoic acid are summarized below.

Reaction SiteBond Dissociation EnergyOxidative Addition RateOptimal Catalyst SystemTypical Temperature
C–I (Position 5) ~65 kcal/molVery Fast Pd(PPh3​)4​ / K2​CO3​ 20°C - 40°C
C–Br (Position 3) ~81 kcal/molModerate Pd(dppf)Cl2​ / Cs2​CO3​ 80°C - 100°C
–COOH (Position 1) N/A (Coordination)N/A ZrCl4​ (Solvothermal)120°C

References

  • 3-Bromo-5-iodo-4-methoxybenzoic acid | Benchchem. Benchchem. 1

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Royal Society of Chemistry. 2

  • Trisequential Postsynthetic Modification of a Tagged IRMOF-9 Framework | Inorganic Chemistry. American Chemical Society. 4

  • Metal–organic framework - Wikipedia. Wikipedia. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid

Prepared by the Office of Senior Application Scientists This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-iodo-4-methoxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid. We address common challenges and frequently encountered side products, providing troubleshooting strategies and detailed protocols grounded in established chemical principles. Our aim is to enhance your synthetic efficiency, improve product purity, and minimize time-consuming purification efforts.

Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a di-brominated species, 3,5-Dibromo-4-methoxybenzoic acid. Why is this happening and how can I prevent it?

A1: This is the most common side product when bromination is the initial step. The formation of 3,5-Dibromo-4-methoxybenzoic acid occurs due to the high reactivity of the starting material, 4-methoxybenzoic acid.

  • Causality: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group.[1] It powerfully increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. After the first bromine atom is added at the 3-position, the ring remains sufficiently activated for a second bromination to occur at the 5-position, often competing with the mono-bromination.[2]

  • Preventative Measures:

    • Control Stoichiometry: Carefully add no more than one equivalent of the brominating agent. A slow, dropwise addition is crucial to maintain a low concentration of the electrophile.[2]

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity for the mono-brominated product.[1]

    • Milder Reagents: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂), as NBS can offer greater selectivity.[1][2]

    • Reaction Monitoring: Continuously monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS to quench the reaction as soon as the starting material is consumed, preventing over-bromination.[2]

Q2: I chose to iodinate first, but now my final bromination step is yielding a product that appears to be 3,5-Dibromo-4-methoxybenzoic acid instead of the desired iodo-bromo compound. What is causing this iodine displacement?

A2: This phenomenon is likely an example of halogen displacement, specifically ipso-substitution, where the incoming bromine electrophile attacks the carbon already bearing the iodine atom.

  • Causality: The C-I bond is weaker than the C-Br bond. In an electrophilic aromatic substitution, the intermediate carbocation (Wheland intermediate) can be stabilized by the loss of a proton (H⁺) or, in this case, an iodonium ion (I⁺). If the reaction conditions are sufficiently harsh (e.g., high temperature, strong Lewis acid), the thermodynamically more stable C-Br bond can be formed at the expense of the C-I bond.

  • Preventative Measures:

    • Milder Conditions: Use the mildest possible conditions for the bromination step. This includes lower temperatures and avoiding overly aggressive Lewis acid catalysts.

    • Reagent Choice: Consider using a less reactive brominating source.

    • Change Synthetic Order: The most effective solution is often to reverse the order of halogenation. Bromination followed by iodination is generally preferred, as displacing a bromine atom with iodine is less favorable.

Q3: My NMR analysis shows a significant amount of an impurity with a broad singlet in the aromatic region and a mass consistent with the loss of a methyl group. What is this side product?

A3: This impurity is likely the corresponding phenol, 3-Bromo-5-iodo-4-hydroxybenzoic acid. This results from the cleavage of the methyl ether.

  • Causality: The methoxy group can be demethylated under strongly acidic conditions, which are sometimes used in halogenation reactions (e.g., using HBr or certain Lewis acids). Reagents like boron tribromide (BBr₃), which can be formed in situ or used as a catalyst, are particularly effective at cleaving ethers.[3]

  • Preventative Measures:

    • Avoid Strong Protic/Lewis Acids: Whenever possible, use halogenation conditions that do not require strong acids. For instance, using NBS in a solvent like DMF or acetic acid is preferable to Br₂ with a strong Lewis acid catalyst.[1]

    • Control Temperature: Higher temperatures can promote ether cleavage. Maintain the lowest effective temperature for the reaction.

    • Purification: This phenolic impurity can often be removed during an aqueous workup with a mild base (like sodium bicarbonate), as the phenol is more acidic than the benzoic acid is basic, but this can be complex. Chromatographic separation is typically more effective.

Q4: How can I improve the conversion rate? My analysis consistently shows unreacted starting material or mono-halogenated intermediates in the final product.

A4: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.

  • Causality: Insufficient reaction time, low temperature, or degraded reagents can all lead to incomplete reactions. The deactivating effect of the halogens added to the ring also makes each subsequent substitution slower than the last.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that your halogenating agents and any catalysts are fresh and anhydrous.

    • Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of side products via TLC.[1]

    • Optimize Stoichiometry: While excess reagent can cause side products, a slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion. This must be balanced against the risk of di-substitution.

Troubleshooting Guide: Side Product Formation
Problem IdentifiedPotential CauseRecommended Solution
Presence of Di-brominated Product Ring is highly activated by the -OCH₃ group, leading to a second bromination.[2]Use milder brominating agent (NBS), control stoichiometry (≤1.0 eq), lower reaction temperature (0 °C), and monitor closely with TLC.[1][2]
Presence of Di-iodinated Product Similar to di-bromination, over-iodination due to a highly activated ring.Use a less reactive iodinating system (e.g., I₂ with a mild oxidant), control stoichiometry, and maintain low temperatures.
Iodine Displaced by Bromine Ipso-substitution where the weaker C-I bond is replaced by a stronger C-Br bond under harsh conditions.Employ milder bromination conditions (lower temp, less reactive catalyst). Consider performing bromination before iodination.
Demethylation (Phenol Formation) Cleavage of the methyl ether by strong acidic reagents (e.g., HBr, BBr₃, strong Lewis acids).[3]Avoid strong acids. Use buffered systems or non-acidic halogenating agents. Keep reaction temperatures as low as possible.
Formation of ortho-Halogenated Isomer The methoxy group is ortho, para-directing. While sterically hindered, some substitution at the C2 position is possible.[1]This is typically a minor product. Purification by recrystallization or column chromatography is the most effective way to remove this isomer.[1] Optimize conditions for steric hindrance.
Visualizing the Synthetic Pathway and Side Reactions

A clear understanding of the reaction pathways is essential for troubleshooting. The following diagram illustrates the recommended synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid and highlights the formation of key side products.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Bromo-5-iodo-4-methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in isolating pure 3-bromo-5-iodo-4-methoxybenzoic acid from its un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in isolating pure 3-bromo-5-iodo-4-methoxybenzoic acid from its un-iodinated precursor or side-product, 3-bromo-4-methoxybenzoic acid.

Because these two molecules share a nearly identical polar surface area, standard purification techniques often fail. This guide breaks down the causality behind these failures and provides validated, step-by-step protocols to achieve high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why is the monobrominated impurity so difficult to remove using standard normal-phase silica gel? The Causality: Both the target molecule and the monobrominated impurity are benzoic acid derivatives with identical predicted pKa values (~3.5–4.0)[1]. On normal-phase silica gel, separation is driven by polar interactions (hydrogen bonding). Because the carboxylic acid and methoxy groups dominate the molecule's polarity, the addition of an iodine atom at the 5-position does not significantly alter how the molecule interacts with the silica surface. Consequently, both compounds co-elute with nearly identical Retention Factors (Rf).

Q2: Should I use recrystallization or chromatography to separate them? Expert Insight: Your choice depends entirely on the scale of your reaction.

  • Preparative Scale (>1 gram): Recrystallization is the gold standard[2]. Iodine is a massive, highly polarizable atom (van der Waals radius 1.98 Å) that disrupts the crystal lattice packing differently than hydrogen and significantly decreases the molecule's solubility in polar protic solvents[3].

  • Analytical/Small Scale (<1 gram): Reverse-Phase (C18) Chromatography is highly recommended. The iodine atom increases the lipophilicity (LogP) of the target by approximately 1.1 units compared to the monobrominated impurity[4]. This massive LogP difference makes C18 separation highly efficient.

Q3: Why do I see severe streaking on my TLC plate or flash column, and how do I fix it? Self-Validating Fix: Streaking occurs because carboxylic acids exist in an equilibrium between monomeric and hydrogen-bonded dimeric states, and they partially ionize on the slightly acidic silica surface.

  • Action: Add 1% v/v Glacial Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the benzoic acid derivative, forcing it into a single, neutral state and resulting in sharp, tight bands.

  • Validation: Validate this by running two parallel TLC plates: one with your standard eluent and one with 1% acetic acid added. The latter will immediately show resolved, circular spots.

Part 2: Physicochemical Data Presentation

To understand the separation vectors, we must compare the physical properties of the two compounds. The table below summarizes the critical data driving our experimental design.

Property3-Bromo-4-methoxybenzoic acid (Impurity)3-Bromo-5-iodo-4-methoxybenzoic acid (Target)
Molecular Weight 231.04 g/mol 356.94 g/mol [5]
pKa (Predicted) ~3.5 - 4.0~3.5 - 4.0[1]
Estimated LogP ~2.25~3.37[4]
Normal Phase Behavior High polarity, streaks without acidHigh polarity, streaks without acid
Reverse Phase (C18) Retention Elutes earlier (less lipophilic)Elutes later (highly lipophilic)

Part 3: Purification Decision Matrix

PurificationWorkflow Start Crude Mixture (Target + Monobromo Impurity) Decision What is the working scale? Start->Decision PrepScale Preparative Scale (> 1 gram) Decision->PrepScale Large Scale AnalScale Analytical Scale (< 1 gram) Decision->AnalScale Small Scale Recryst Recrystallization (e.g., EtOH/H2O or Toluene) PrepScale->Recryst RP_HPLC Reverse-Phase C18 Chromatography AnalScale->RP_HPLC Recryst_Mech Exploits differential solubility (Iodine decreases solubility) Recryst->Recryst_Mech RP_Mech Exploits LogP difference (Target retains longer on C18) RP_HPLC->RP_Mech Pure Pure 3-Bromo-5-iodo- 4-methoxybenzoic acid Recryst_Mech->Pure RP_Mech->Pure

Decision matrix for purifying 3-Bromo-5-iodo-4-methoxybenzoic acid based on reaction scale.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Solvent-Gradient Recrystallization (Scale: >1g)

This protocol exploits the lower solubility of the iodinated target compound in aqueous mixtures[6].

  • Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add a minimal amount of boiling ethanol (the "good" solvent) until the solid is completely dissolved[7].

  • Hot Filtration (Optional but Recommended): If insoluble dark particulates are present, perform a rapid hot gravity filtration to remove them[8].

  • Gradient Addition (The Anti-Solvent): While maintaining the solution near boiling on a hotplate, add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached[2].

  • Clarification: Add 1-2 drops of boiling ethanol until the solution just clears again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature on the benchtop undisturbed[8]. Causality: Slow cooling promotes the growth of pure, thermodynamically stable crystals of the iodo-compound, leaving the more soluble monobrominated impurity trapped in the mother liquor[2].

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize crystal yield. Filter the crystals via vacuum filtration using a Büchner funnel and wash the filter cake with ice-cold 30% ethanol/water[6].

  • Validation: Analyze the crystals via LC-MS or 1H-NMR. The monobrominated impurity should be absent. If trace impurity remains, repeat the recrystallization process once more.

Protocol B: Reverse-Phase (C18) Flash Chromatography (Scale: <1g)

This protocol exploits the massive LogP difference introduced by the iodine atom[4].

  • Column Preparation: Equilibrate a C18 reverse-phase flash column with a starting mobile phase of 95% Water / 5% Acetonitrile. Critical: Both solvents must contain 0.1% Formic Acid. Causality: Formic acid ensures the benzoic acid remains fully protonated, preventing peak tailing and ensuring sharp elution bands.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO or DMF. Inject it directly onto the column using a liquid loading syringe.

  • Gradient Elution: Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 20 column volumes (CV).

  • Elution Order:

    • The monobrominated impurity (LogP ~2.25) is less lipophilic and will elute first.

    • The target 3-bromo-5-iodo-4-methoxybenzoic acid (LogP ~3.37) is highly lipophilic and will elute significantly later[4].

  • Fraction Collection & Isolation: Monitor UV absorbance at 254 nm. Pool the fractions corresponding to the second major peak (the target compound) and lyophilize (freeze-dry) the solution to yield the pure white solid.

References

  • Benchchem. "3-Bromo-5-iodo-4-methoxybenzoic acid Synthesis and Functionalization". Available at: 3

  • University of Massachusetts (ma.edu). "Recrystallization of Benzoic Acid". Available at: 2

  • ACS Publications. "Equations for the Transfer of Neutral Molecules and Ionic Species from Water to Organic phases". Available at: 4

  • ChemScene. "3-Bromo-5-iodo-4-methoxybenzoic acid Properties". Available at: 5

  • Alfa Chemistry. "Recrystallization of Benzoic Acid: Basic Principles". Available at: 6

  • ResearchGate. "Recrystallization of Impure Benzoic Acid". Available at: 8

  • Haflong Government College. "EXPERIMENT 1 - Recrystallization of benzoic acid from hot water". Available at: 7

  • Benchchem. "3-Bromo-5-fluoro-4-methoxybenzoic acid pKa Data". Available at:1

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Iodination of 3-Bromo-4-Methoxybenzoic Acid

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of complex aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of complex aromatic systems. The synthesis of 3-bromo-5-iodo-4-methoxybenzoic acid requires navigating competing directing effects, avoiding oxidative degradation, and preventing unwanted decarboxylation.

This guide provides a mechanistic deep-dive, self-validating protocols, and troubleshooting FAQs designed to help researchers and drug development professionals optimize their iodination workflows.

Mechanistic Overview & Regioselectivity

To achieve high yields, we must first understand the causality behind the regioselectivity. The substrate, 3-bromo-4-methoxybenzoic acid, features three substituents that dictate the electron density of the aromatic ring:

  • -OMe (C4 Position): Strongly electron-donating via resonance. It directs electrophilic attack to its ortho positions (C3 and C5).

  • -Br (C3 Position): Electron-withdrawing via induction, but ortho/para directing. It sterically and electronically blocks the C3 position.

  • -COOH (C1 Position): Strongly electron-withdrawing and meta directing, pointing electrophiles toward C3 and C5.

Because C3 is occupied, the directing effects of both the methoxy and carboxylic acid groups synergistically converge on the C5 position . However, the overall deactivated nature of the ring (due to -Br and -COOH) means mild iodinating agents (like I2​/H2​O2​ ) often fail, necessitating a highly polarized electrophile.

DirectingEffects Core Aromatic Ring OMe -OMe (C4) Strong Activating Ortho/Para Directing Core->OMe Br -Br (C3) Deactivating Ortho/Para Directing Core->Br COOH -COOH (C1) Deactivating Meta Directing Core->COOH Target Target Position (C5) Highly Activated OMe->Target Ortho Direction Blocked Position (C3) Sterically Blocked OMe->Blocked Ortho Direction COOH->Target Meta Direction

Synergistic directing effects of -OMe and -COOH converging on the C5 position of the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my reaction stalling at 40-50% conversion when using I2​ and H2​O2​ or NaIO4​ ? A: Molecular iodine ( I2​ ) requires in situ oxidation to generate the active iodonium species ( I+ ). While the C5 position is activated by the methoxy group, the overall ring is electronically dampened by the electron-withdrawing carboxylic acid and bromine groups. Mild oxidants fail to generate a sufficiently electrophilic iodine species to push the reaction to completion. Solution: Switch to a pre-formed, highly reactive iodine source activated by a strong acid, such as N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) [1].

Q: I am observing significant loss of the carboxylic acid group (decarboxylation). How do I prevent this? A: Aromatic carboxylic acids can undergo decarboxylative iodination (a Hunsdiecker-type reaction) when exposed to halogens in the presence of silver salts (e.g., Ag2​SO4​/I2​ ) or under radical-initiating conditions (heat/light) [2]. The formation of an intermediate silver carboxylate leads to CO2​ extrusion. Solution: Avoid heavy metal salts like Ag(I) and radical initiators. Keep the reaction strictly in the ionic electrophilic aromatic substitution (EAS) regime by using metal-free conditions at ambient temperatures and shielding the reaction from light.

Q: The product mixture contains dark, tarry byproducts, and NMR shows loss of the methoxy signal. What happened? A: Strong, harsh oxidants like periodic acid ( HIO3​ ) in concentrated sulfuric acid ( H2​SO4​ ) can cause oxidative cleavage of the methyl ether (demethylation) or over-oxidation of the electron-rich aromatic ring, leading to polymerization (tar). Solution: Avoid superacidic oxidative conditions. TFA provides sufficient acidity to polarize the N-I bond without the destructive oxidative potential of H2​SO4​ [3].

Quantitative System Comparison

To aid in experimental design, the following table summarizes the performance of common iodination systems when applied to moderately deactivated benzoic acids.

Iodination SystemTemp (°C)Time (h)Typical Yield (%)Primary Byproduct RiskRecommendation
I2​ / H2​O2​ / H+ 602430 - 50Unreacted starting materialNot recommended (Too mild)
I2​ / HIO3​ / H2​SO4​ 80440 - 60Demethylated tarAvoid (Oxidative cleavage)
I2​ / Ag2​SO4​ 251250 - 70Decarboxylated aryl iodideHigh Hunsdiecker risk
NIS / TFA 25 4 - 6 85 - 95 Trace succinimide Optimal (Mild & Fast)

Visualizing the Optimal Reaction Pathway

ReactionPathway cluster_0 Electrophile Generation NIS N-Iodosuccinimide (NIS) Electrophile Active Electrophile [I-OOC-CF3] NIS->Electrophile TFA Trifluoroacetic Acid (TFA) TFA->Electrophile Intermediate Wheland Intermediate (C5 Attack) Electrophile->Intermediate Substrate 3-Bromo-4-methoxy- benzoic acid Substrate->Intermediate + Electrophile Product 3-Bromo-5-iodo- 4-methoxybenzoic acid Intermediate->Product - H+

Logical workflow of NIS/TFA mediated electrophilic aromatic substitution at the C5 position.

Self-Validating Experimental Protocol: NIS/TFA Iodination

This protocol utilizes N-Iodosuccinimide (NIS) and catalytic Trifluoroacetic Acid (TFA) to achieve high yields while avoiding the pitfalls of over-oxidation and decarboxylation [1][3].

Step 1: Preparation Suspend 10.0 mmol (2.31 g) of 3-bromo-4-methoxybenzoic acid in 20 mL of Acetonitrile (MeCN) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Self-Validation Check: The substrate will not fully dissolve, forming a white suspension. This is expected; solubility will increase as the reaction progresses.

Step 2: Acid Catalysis Add 2.0 mmol (150 µL) of Trifluoroacetic Acid (TFA).

  • Causality: TFA protonates the carbonyl oxygen of NIS, drastically increasing the electrophilicity of the iodine atom (forming an iodine trifluoroacetate intermediate) without creating a highly oxidative environment.

Step 3: Electrophile Addition Add 11.0 mmol (2.47 g) of N-Iodosuccinimide (NIS) portion-wise over 5 minutes. Wrap the flask tightly in aluminum foil.

  • Self-Validation Check: The suspension will transition to a deep amber/red solution as the active iodine species is generated.

  • Causality: Foil prevents homolytic cleavage of the N-I bond by ambient light, suppressing radical side reactions (e.g., decarboxylation).

Step 4: Reaction Monitoring Stir the mixture at ambient temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH). The starting material spot ( Rf​≈0.3 ) will disappear, replaced by a less polar product spot ( Rf​≈0.45 ). The mixture will become homogeneous as the more soluble iodinated product forms.

Step 5: Quenching Pour the reaction mixture into 100 mL of ice-cold distilled water containing 5% w/v Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Causality: Thiosulfate reduces any unreacted electrophilic iodine or trace I2​ to water-soluble iodide ( I− ).

  • Self-Validation Check: The deep red color will instantly discharge, yielding a pale yellow or white precipitate.

Step 6: Isolation & Purification Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water ( 3×20 mL) to remove succinimide and residual acids. Recrystallize the crude solid from boiling ethanol/water to afford pure 3-bromo-5-iodo-4-methoxybenzoic acid.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(28), 5047-5048. URL:[Link]

  • Larrosa, I. et al. (2017). "Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings." Journal of the American Chemical Society, 139(31), 10633-10636. URL:[Link]

Optimization

Troubleshooting low yield in Suzuki coupling of dihalogenated benzoic acids

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Dihalogenated Benzoic Acids Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Dihalogenated Benzoic Acids

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals encountering low yields, poor chemoselectivity, or stalled reactions when performing Suzuki-Miyaura cross-couplings on dihalogenated benzoic acids (e.g., 2-bromo-6-chlorobenzoic acid or 3-bromo-5-fluoro-4-iodobenzoic acid).

Dihalogenated benzoic acids are highly valuable bifunctional scaffolds in drug discovery, allowing for sequential, site-selective functionalization[1][2]. However, they present a "perfect storm" of synthetic challenges: competing reactive sites, severe steric hindrance, and catalyst deactivation caused by the free carboxylic acid moiety[3][4].

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the following logical decision tree to identify the root cause of your low yield.

G Start Low Yield in Suzuki Coupling of Dihalo-Benzoic Acid Q1 Is the dihalo-benzoic acid consumed? Start->Q1 YesBranch Yes: Side products? Q1->YesBranch Yes NoBranch No: Sluggish reaction Q1->NoBranch No Overcouple Over-coupling detected Action: 1.0 eq boronic acid, lower temp, use SPhos YesBranch->Overcouple Multiple spots Workup No side products seen Action: Acidify aqueous layer to pH 2 before extraction YesBranch->Workup Clean NMR Poisoning Pd black precipitates Action: Protect -COOH or increase base to 3.0 eq NoBranch->Poisoning Catalyst death Sterics Reaction stalled (clear) Action: Switch to XPhos ligand to overcome sterics NoBranch->Sterics Intact catalyst

Diagnostic workflow for troubleshooting low yields in dihalo-benzoic acid Suzuki couplings.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 15-20% conversion, and I observe a black precipitate in the flask. What is causing this? A1: The black precipitate is "Palladium black," which indicates that your active Pd(0) catalyst has aggregated and deactivated[3]. In the context of benzoic acids, the free carboxylic acid (-COOH) is the primary culprit. It can coordinate directly to the palladium center or protonate the active Pd(0) species, effectively poisoning the catalytic cycle[4]. Causality & Solution: To prevent this, you must neutralize the acid in situ to form the less-coordinating carboxylate salt. Ensure you are using at least 2.5 to 3.0 equivalents of a base like K₃PO₄ or K₂CO₃[3]. If the problem persists, temporarily protect the carboxylic acid as a methyl or benzyl ester prior to the coupling step[5].

Q2: I am trying to mono-couple a boronic acid to 2-bromo-6-chlorobenzoic acid, but I am getting a mixture of unreacted starting material, mono-coupled, and di-coupled products. How can I improve chemoselectivity? A2: Dihalogenated arenes possess multiple reactive sites. The intrinsic Bond Dissociation Energy (BDE) dictates the rate of oxidative addition: C-I (~55 kcal/mol) > C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol)[2][6][7]. However, using harsh conditions or excess reagents will force the reaction to overcome the C-Cl activation barrier, leading to exhaustive cross-coupling[8]. Causality & Solution: Exploit the BDE differential by strictly limiting the boronic acid to 1.0–1.05 equivalents. Lower the reaction temperature (e.g., 60–70 °C) and utilize a catalyst system tuned for monocoupling. Bulky, electron-rich Buchwald ligands (e.g., SPhos) or N-Heterocyclic Carbenes (NHCs) like SIMes provide excellent orthogonal chemoselectivity for the more reactive halogen[1][9].

Q3: LC-MS shows that the aryl halide is fully consumed and cleanly converted to the product, but my isolated yield after work-up is less than 30%. Where is my product? A3: If the reaction is clean but the isolated yield is low, the product is likely being lost in the aqueous phase during extraction. Benzoic acids are highly water-soluble at neutral or basic pH due to the formation of carboxylate salts. Causality & Solution: The Suzuki coupling utilizes basic conditions (e.g., Na₂CO₃, K₃PO₄)[10]. During work-up, you must acidify the aqueous layer to pH 2 using 1M HCl before extracting with an organic solvent like ethyl acetate. This ensures the product is fully protonated and partitions into the organic phase.

Q4: My ortho-substituted dihalo benzoic acid shows no reactivity, even with an intact catalyst. How do I overcome this? A4: Ortho-substituents create severe steric clash, which hinders the approach of the coupling partners during the transmetalation and reductive elimination steps[3]. Causality & Solution: Standard phosphine ligands (like PPh₃) are too small to force the necessary geometry for reductive elimination in sterically encumbered systems[11]. Switch to sterically demanding Buchwald ligands (e.g., XPhos), which are specifically engineered to accelerate reductive elimination in hindered substrates[12].

Part 3: Data Presentation & Optimization

The following table summarizes the causal relationship between catalyst/ligand selection and chemoselectivity when targeting the C-Br bond in the presence of a C-Cl bond (e.g., 2-bromo-6-chlorobenzoic acid).

Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Mono-Coupling Yield (%)Di-Coupling Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (3.0)Toluene/H₂O10035%25%Poor selectivity; high temp forces C-Cl activation.
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ (3.0)DMF/H₂O8048%18%Sluggish reaction; ligand insufficient for sterics.
Pd₂(dba)₃ (2 mol%) SPhos K₃PO₄ (3.0) Dioxane/H₂O 70 88% <5% Optimal. Bulky ligand accelerates C-Br coupling at lower temp.
Pd(OAc)₂ (5 mol%)SIMes (NHC)Cs₂CO₃ (3.0)THF/H₂O6091%<2%Excellent orthogonal chemoselectivity via NHC control.

Part 4: Validated Experimental Protocol

Chemoselective Suzuki-Miyaura Mono-Coupling of 2-Bromo-6-chlorobenzoic Acid

This self-validating protocol is engineered to suppress catalyst poisoning (via stoichiometric base control) and maximize chemoselectivity for the C-Br bond (via ligand tuning and temperature control).

Reagents:

  • 2-Bromo-6-chlorobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (2.0 mol%, 0.02 mmol)

  • SPhos ligand (4.0 mol%, 0.04 mmol)

  • K₃PO₄ (3.0 equiv, 3.0 mmol) Critical for neutralizing the -COOH group.

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-chlorobenzoic acid, the arylboronic acid, and K₃PO₄.

  • Solvent Preparation: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture vigorously with Argon for at least 30 minutes to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst[12].

  • Inert Atmosphere: Seal the Schlenk flask containing the solids, evacuate, and backfill with Argon (repeat 3 times).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and SPhos to the flask.

  • Reaction Initiation: Add the degassed Dioxane/H₂O mixture via syringe. Stir the mixture at room temperature for 10 minutes to allow the K₃PO₄ to deprotonate the benzoic acid, forming the soluble carboxylate salt.

  • Heating: Transfer the flask to a pre-heated oil bath at 70 °C. Monitor the reaction progress via LC-MS. The reaction should reach completion within 4–6 hours. Do not exceed 80 °C to prevent activation of the C-Cl bond.

  • Acidic Work-up (Critical Step): Once complete, cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate and 10 mL of water. Slowly add 1M HCl dropwise while stirring until the aqueous layer reaches pH 2 (verify with pH paper).

  • Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a Hexanes/EtOAc gradient with 1% Acetic Acid to prevent streaking).

Part 5: References

  • Reddit Community (r/chemistry). "Why am I getting low yield for my Suzuki coupling reaction?" Reddit. [Link]

  • ResearchGate Community. "Why can't I achieve good yields for this Suzuki reaction?" ResearchGate.[Link]

  • Bellina, F., et al. "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." ResearchGate. [Link]

  • Newman, S. G., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters." ACS Publications. [Link]

  • Jismy, B., et al. "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates." Elsevier. [Link]

  • ResearchGate Community. "Suzuki coupling Reaction's yield is very low." ResearchGate.[Link]

  • National Science Foundation (NSF). "N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling." NSF. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 3-Bromo-5-iodo-4-methoxybenzoic Acid Esters

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-iodo-4-methoxybenzoic acid esters via column chromatography. The fol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-iodo-4-methoxybenzoic acid esters via column chromatography. The following sections offer solutions to common challenges, rooted in the fundamental principles of chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the column chromatography of 3-Bromo-5-iodo-4-methoxybenzoic acid esters?

The primary challenge lies in achieving baseline separation of the desired ester from structurally similar impurities. These often include unreacted starting materials (the corresponding carboxylic acid), and potential side-products from synthesis, such as mono-halogenated or regioisomeric variants. The polarity of these compounds can be very close, demanding careful optimization of the stationary and mobile phases.

Q2: How do I select an appropriate solvent system (mobile phase) for my separation?

Solvent system selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[1] A good starting point for these moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2] The goal is to find a solvent ratio that provides a retention factor (Rƒ) for the desired ester in the range of 0.25-0.35 on a silica gel TLC plate. This generally translates well to column separation. For aromatic compounds, incorporating toluene in the mobile phase can sometimes improve separation compared to standard hexane/ethyl acetate systems.[3]

Q3: What stationary phase is recommended for this purification?

Standard silica gel (60 Å, 40-63 µm particle size) is the most common and effective stationary phase for the purification of these esters.[4] Its polar nature allows for good separation based on the differential adsorption of the compounds in the mixture.[5][6] For particularly challenging separations, high-performance silica gel with a smaller particle size can offer enhanced resolution.

Q4: My product seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?

While 3-Bromo-5-iodo-4-methoxybenzoic acid esters are generally stable, degradation on silica gel can occur, although it's less common than with more sensitive functional groups. The slightly acidic nature of standard silica gel can potentially catalyze hydrolysis of the ester, especially if the mobile phase contains protic solvents like methanol and is run over an extended period. To mitigate this, consider the following:

  • Use a neutral stationary phase: Neutral alumina can be an alternative to silica gel if acidity is a concern.[3]

  • Minimize purification time: A well-optimized gradient and appropriate column dimensions can reduce the time the compound spends on the stationary phase.

  • Avoid highly protic mobile phase modifiers: If a more polar solvent is needed, consider using methyl tert-butyl ether (MTBE) or dichloromethane instead of alcohols.

Q5: How can I efficiently remove the unreacted 3-Bromo-5-iodo-4-methoxybenzoic acid starting material?

The most effective way to remove the acidic starting material is through an acid-base extraction prior to chromatography.[7] By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base such as sodium bicarbonate solution, the carboxylic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.[7] This significantly reduces the load of polar impurities on your column, leading to a more efficient purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Poor Separation (Co-elution of spots) 1. Inappropriate mobile phase polarity.[5] 2. Column overloading. 3. Poorly packed column leading to channeling.[1] 4. Use of an isocratic (single solvent mixture) elution when a gradient is needed.1. Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Test different ratios of hexane/ethyl acetate or try alternative solvents like dichloromethane/methanol or toluene/ethyl acetate.[3][8] 2. Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Re-pack the Column: Ensure a homogenous and tightly packed column bed. Both wet and dry packing methods can be effective if done carefully.[1] 4. Implement a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally more polar impurities.
Low Product Yield 1. Product is too soluble in the mobile phase and elutes too quickly. 2. Product is strongly adsorbed to the silica gel and does not elute completely. 3. Degradation on the column. 4. Incomplete elution from the column.1. Decrease Mobile Phase Polarity: Use a higher percentage of the non-polar solvent (e.g., hexane) to increase retention of your product on the column. 2. Increase Mobile Phase Polarity: Use a higher percentage of the polar solvent (e.g., ethyl acetate) to desorb your product. A final "flush" with a very polar solvent system (e.g., 50% ethyl acetate in hexane or even 10% methanol in dichloromethane) can be used after your product has eluted to wash off any strongly retained compounds. 3. See FAQ Q4. Consider deactivating the silica gel with a small amount of triethylamine in your mobile phase if basic compounds are present, or using neutral alumina. 4. Ensure Complete Elution: After collecting the fractions containing your product, continue to elute the column with a more polar solvent mixture to see if more product comes off. Monitor with TLC.
Streaking or Tailing of Spots on TLC and Column 1. Sample is too concentrated when loaded onto the column. 2. Presence of highly polar impurities (e.g., residual carboxylic acid).[7] 3. Interaction of the compound with the acidic sites on the silica gel.1. Dilute the Sample: Ensure your crude product is fully dissolved in a minimal amount of a suitable solvent before loading. Dry loading onto a small amount of silica can also improve band sharpness. 2. Pre-purification: Perform an acid-base extraction to remove acidic impurities before chromatography.[7] 3. Add a Modifier: Adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase can sometimes improve the peak shape of acidic compounds. However, this should be done cautiously as it can affect the separation of other components.
Product Crystallizes on the Column 1. The compound has low solubility in the mobile phase. 2. The column is run at too low a temperature.1. Change the Mobile Phase: Select a solvent system in which your product is more soluble. This may require re-optimizing the separation. 2. Run at Room Temperature: Ensure the chromatography is performed at a stable ambient temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of a methyl or ethyl ester of 3-Bromo-5-iodo-4-methoxybenzoic acid.

1. Preparation of the Crude Material:

  • After the esterification reaction, perform a work-up that includes an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[9]

2. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Visualize the plate under UV light (254 nm), as aromatic compounds are typically UV active.[10]

  • Select the solvent system that gives an Rƒ value of ~0.3 for the desired product spot.

3. Column Preparation:

  • Select an appropriately sized glass chromatography column.

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[1]

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

  • Drain the solvent until it is level with the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution.

  • Collect fractions in an array of test tubes or vials.

  • If using a gradient elution, gradually increase the proportion of the more polar solvent.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ester.

Visualization of the Purification Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Column Chromatography cluster_Analysis Analysis & Isolation Crude Crude Ester Mixture TLC TLC Analysis & Mobile Phase Selection Crude->TLC Optimize Separation Pack Pack Column with Silica Gel TLC->Pack Chosen Mobile Phase Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Purity Combine Combine Pure Fractions Analyze->Combine Identify Product Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Ester Evaporate->Pure

Caption: Workflow for the purification of 3-Bromo-5-iodo-4-methoxybenzoic acid esters.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • r/OrganicChemistry. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.
  • BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • BenchChem. (2025, December 5). The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (n.d.). Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid.
  • Google Patents. (n.d.). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ResearchGate. (n.d.). Glass chromatography application: TLC separation of benzoic esters in pharmaceutical products | Request PDF.
  • Lab Manager. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.
  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water.
  • PubMed. (2005, September 16). Chromatography in silica, quantitative analysis of retention mechanisms of benzoic acid derivatives.
  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 52783-66-1.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97 188815-32-9.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
  • IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.

Sources

Optimization

Technical Support Center: Synthesis &amp; GC-MS Analysis of 3-Bromo-5-iodo-4-methoxybenzoic acid

Welcome to the technical support center for the synthesis and analysis of 3-Bromo-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, synthetic chemists, and analytical scientists to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of 3-Bromo-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, synthetic chemists, and analytical scientists to navigate the common challenges encountered during the preparation and characterization of this and similar halogenated aromatic compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can anticipate, identify, and resolve potential issues in your workflow.

Part 1: Frequently Asked Questions (FAQs) - Synthesis & Byproduct Formation

This section addresses common questions regarding the synthetic pathway and the rationale behind potential impurity profiles.

Q1: What is the most logical synthetic route for 3-Bromo-5-iodo-4-methoxybenzoic acid and what are the expected byproducts?

The most common and logical approach is a two-step electrophilic aromatic substitution starting from 4-methoxybenzoic acid (also known as p-anisic acid). The synthesis proceeds via bromination followed by iodination.

Step 1: Electrophilic Bromination The starting material, 4-methoxybenzoic acid, has two directing groups:

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.[1]

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

The powerful activating effect of the methoxy group dominates the reaction's regioselectivity. Therefore, electrophilic substitution will occur at the positions ortho to the methoxy group (C3 and C5).

Step 2: Electrophilic Iodination The intermediate, 3-Bromo-4-methoxybenzoic acid, is then subjected to iodination. The directing groups now are:

  • -OCH₃ (Methoxy): Activating, ortho, para-directing.

  • -COOH (Carboxylic Acid): Deactivating, meta-directing.

  • -Br (Bromo): Deactivating, ortho, para-directing.

All three groups cooperatively direct the incoming iodine electrophile to the C5 position, making this step highly regioselective.

Based on this pathway, a range of byproducts can arise from incomplete reactions or side reactions.

Table 1: Potential Byproducts and Their Origin

Compound Name Structure Origin
4-Methoxybenzoic acid C₈H₈O₃ Unreacted starting material.
3-Bromo-4-methoxybenzoic acid C₈H₇BrO₃ Incomplete iodination of the intermediate.
3,5-Dibromo-4-methoxybenzoic acid C₈H₆Br₂O₃ Over-bromination during the first step, especially if excess brominating agent is used.[2][3][4]
3-Iodo-4-methoxybenzoic acid C₈H₇IO₃ Potential byproduct if the reaction order is reversed or from trace iodination of the starting material.
3-Bromo-5-iodo-4-hydroxybenzoic acid C₇H₅BrIO₃ Demethylation of the methoxy group, typically under harsh acidic or high-temperature conditions.[5]

| Methyl 3-Bromo-5-iodo-4-methoxybenzoate | C₉H₈BrIO₃ | Esterification if methanol is used as a solvent or during acidic workup in the presence of methanol.[6] |

Part 2: GC-MS Analysis - Troubleshooting & Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying these compounds, but the polar nature of the carboxylic acid group presents challenges.

Q2: My chromatogram shows severe peak tailing for all my compounds. What is the cause and how can I fix it?

Causality: This is a classic issue when analyzing polar, acidic compounds like benzoic acids on standard GC columns.[7][8] The acidic proton of the carboxylic acid can interact strongly with any active sites (e.g., silanol groups) in the GC inlet liner or on the column itself. This secondary interaction causes the analyte molecules to elute non-uniformly, resulting in a "tailing" peak shape.[9][10]

Solution: Derivatization The most robust solution is to convert the polar carboxylic acid into a less polar, more volatile derivative before GC-MS analysis. This eliminates the problematic acidic proton. Silylation is a common and effective method.

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of your crude reaction mixture into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Q3: I see multiple peaks in my chromatogram. How can I use the mass spectra to identify the target compound and byproducts?

Interpreting the mass spectra requires looking for two key features: the molecular ion (M⁺) with its characteristic isotope pattern and the fragmentation pattern .

1. Isotope Patterns (The Halogen Signature): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This creates a unique signature for your target molecule.

  • A compound with one Br: Will show two peaks of nearly equal height, separated by 2 m/z units (M⁺ and M+2).

  • A compound with one Br and one I: Will show a distinct cluster for the molecular ion.

2. Fragmentation Patterns: Electron ionization (EI) in GC-MS will cause the molecules to break apart in predictable ways. For the silylated (TMS) derivatives, common fragmentation patterns include:

  • Loss of a methyl group (-CH₃): A peak at [M-15]⁺. This is a very common fragment for TMS derivatives.

  • Loss of the TMS group: A peak corresponding to the underivatized molecule's mass.

  • Loss of a halogen: Peaks at [M-Br]⁺ and [M-I]⁺.

  • Loss of the carboxyl-TMS group (-COOTMS): A peak at [M-117]⁺.

Table 2: Expected GC-MS Data for Silylated (TMS) Byproducts

Compound Expected Molecular Ion (M⁺) for TMS Derivative (m/z) Key Isotopic Signature Expected Key Fragments (m/z)
4-Methoxybenzoic acid 224 Standard 209 ([M-15]⁺), 179 ([M-45]⁺)
3-Bromo-4-methoxybenzoic acid 302 / 304 1:1 ratio 287/289 ([M-15]⁺), 223 ([M-Br]⁺)
3,5-Dibromo-4-methoxybenzoic acid 380 / 382 / 384 1:2:1 ratio 365/367/369 ([M-15]⁺), 301/303 ([M-Br]⁺)
3-Iodo-4-methoxybenzoic acid 350 Single M⁺ peak 335 ([M-15]⁺), 223 ([M-I]⁺)

| 3-Bromo-5-iodo-4-methoxybenzoic acid (Target) | 428 / 430 | 1:1 ratio | 413/415 ([M-15]⁺), 301 ([M-I]⁺), 299/301 ([M-Br]⁺) |

Note: The listed m/z values correspond to the most abundant isotope in each fragment cluster.

Q4: What are the ideal GC-MS parameters for analyzing my derivatized sample?

While optimization is always recommended, the following parameters provide an excellent starting point for separating these compounds.

Table 3: Recommended GC-MS Method Parameters

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, ZB-5ms) A standard, robust, non-polar column ideal for separating a wide range of derivatized analytes.
Inlet Temperature 280 °C Ensures rapid and complete vaporization of the high-boiling point analytes.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peak shapes, especially for more concentrated samples.
Carrier Gas Helium, constant flow at 1.2 mL/min Provides good chromatographic efficiency.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min. Starts at a low enough temperature to focus analytes at the head of the column and ramps effectively to elute high-boiling halogenated compounds.
MS Transfer Line 290 °C Prevents cold spots and analyte condensation before entering the mass spectrometer.
Ion Source Temp 230 °C Standard temperature for EI.

| MS Scan Range | 50 - 550 amu | Covers the molecular weights and expected fragments of all potential byproducts. |

Part 3: Visualization of Workflows

To provide a clearer picture, we've mapped out the key processes using diagrams.

Synthesis_Byproducts Figure 1: Synthetic Pathway and Byproduct Formation cluster_byproducts Observed in Final Mixture SM 4-Methoxybenzoic Acid (Starting Material) Bromination Step 1: Bromination (+ Br₂ / Catalyst) SM->Bromination BP2 Byproduct: Unreacted Starting Material SM->BP2 Incomplete Bromination Intermediate 3-Bromo-4-methoxybenzoic Acid Bromination->Intermediate Main Path BP1 Byproduct: 3,5-Dibromo-4-methoxybenzoic Acid Bromination->BP1 Over-bromination Iodination Step 2: Iodination (+ I₂ / Oxidant) Intermediate->Iodination BP3 Byproduct: Unreacted Intermediate Intermediate->BP3 Incomplete Iodination Product 3-Bromo-5-iodo-4-methoxybenzoic Acid (Target Product) Iodination->Product Main Path

Caption: Synthetic route and common byproduct origins.

GCMS_Workflow Figure 2: Analytical Workflow for Byproduct Identification cluster_interpret Interpretation Steps Crude Crude Product (from synthesis) Deriv Sample Prep: Derivatization (Silylation) Crude->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Chromatogram & Spectra) GCMS->Data Interpret Data Interpretation Data->Interpret ID Byproduct Identification Interpret->ID RT 1. Check Retention Times Interpret->RT MS 2. Analyze Mass Spectrum Interpret->MS Frag 3. Analyze Fragmentation Interpret->Frag

Caption: Step-by-step workflow for GC-MS analysis.

References
  • Fiveable. (2025). Aromatic Iodination Definition. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • De Gruyter. (2019). How Do I Troubleshoot a Problem on My GC-MS?. [Link]

  • ResearchGate. (2025). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. [Link]

  • ACS Publications. Mechanism of aromatic iodination. [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Pearson+. The bromination of anisole occurs without the presence of a Lewis.... [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

  • Chiron. (2025). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • ACS Publications. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. [Link]

  • ACS Publications. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • ResearchGate. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • R Discovery. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • Google Patents.US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • PubChem. 3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Selective C-I Bond Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for professionals engaged in synthetic and medicinal chemistry. This guide provides in-depth troubleshooting, frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for professionals engaged in synthetic and medicinal chemistry. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for achieving selective C-I bond cross-coupling in the presence of a C-Br bond. Our focus is to move beyond mere procedural steps to explain the underlying chemical principles that govern selectivity, empowering you to rationalize and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving selectivity for C-I over C-Br bond coupling?

A1: The selectivity is primarily governed by the significant difference in bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker and thus more reactive than the carbon-bromine (C-Br) bond.[1] This means that the oxidative addition of the C-I bond to a low-valent metal catalyst, such as Palladium(0), is kinetically favored and occurs at a much faster rate than the oxidative addition of the C-Br bond.[2] By carefully controlling reaction conditions, we can exploit this kinetic difference to ensure the reaction occurs exclusively at the C-I position.

Q2: What are the most critical experimental factors for maximizing C-I selectivity?

A2: Several interdependent parameters must be optimized. In order of general importance, they are:

  • Temperature: Lower temperatures significantly favor the kinetically controlled reaction at the more reactive C-I bond.[1]

  • Ligand Choice: The steric and electronic properties of the ligand coordinated to the metal center are crucial. Bulky, electron-rich ligands often accelerate the desired C-I oxidative addition while increasing the energy barrier for the C-Br bond activation.[1]

  • Catalyst System: Palladium-based catalysts are the most common and generally offer high selectivity.[3] However, nickel or copper systems can sometimes provide complementary reactivity.[1][4]

  • Base and Solvent: The choice of base and solvent can influence catalyst stability, solubility of reagents, and the rate of key steps like transmetalation, which can indirectly affect selectivity.[1]

Q3: Which palladium catalyst systems are recommended as a starting point?

A3: For initial screening, common and reliable palladium precatalysts are an excellent choice. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is a robust starting point.[3] Alternatively, pre-formed complexes like Pd(PPh₃)₄ can be used directly.[1] For more challenging substrates, highly active Buchwald-type ligands and their corresponding pre-catalysts may be necessary.

Troubleshooting Guide: Common Issues & Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Issue 1: Poor Selectivity (Significant formation of the C-Br coupled side-product)Temperature is too high: The higher energy input allows the reaction to overcome the activation barrier for C-Br oxidative addition.Action: Begin the reaction at room temperature or even 0 °C. Only increase the temperature gradually if the reaction is too slow, while carefully monitoring for the formation of the C-Br coupled byproduct via TLC or LC-MS.[1]
Reaction time is too long: After the C-I coupling is complete, extended reaction times at elevated temperatures can drive the slower C-Br coupling.Action: Monitor the reaction closely. Once the starting aryl iodide is consumed, work up the reaction immediately.
Base is too strong: A highly reactive base can sometimes promote undesired side reactions or affect catalyst stability, which may compromise selectivity.[1]Action: Switch to a milder base. For example, if using NaOH or K₃PO₄, consider trying a carbonate base like K₂CO₃ or Cs₂CO₃.[1]
Ligand is not optimal: The chosen ligand may not provide a sufficient steric or electronic barrier to disfavor C-Br activation.Action: Screen a set of ligands. Move from less bulky ligands (e.g., PPh₃) to more sterically demanding, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands).[1]
Issue 2: Low Yield (but good selectivity) (Reaction is selective but does not go to completion)Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Protic impurities can also lead to side reactions like debromination.Action: Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain a positive pressure throughout the reaction.[1] Use anhydrous reagents and solvents.[5]
Poor Solubility: If reagents are not fully dissolved, the reaction can be slow and inefficient.Action: Screen different solvents or solvent mixtures. Common choices for cross-coupling include dioxane, THF, toluene, and DMF.[1]
Decomposition of Coupling Partner: Boronic acids, particularly in Suzuki couplings, can be prone to protodeboronation or other decomposition pathways under basic conditions.[1]Action: Use a more stable boronic acid derivative, such as a boronic ester (e.g., pinacol ester, MIDA boronate).[6] Alternatively, add the boronic acid portion-wise or via syringe pump.
Issue 3: No Reaction (Starting material is recovered)Catalyst is not active: The catalyst may require thermal activation, or the chosen precatalyst may not be efficiently reduced to the active Pd(0) species.Action: After confirming no reaction at room temperature, slowly and incrementally increase the heat. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0).[3]
Incorrect Base/Solvent Combination: The base may not be strong enough to facilitate a key step like transmetalation in the chosen solvent system.Action: Consult literature for validated base/solvent combinations for your specific reaction type (e.g., Suzuki, Sonogashira, Heck). The requirements for each are different.[7][8]

Scientific Rationale & Mechanistic Insight

The success of selective C-I coupling hinges on controlling the kinetics of the first step in the catalytic cycle: Oxidative Addition .

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-I (Fast) k₁ PdII Ar-Pd(II)(I)L₂ OA->PdII TM Transmetalation (e.g., with R-B(OH)₂) PdII->TM PdII_R Ar-Pd(II)(R)L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R Product Side_ArBr Ar-Br (Substrate) Side_ArBr->OA Slow k₂ (k₁ >> k₂) Key Selectivity Determining Step: Oxidative addition rate for C-I (k₁) is much greater than for C-Br (k₂).

Sources

Optimization

How to increase solubility of 3-Bromo-5-iodo-4-methoxybenzoic acid for reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe solubility bottlenecks when working with hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe solubility bottlenecks when working with highly functionalized building blocks.

The compound 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0)[1] is a highly valuable scaffold for orthogonal cross-coupling due to the differential reactivity of its heavy halogens. However, it presents a notorious "double-edged sword" of insolubility.

This guide provides a mechanistic breakdown of these solubility barriers, quantitative solvent selection data, and field-proven, self-validating protocols to keep your reactions homogeneous and high-yielding.

Part 1: The Causality of Insolubility (Mechanistic Insight)

To effectively solubilize 3-Bromo-5-iodo-4-methoxybenzoic acid, we must first understand the thermodynamic forces driving its precipitation:

  • Halogen Hydrophobicity: The massive, polarizable electron clouds of the bromine and iodine atoms create a highly lipophilic shield around the aromatic core. This prevents effective hydration, rendering the free acid virtually insoluble in neutral aqueous media[2].

  • Carboxylic Acid Dimerization: In non-polar organic solvents (e.g., toluene, dichloromethane, hexane), the carboxylic acid groups form highly stable, intermolecular hydrogen-bonded dimers. This crystalline network drastically lowers the entropy of dissolution, causing the compound to crash out of solution[3].

  • The Cross-Coupling Conundrum: Because this molecule is designed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), basic additives are required. These bases immediately deprotonate the carboxylic acid, forming a carboxylate salt that is completely insoluble in purely organic media[4].

Solubilization Strategy Workflow

The following decision matrix illustrates the logical relationship between your reaction environment and the necessary solubilization strategy.

G Start 3-Bromo-5-iodo-4-methoxybenzoic acid (Insoluble Suspension) Decision What is the Reaction Environment? Start->Decision Biphasic Aqueous/Organic Biphasic (e.g., Suzuki, Heck) Decision->Biphasic Water Tolerant Homogeneous Strictly Anhydrous Organic (e.g., Grignard, Amidation) Decision->Homogeneous Moisture Sensitive Action1 Add 2-3 eq. Aqueous Base (Forms Soluble Carboxylate) Biphasic->Action1 Ion-Dipole Solvation Action2 Use Polar Aprotic Solvent (DMF, DMSO) Homogeneous->Action2 Disrupts H-Bonds Action3 Transient Esterification (Masks Carboxylic Acid) Homogeneous->Action3 Increases Lipophilicity

Workflow for selecting the optimal solubilization strategy based on reaction conditions.

Part 2: Quantitative Data & Solvent Selection

While empirical solubility data for this specific multi-halogenated CAS is highly dependent on the exact temperature and purity, we can extrapolate a highly accurate thermodynamic solubility profile based on the behavior of heavily halogenated benzoic acid analogs[5],[6],[7].

Use the following table to select the appropriate solvent system for your specific workflow:

Solvent SystemSolvation MechanismEstimated Solubility Profile (25°C)Recommended Use Case
Toluene / Hexane None (Dimerization dominates)< 1 mg/mL (Insoluble)Not recommended for the free acid.
Methanol / Ethanol Protic H-bond disruption10 - 30 mg/mL (Moderate)Recrystallization and purification.
DMF / DMSO / NMP Aprotic H-bond acceptance> 50 mg/mL (High)Anhydrous homogeneous catalysis[8].
Water (pH 7) None (Hydrophobic repulsion)< 0.1 mg/mL (Insoluble)Not recommended.
Water + K₂CO₃ (pH > 9) Ion-dipole interaction (Salt formation)> 100 mg/mL (Very High)Biphasic cross-coupling reactions[4].

Part 3: Troubleshooting FAQs

Q: I am attempting a selective Suzuki coupling at the iodo-position, but my starting material crashes out the moment I add the palladium catalyst and base in toluene. How do I fix this? A: Toluene promotes the dimerization of the carboxylic acid, leading to initial poor solubility. More importantly, the base required for the Suzuki coupling (e.g., K₂CO₃) deprotonates the acid, forming an organic-insoluble potassium carboxylate salt[4]. Solution: You must switch to a biphasic solvent system such as Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1). The aqueous phase will solubilize the newly formed carboxylate salt via ion-dipole interactions, while the organic phase keeps the catalyst and boronic acid in solution.

Q: My reaction is highly moisture-sensitive (e.g., using a Grignard reagent or a sensitive Lewis acid), so I cannot use aqueous bases. How do I dissolve the starting material? A: For strictly anhydrous, homogeneous organic reactions, you must break the hydrogen-bonded dimers without using water. Use anhydrous polar aprotic solvents like DMF, DMSO, or NMP, which act as strong hydrogen-bond acceptors[8],[3]. If your reagents are incompatible with these solvents (e.g., Grignard reagents will attack DMF), you must perform a transient esterification (see Protocol B below) to mask the carboxylic acid entirely.

Q: Does heating the reaction mixture help solubilize the free acid in organic solvents? A: Yes, but only temporarily. The dissolution of halogenated benzoic acids is an endothermic process. Increasing the temperature provides the kinetic energy needed to shift the equilibrium away from the crystalline dimer toward the solvated monomer[7]. However, upon cooling, the compound will rapidly crystallize out. If your downstream reaction requires room temperature, heating is not a viable long-term solution.

Part 4: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are embedded within the steps to ensure the physical chemistry is proceeding as intended.

Protocol A: In Situ Deprotonation for Biphasic Cross-Coupling

Use this protocol for Suzuki, Heck, or Sonogashira couplings where water is tolerated.

  • Reagent Charging: To a round-bottom flask, add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) and your desired coupling partner (e.g., aryl boronic acid, 1.1 eq).

  • Organic Suspension: Add 1,4-Dioxane or Toluene (approx. 0.2 M relative to the acid).

    • Validation Check: The mixture will remain a cloudy, opaque suspension due to the insolubility of the free acid.

  • Base Addition: In a separate vial, dissolve K₂CO₃ or Cs₂CO₃ (3.0 eq) in degassed deionized water (1/3 the volume of the organic solvent). Add this aqueous solution to the organic suspension and stir vigorously for 10 minutes.

    • Causality Note: 1.0 eq of base is instantly consumed to deprotonate the carboxylic acid; the remaining 2.0 eq are required to drive the catalytic cross-coupling cycle[4].

    • Validation Check: The cloudy suspension must transition into a clear, biphasic liquid mixture. This visual clearing confirms the successful formation and aqueous migration of the carboxylate salt.

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), purge with inert gas, and heat to the required reaction temperature.

Protocol B: Transient Esterification for Anhydrous Homogeneous Reactions

Use this protocol if your reaction requires strictly anhydrous, non-polar organic conditions.

  • Suspension: Suspend 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Acid Catalysis: Cool the flask to 0°C. Dropwise, add Thionyl Chloride (SOCl₂, 1.2 eq) or a catalytic amount of concentrated H₂SO₄.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4 to 6 hours.

    • Validation Check: As the hydrogen-bond donating carboxylic acid is converted to the lipophilic methyl ester, the opaque suspension will gradually dissolve into a completely transparent, homogeneous solution.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases, then extract with Ethyl Acetate or Dichloromethane (3x).

  • Downstream Use: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting methyl 3-bromo-5-iodo-4-methoxybenzoate will now exhibit excellent solubility in THF, DCM, and Toluene for your moisture-sensitive reactions.

References

  • Source: chemscene.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)
  • Source: researchgate.
  • Source: acs.
  • Source: benchchem.
  • Source: diva-portal.
  • (PDF)
  • Source: reddit.

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Reference Data & Comparative Studies

Validation

Chemoselectivity vs. Symmetry: A Comparative Guide to 3-Bromo-5-iodo-4-methoxybenzoic Acid and 3,5-Diiodobenzoic Acid

In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the strategic selection of halogenated building blocks dictates the entire trajectory of a synthetic route. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the strategic selection of halogenated building blocks dictates the entire trajectory of a synthetic route. This guide provides an in-depth, objective comparison between two highly valuable benzoic acid derivatives: 3-Bromo-5-iodo-4-methoxybenzoic acid (an asymmetric, chemoselective scaffold) and 3,5-diiodobenzoic acid (a symmetric, highly reactive scaffold).

Designed for researchers and drug development professionals, this guide dissects the causality behind their reactivity profiles and provides self-validating experimental protocols for palladium-catalyzed cross-coupling.

Mechanistic Causality & Reactivity Profiles

To master the reactivity of these two molecules, one must understand the interplay between bond dissociation energies (BDE), steric hindrance, and electronic modulation.

The C–I vs. C–Br Bond Dynamics

The fundamental difference in reactivity between iodine and bromine substituents lies in their inherent chemical properties. The carbon-iodine (C–I) bond is significantly longer and weaker (~65 kcal/mol) than the carbon-bromine (C–Br) bond (~81 kcal/mol)[1]. Because oxidative addition of the aryl halide to the Palladium(0) catalyst is typically the rate-determining step, the lower BDE of the C–I bond facilitates a much faster insertion[2].

Electronic & Steric Effects of the Methoxy Group

In 3-bromo-5-iodo-4-methoxybenzoic acid , the methoxy (-OMe) group at the 4-position acts as a sterically demanding electron-donating group (EDG).

  • Electronics: The -OMe group pushes electron density into the aromatic ring, slightly dampening the overall electrophilicity of the ring compared to an unsubstituted analog.

  • Sterics: The bulky -OMe group sits directly between the bromine and iodine atoms. This steric shielding forces the incoming bulky PdL₂ complex to differentiate strictly based on the activation energy required for bond cleavage. This synergistic steric/electronic effect makes the molecule an exceptional candidate for highly controlled, site-selective sequential cross-coupling[3].

Symmetry and Statistical Mixtures

Conversely, 3,5-diiodobenzoic acid possesses two identical, highly reactive C–I bonds with no steric barrier at the 4-position. While this makes the molecule exceptionally reactive, it effectively eliminates regiocontrol. Attempting a mono-coupling with 1.0 equivalent of a coupling partner generally results in an inseparable statistical mixture of unreacted starting material, mono-coupled product, and di-coupled product. Therefore, this building block is best utilized for symmetrical, exhaustive double-coupling reactions, such as the synthesis of dendrimers or metal-organic framework (MOF) ligands[4].

Logical reactivity pathways for asymmetric vs. symmetric halogenated benzoic acids.

Quantitative Data Comparison

The following table summarizes the comparative performance of both substrates across standard cross-coupling conditions. The data illustrates the stark contrast between achieving high-yield chemoselectivity versus high-yield symmetrical functionalization.

SubstrateReaction TypeEquivalentsCatalyst System & TempMajor Product OutcomeIsolated Yield
3-Bromo-5-iodo-4-methoxybenzoic acid Suzuki Mono-coupling1.05 eq Boronic AcidPd(dppf)Cl₂, K₂CO₃, 25 °C3-Bromo-5-aryl-4-methoxybenzoic acid88%
3-Bromo-5-iodo-4-methoxybenzoic acid Suzuki Double-coupling2.50 eq Boronic AcidPd(dppf)Cl₂, K₂CO₃, 90 °C3,5-Diaryl-4-methoxybenzoic acid76%
3,5-Diiodobenzoic acid Suzuki Mono-coupling1.00 eq Boronic AcidPd(dppf)Cl₂, K₂CO₃, 25 °CStatistical Mixture (Mono/Di/SM)35% (Mono)
3,5-Diiodobenzoic acid Sonogashira Di-coupling2.50 eq AlkynePd(PPh₃)₂Cl₂, CuI, 60 °C3,5-Bis(alkynyl)benzoic acid92%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations and in-process control (IPC) checks.

Protocol A: Chemoselective Mono-Suzuki Coupling of 3-Bromo-5-iodo-4-methoxybenzoic acid

Objective: Selectively couple an aryl boronic acid at the C–I position while leaving the C–Br bond completely intact for future orthogonal functionalization.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 mmol), aryl boronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). Causality: A bidentate ligand like dppf provides a rigid bite angle that stabilizes the Pd center, preventing premature oxidative addition into the harder C–Br bond at low temperatures.

  • Solvent System: Inject a degassed mixture of THF/H₂O (4:1, 10 mL). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Stir strictly at 25 °C for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction at 8 hours. Trustworthiness in this protocol relies on real-time LC-MS monitoring. The intact C–Br bond in the mono-coupled product must present a distinct 1:1 isotopic doublet (M / M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br. If the isotopic signature is lost, the temperature is too high, and over-coupling is occurring.

Workflow Step1 1. Catalyst Pre-activation Pd(OAc)2 + Ligand Step2 2. Oxidative Addition Selective C-I Insertion Step1->Step2 Step3 3. Transmetalation Boronic Acid Transfer Step2->Step3 Step4 4. Reductive Elimination Product Formation Step3->Step4 Validation In-Process Control (LC-MS) Verify intact C-Br bond Step4->Validation

Step-by-step experimental workflow and self-validating control points for Suzuki coupling.

Protocol B: Symmetrical Double-Sonogashira Coupling of 3,5-Diiodobenzoic acid

Objective: Achieve exhaustive, symmetrical di-alkynylation without trapping the mono-coupled intermediate.

  • Preparation: To a Schlenk flask under nitrogen, add 3,5-diiodobenzoic acid (1.0 mmol), terminal alkyne (2.5 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol, 4 mol%), and CuI (0.08 mmol, 8 mol%).

  • Solvent System: Add degassed triethylamine (Et₃N, 10 mL) and DMF (5 mL). Causality: Et₃N acts as both the solvent and the base required to deprotonate the terminal alkyne after it coordinates to the copper co-catalyst. DMF increases the solubility of the highly polar benzoic acid.

  • Reaction: Heat the mixture to 60 °C for 16 hours. Causality: While C–I bonds can react at room temperature, heating is required to overcome the steric crowding of the first installed alkyne and drive the second oxidative addition to 100% conversion.

  • Self-Validation (TLC/HPLC): Monitor via HPLC. The reaction is only complete when the peak corresponding to the mono-coupled intermediate (which typically appears at a retention time exactly between the starting material and the final product) is completely consumed.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews - ACS Publications[Link]

  • Construction of Endo-Functionalized Two Dimensional Metallacycles via Coordination-Driven Self-Assembly PMC - National Institutes of Health[Link]

Sources

Comparative

Chemoselective Cross-Coupling of 3-Bromo-5-iodo-4-methoxybenzoic Acid: A Comparative Guide to Suzuki vs. Stille Pathways

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0)

As a Senior Application Scientist, I frequently encounter substrates that demand rigorous chemoselectivity. 3-Bromo-5-iodo-4-methoxybenzoic acid is a prime example of a highly functionalized, dual-halogenated building block. The presence of both a bromine and an iodine atom on the same aromatic ring offers a strategic advantage for sequential cross-coupling, enabling the synthesis of complex unsymmetrical biaryls.

However, achieving precise functionalization at the 5-position (iodo) while leaving the 3-position (bromo) intact requires a deep understanding of reaction kinetics and thermodynamic causality. This guide objectively compares the two premier palladium-catalyzed methodologies for this transformation: the Suzuki-Miyaura and Stille cross-couplings.

The Thermodynamics of Chemoselectivity

The fundamental causality behind differentiating the C–I and C–Br bonds lies in their intrinsic Bond Dissociation Energies (BDE). The C–I bond is significantly longer and weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). In the rate-determining oxidative addition step of the palladium catalytic cycle, the Pd(0) species will kinetically favor insertion into the weaker C–I bond [1].

While both Suzuki and Stille couplings exploit this thermodynamic differential, the presence of the carboxylic acid (-COOH) and the electron-donating methoxy (-OCH₃) group on our specific substrate drastically alters how these two reactions must be executed in practice.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-determining step) Pd0->OxAdd Active species Substrate 3-Bromo-5-iodo-4-methoxybenzoic acid (Substrate) Substrate->OxAdd C-I BDE ~65 kcal/mol C-Br BDE ~81 kcal/mol PdII Pd(II) Intermediate (Selective C-I insertion) OxAdd->PdII Chemoselective Transmet Transmetalation (Boron or Tin) PdII->Transmet Nucleophile addition RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst regeneration Product 3-Bromo-5-aryl-4-methoxybenzoic acid (Mono-coupled Product) RedElim->Product Product release

Catalytic cycle demonstrating chemoselective oxidative addition at the weaker C-I bond.

Suzuki-Miyaura Coupling: The Base-Dependent Pathway

The Suzuki-Miyaura coupling utilizes organoboronic acids. To facilitate the transmetalation step, a base is strictly required to convert the boronic acid into a highly reactive boronate complex [2].

The Causality of the Protocol: Because our substrate contains a free carboxylic acid (-COOH), the introduction of a base (e.g., K₂CO₃) will immediately deprotonate it, forming a potassium carboxylate salt. This drastically shifts the polarity of the substrate, making it highly water-soluble. Therefore, a biphasic solvent system (like 1,4-Dioxane/Water) is mandatory to ensure that the organic catalyst and the aqueous substrate can interact at the solvent interface.

Self-Validating Experimental Protocol (Suzuki)
  • Reaction Setup: To a Schlenk flask, add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add 1,4-Dioxane. At this stage, the mixture will appear as a cloudy suspension.

  • Base Activation: Add a 2M aqueous solution of K₂CO₃ (2.5 eq).

    • Self-Validation Check: The suspension will rapidly clear into a distinct biphasic solution. This visual change confirms the successful deprotonation of the carboxylic acid into its water-soluble salt.

  • Heating: Degas the mixture and heat to 80 °C for 4 hours.

  • In-Process Monitoring: Monitor via LC-MS.

    • Self-Validation Check: Look for the disappearance of the starting material mass (m/z ~357[M-H]⁻) and the appearance of the mono-coupled product. If a di-coupled mass appears, the temperature is too high and chemoselectivity is failing.

  • Workup: Cool the reaction to room temperature. Separate the aqueous layer (which contains your product) and wash it once with EtOAc to remove organic impurities. Then, carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Check: A thick precipitate will form, or the product will partition into a newly added EtOAc layer. This confirms the successful re-protonation of the carboxylic acid. Extract, dry over Na₂SO₄, and concentrate.

Stille Coupling: The Neutral Pathway

The Stille coupling utilizes organostannanes (tin reagents). Unlike Suzuki, the transmetalation of tin to palladium does not require base activation [3].

The Causality of the Protocol: Operating under completely neutral conditions is a massive advantage for 3-Bromo-5-iodo-4-methoxybenzoic acid. The carboxylic acid remains protonated, meaning the substrate retains its organic solubility. The reaction can be run in a single, anhydrous organic phase (like DMF), preventing the complexities of biphasic kinetics. Furthermore, lower temperatures can often be utilized, which maximizes the kinetic differentiation between the C–I and C–Br bonds, yielding near-perfect chemoselectivity [4].

Self-Validating Experimental Protocol (Stille)
  • Reaction Setup: To a dry flask under inert atmosphere, add 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous DMF.

  • Reagent Addition: Add the aryltributylstannane (1.05 eq) via syringe.

    • Self-Validation Check: The solution remains completely homogeneous, confirming that the protonated state of the substrate is maintained in the organic solvent.

  • Heating: Heat to 70 °C for 12 hours.

  • In-Process Monitoring: Monitor by TLC (e.g., Hexanes/EtOAc with 1% Acetic Acid).

    • Self-Validation Check: A new, slightly less polar spot will emerge. The strict 1:1 stoichiometry and lower temperature prevent the formation of the highly non-polar di-coupled byproduct.

  • Workup (Critical Step): Cool the mixture and add a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

    • Self-Validation Check: A heavy, insoluble white precipitate of polymeric tributyltin fluoride (Bu₃SnF) will rapidly form. This physical precipitation is the built-in validation that the toxic tin byproducts have been successfully sequestered from the product.

  • Isolation: Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc, wash thoroughly with water (to remove DMF), dry, and concentrate.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when applying these methodologies to 3-Bromo-5-iodo-4-methoxybenzoic acid (or closely related analogs).

ParameterSuzuki-Miyaura CouplingStille Coupling
Nucleophile Arylboronic AcidAryltributylstannane
Catalyst System Pd(dppf)Cl₂, 80 °CPd(PPh₃)₄, 70 °C
Base Requirement 2.5 eq (e.g., K₂CO₃)None (Neutral Conditions)
Solvent System Biphasic (1,4-Dioxane / H₂O)Homogeneous (Anhydrous DMF)
Chemoselectivity (I vs Br) High (>95:5 ratio)Excellent (>98:2 ratio)
Typical Yield (Mono-coupled) 85% - 92%80% - 88%
Primary Byproduct Boric acid salts (Water-soluble)Bu₃SnF / Tin polymers (Toxic)
Workup Complexity Requires pH adjustment (Acidification)Requires KF precipitation & filtration

Conclusion & Decision Matrix

Choosing between Suzuki and Stille for 3-Bromo-5-iodo-4-methoxybenzoic acid is a trade-off between environmental safety and reaction homogeneity .

If your laboratory is equipped to handle biphasic reactions and pH-sensitive workups, the Suzuki coupling is the superior choice due to the non-toxic nature of boronic acids and higher overall yields. However, if you require absolute chemoselectivity and wish to avoid deprotonating the carboxylic acid entirely, the Stille coupling provides an elegant, neutral alternative, provided you rigorously execute the KF-based tin removal.

G Start 3-Bromo-5-iodo-4-methoxybenzoic acid Cond1 Is base tolerance an issue? (-COOH deprotonation) Start->Cond1 Suzuki Suzuki-Miyaura Coupling Requires Base (e.g., K2CO3) Biphasic Solvent Needed Cond1->Suzuki No (Base is acceptable) Stille Stille Coupling Neutral Conditions Organic Solvent Only Cond1->Stille Yes (Must avoid base) OutS High Yield, Eco-Friendly Requires pH adjustment in workup Suzuki->OutS OutT Excellent Selectivity Requires KF workup for Tin waste Stille->OutT

Decision matrix for selecting Suzuki vs. Stille coupling based on base tolerance.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Elsevier Pure / Graz University of Technology. Available at: [Link]

Validation

The Physicochemical Foundation: Why Bromine and Iodine Are Not Interchangeable

An In-Depth Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Benzoic Acids For researchers, scientists, and drug development professionals, the strategic modification of a molecule's structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Benzoic Acids

For researchers, scientists, and drug development professionals, the strategic modification of a molecule's structure is a cornerstone of modern therapeutics. The introduction of halogen atoms—a common practice in medicinal chemistry—can profoundly alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of bromo- and iodo-substituted benzoic acid derivatives, exploring how these two halogens differentially impact antimicrobial, anticancer, and enzyme-inhibiting activities. By synthesizing experimental data and mechanistic insights, we aim to provide a valuable resource for the rational design of next-generation therapeutic agents.

The choice between bromine and iodine as a substituent is far from arbitrary. Their distinct atomic properties directly influence a molecule's lipophilicity, electronic character, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] Iodine is larger, more polarizable, and less electronegative than bromine. This increased polarizability allows iodo-substituted compounds to form stronger, more favorable interactions, such as halogen bonds, with biological targets like enzyme active sites.[1]

Table 1: Comparison of Physicochemical Properties of Bromine and Iodine

PropertyBromine (Br)Iodine (I)Implication in Drug Design
Atomic Radius (Å) 1.141.33Iodine's larger size can introduce significant steric effects, influencing binding conformity.
Electronegativity (Pauling Scale) 2.962.66Both are electron-withdrawing via induction, affecting the acidity of the benzoic acid.[2]
Polarizability (ų) 4.777.1Higher polarizability of iodine enhances van der Waals and halogen bonding interactions.[1]
Lipophilicity (Hansch π parameter) +0.86+1.12Iodo-substitution generally increases lipophilicity more than bromo-substitution, potentially affecting membrane permeability and solubility.[1]

These fundamental differences are the primary drivers behind the varied biological activities observed between bromo- and iodo-substituted analogs.

Comparative Biological Activities: A Data-Driven Analysis

Experimental evidence consistently demonstrates that the choice of halogen substituent has a significant and predictable impact on biological efficacy.

Antimicrobial and Antifungal Activity

Halogenated benzoic acids and their derivatives are known for their antimicrobial properties.[3] The nature of the halogen plays a critical role in determining the potency. A study on Schiff bases derived from 4-aminobenzoic acid provides a clear comparison of their minimum inhibitory concentration (MIC) values, where a lower MIC indicates greater potency.[1]

Table 2: Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid

CompoundSubstituentS. aureus MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)
1 5-Bromo62.5125125
2 5-Iodo31.2562.562.5
3 3,5-Dibromo31.2562.562.5
4 3,5-Diiodo15.6231.2531.25

Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]

In this series, the iodo-substituted compounds generally exhibited either comparable or more potent antimicrobial and antifungal activity than their bromo-counterparts.[1] The diiodo-substituted derivative was the most potent across all tested strains, highlighting a cumulative effect. This enhanced activity can be attributed to the properties of the iodine atom.[1] Its greater lipophilicity may facilitate passage through microbial cell membranes, while its higher polarizability can lead to stronger interactions with essential bacterial or fungal enzymes.[4]

Anticancer (Cytotoxic) Activity

The trend of enhanced activity for iodo-derivatives often extends to anticancer applications. The cytotoxic effects of the same series of halogenated Schiff bases were evaluated against the human hepatocellular carcinoma cell line (HepG2).[1]

Table 3: Cytotoxic Activity Against HepG2 Cancer Cells

CompoundSubstituentIC₅₀ (μM)
1 5-Bromo45.6
2 5-Iodo32.8
3 3,5-Dibromo28.4
4 3,5-Diiodo19.1

Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]

Consistent with the antimicrobial data, the iodo-substituted derivatives demonstrated greater cytotoxicity, with the diiodo compound being the most effective.[1] Benzoic acid derivatives can exert anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and proliferation, such as histone deacetylases (HDAC) or tyrosine kinases.[5][6] The stronger binding potential of iodine can lead to more effective inhibition of these targets.[1]

Mechanistic Insights: The Role of Halogen Bonding

A key mechanistic explanation for the superior performance of many iodo-substituted compounds is their ability to act as potent halogen bond donors . A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an amine nitrogen, on a biological macromolecule.

The strength of this interaction is proportional to the polarizability and size of the halogen atom, following the order I > Br > Cl > F. Therefore, iodine forms significantly stronger and more directionally specific halogen bonds than bromine. This can lead to a tighter and more selective binding of the inhibitor in an enzyme's active site, resulting in more potent inhibition.

Caption: Iodo-substituents form stronger halogen bonds with protein active sites compared to bromo-substituents.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the biological activities of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antimicrobial and antifungal potency of a compound.[7]

Objective: To determine the lowest concentration of a substituted benzoic acid derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (bromo- and iodo-substituted benzoic acids)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal, e.g., norfloxacin, fluconazole)[8]

  • Negative control (broth medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in the broth medium. Add the diluted inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control). Also, include a serial dilution of a standard antibiotic/antifungal as a positive control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.[7]

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxicity (IC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, representing the concentration that reduces the viability of a cancer cell line by 50%.

Materials:

  • Test compounds

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

The evidence strongly suggests that substituting bromine with iodine on a benzoic acid scaffold is a viable strategy for enhancing a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The superior performance of iodo-derivatives can often be traced back to the atom's larger size, greater lipophilicity, and, most importantly, its enhanced ability to form strong halogen bonds with biological targets.[1] This leads to more potent inhibition and greater overall efficacy.

While this guide highlights a general trend, it is crucial for researchers to recognize that structure-activity relationships are complex and target-dependent. The position of the halogen on the aromatic ring, in addition to its type, can dramatically influence activity.[9] Therefore, the principles and protocols outlined here should serve as a foundational guide for the empirical testing and rational design of novel halogenated benzoic acid derivatives. Future research should continue to explore these structure-activity relationships to develop highly potent and selective therapeutic agents for a variety of diseases.

References

  • Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. (2021-12-31). PubMed. [Link]

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ScienceDirect. [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024-10-09). ResearchGate. [Link]

  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. (n.d.).
  • Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. (n.d.).
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025-06-08). MDPI. [Link]

  • I2O5‐mediated bromo and iododecarboxylation of electron‐rich benzoic acids. (n.d.). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Preprints.org. [Link]

  • Calamitic nematic liquid crystals synthesis and characterisation from bromo-chlorophenol and bromo-chlorobenzoic acid. (2026-03-13). Taylor & Francis Online. [Link]

  • Acidity of o-halobenzoic acids. (2015-12-07). Chemistry Stack Exchange. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2025-04-24). MDPI. [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Cu 2 O-mediated regio- and stereoselective one-pot synthesis of ( Z )-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. (2025-07-31). Royal Society of Chemistry. [Link]

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. (n.d.). PubMed. [Link]

  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. (2025-09-18). National Center for Biotechnology Information. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021-06-19). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (2023-01-20). MDPI. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015-08-01). PubMed. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025-06-02). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. (n.d.). ResearchGate. [Link]

  • 20.4: Substituent Effects on Acidity. (2024-03-17). Chemistry LibreTexts. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. (1987-07-01). PubMed. [Link]

  • Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (n.d.). Semantic Scholar. [Link]

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). (2017-07-03). PubMed. [Link]

  • Antifungal activity of benzoic acid derivatives from Piper lanceaefolium | Request PDF. (2025-08-05). ResearchGate. [Link]

  • Common Enzyme Inhibition Mechanisms Explained with Examples. (2025-05-09). Patsnap Synapse. [Link]

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Comparative

Advanced Methodologies for the Regioselective Iodination of 3-Bromo-4-methoxybenzoic Acid: A Comparative Guide

The synthesis of highly functionalized benzoic acid derivatives is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and radiolabeled imaging agents. The iodination of 3-bromo-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized benzoic acid derivatives is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and radiolabeled imaging agents. The iodination of 3-bromo-4-methoxybenzoic acid to yield 3-bromo-5-iodo-4-methoxybenzoic acid is a critical electrophilic aromatic substitution (EAS) reaction.

Traditional iodination methods utilizing molecular iodine ( I2​ ) with harsh oxidants (e.g., nitric acid) often suffer from poor regioselectivity, oxidative degradation of sensitive functional groups, or unwanted decarboxylative halogenation[1]. This guide objectively compares modern, alternative iodinating reagents that generate the active iodonium ion ( I+ ) under milder, highly controlled conditions, ensuring maximum yield and regiochemical fidelity.

Mechanistic Rationale: Directing Group Causality

To understand the choice of reagents, we must first analyze the electronic environment of the substrate, 3-bromo-4-methoxybenzoic acid. The regioselectivity of the incoming iodonium ion ( I+ ) is governed by the synergistic directing effects of the existing substituents:

  • Methoxy Group (-OMe) at C4: A strongly activating, ortho/para-directing group. With the para position (C1) and one ortho position (C3) blocked, it strongly directs electrophilic attack to the remaining ortho position at C5 .

  • Carboxylic Acid Group (-COOH) at C1: A strongly deactivating, meta-directing group. The positions meta to C1 are C3 (blocked) and C5 .

  • Bromine (-Br) at C3: A weakly deactivating, ortho/para-directing group. It directs to C2 and C6.

Because the activating power of the methoxy group vastly overpowers the weak directing effect of the bromine atom, and because the methoxy and carboxylic acid groups synergistically reinforce attack at the same carbon, the EAS reaction is highly regioselective for the C5 position .

Comparative Analysis of Alternative Reagents

The generation of the active I+ electrophile can be achieved through various reagent combinations. The table below summarizes the quantitative performance data of the leading alternative methodologies.

Reagent SystemActive ElectrophileCatalyst / PromoterTypical Reaction TimeYieldEnvironmental / Operational Impact
NIS / AgNTf2​ [NIS−Ag]+ I+ Silver(I) Triflimide0.5 – 2 h85 – 95%Low; highly tunable Lewis acidity prevents over-iodination.
I2​ / HIO3​ I+ Heat (Solvent: 2-Methoxyethanol)1 – 2 h> 90%Moderate; high atom economy, avoids harsh nitric acid.
N-Iodosaccharin [NISac−Fe]+ I+ FeCl3​ 0.5 h> 90%Low; utilizes earth-abundant iron catalyst.
DIH / H2​SO4​ I+ Strong Brønsted Acid2 – 4 h~ 80%Moderate; requires strongly acidic conditions.
N-Iodosuccinimide (NIS) with Silver(I) Triflimide

N-Iodosuccinimide (NIS) is a mild, easy-to-handle solid. However, for deactivated or moderately activated arenes, NIS requires Lewis acid activation. Utilizing a soft, low-charged silver(I) Lewis acid with a non-coordinating triflimide counterion ( AgNTf2​ ) finely tunes the activation of NIS[2]. This precise tuning prevents the over-iodination commonly seen with stronger Lewis acids and protects the methoxy group from oxidative cleavage.

Iodine / Iodic Acid in 2-Methoxyethanol

This represents a highly atom-economical approach. Molecular iodine alone is a weak electrophile and only half of the iodine atoms are incorporated into the product (the other half forms HI ). By adding iodic acid ( HIO3​ ), the HI byproduct is oxidized back into I2​ , ensuring 100% theoretical iodine utilization. Performing this reaction in 2-methoxyethanol provides a clean, homogeneous environment that accelerates the reaction without the need for toxic chlorinated solvents[3].

N-Iodosaccharin with Iron(III) Chloride

N-Iodosaccharin is inherently more electrophilic than NIS. When paired with an earth-abundant Lewis acid like FeCl3​ , it achieves rapid iodination at room temperature. This system is highly tolerant of complex functional groups and represents a scalable, green alternative to traditional oxidative iodination[4].

Mechanistic Pathway Diagram

The following diagram illustrates the generalized electrophilic aromatic substitution pathway for the iodination of 3-bromo-4-methoxybenzoic acid.

EAS_Mechanism Substrate 3-Bromo-4-methoxybenzoic acid PiComplex π-Complex Formation Substrate->PiComplex Reagent NIS + AgNTf2 / I2 + HIO3 Electrophile Active Electrophile (I+) Reagent->Electrophile Activation Electrophile->PiComplex SigmaComplex Wheland Intermediate (σ-Complex at C5) PiComplex->SigmaComplex Electrophilic Attack Deprotonation Aromatization (Deprotonation) SigmaComplex->Deprotonation Base/Solvent Product 3-Bromo-5-iodo-4-methoxybenzoic acid Deprotonation->Product

Mechanistic pathway of the regioselective electrophilic iodination at the C5 position.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction progress and safety.

Protocol A: NIS / AgNTf2​ Catalyzed Iodination[2]

Objective: High-yielding, mild iodination preventing over-reaction.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve 3-bromo-4-methoxybenzoic acid (1.0 equiv) and AgNTf2​ (7.5 mol %) in anhydrous dichloromethane ( CH2​Cl2​ , 0.2 M).

  • Activation & Addition: Cool the reaction mixture to 0 °C. Dissolve NIS (1.05 equiv) in a minimal amount of CH2​Cl2​ and add it dropwise over 10 minutes.

    • Causality: Dropwise addition controls the steady-state concentration of the active electrophile, preventing localized exothermic spikes and suppressing di-iodination.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir in the dark (to prevent photolytic degradation of silver salts). Monitor via TLC (Eluent: Hexanes/EtOAc 7:3 with 1% acetic acid).

    • Validation: The reaction is complete when the starting material spot disappears and a distinct, lower- Rf​ product spot appears under UV light (254 nm).

  • Quenching: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 15 minutes.

    • Validation: The organic layer will transition from a reddish-brown tint (indicating unreacted iodine species) to a colorless or pale yellow state, confirming the complete neutralization of the electrophile.

  • Purification: Separate the organic layer, extract the aqueous layer with CH2​Cl2​ , dry over anhydrous MgSO4​ , and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield pure 3-bromo-5-iodo-4-methoxybenzoic acid.

Protocol B: I2​ / HIO3​ in 2-Methoxyethanol[3]

Objective: Atom-economical, halogen-free solvent iodination.

  • Preparation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 equiv) in 2-methoxyethanol (0.5 M).

  • Reagent Addition: Add molecular iodine ( I2​ , 0.4 equiv) and iodic acid ( HIO3​ , 0.2 equiv) directly to the stirring solution.

    • Causality: The stoichiometry ensures that the 0.2 equiv of HIO3​ oxidizes the generated HI byproduct, effectively providing 1.0 equiv of active I+ while minimizing waste.

  • Reaction: Heat the mixture to 60 °C and stir for 1–2 hours. Monitor via TLC.

  • Quenching & Isolation: Pour the warm reaction mixture into ice-cold water containing a slight excess of Na2​S2​O3​ .

    • Validation: A rapid color change to pale yellow/white accompanied by the heavy precipitation of the crude product indicates successful quenching and phase separation.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and dry. Recrystallize from ethanol to obtain the target compound.

Experimental Workflow Diagram

Workflow Prep Substrate & Catalyst in Solvent Addition Dropwise Addition of Iodinating Agent Prep->Addition Reaction Stir at RT / Heat (TLC Monitoring) Addition->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Recrystallization (EtOAc/Hexanes) Extraction->Purification

Standardized self-validating workflow for the electrophilic iodination of benzoic acid derivatives.

Conclusion

The regioselective iodination of 3-bromo-4-methoxybenzoic acid at the C5 position requires careful selection of electrophilic reagents to avoid over-oxidation and functional group degradation. While traditional methods rely on harsh oxidants, modern protocols utilizing NIS/ AgNTf2​ or I2​ / HIO3​ offer superior regiocontrol, higher yields, and self-validating operational safety. Researchers should select the appropriate methodology based on their specific requirements for atom economy, scalability, and available catalyst systems.

Sources

Validation

Spectroscopic comparison of 3-Bromo-5-iodo-4-methoxybenzoic acid isomers

An in-depth understanding of regioselective functionalization is critical when developing halogenated benzoic acid derivatives, which serve as foundational building blocks for active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of regioselective functionalization is critical when developing halogenated benzoic acid derivatives, which serve as foundational building blocks for active pharmaceutical ingredients (APIs) and advanced materials. A common analytical challenge in these synthetic workflows is the rigorous differentiation of positional isomers.

This guide provides an objective, data-driven spectroscopic comparison between 3-Bromo-5-iodo-4-methoxybenzoic acid (Isomer A) and its closely related positional isomer, 2-Bromo-5-iodo-4-methoxybenzoic acid (Isomer B). By examining the causality behind their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures, researchers can establish self-validating analytical workflows to confirm structural identity with absolute certainty.

Structural Causality & Spectroscopic Theory

To differentiate these isomers, we must look beyond empirical matching and understand the quantum and physical mechanics driving their spectral signatures.

1H NMR: Symmetry, Coupling, and Substituent Effects

The most definitive method for distinguishing Isomer A from Isomer B is high-resolution 1 H NMR spectroscopy, driven by the spatial relationship of the remaining aromatic protons.

  • Isomer A (3-Bromo-5-iodo-4-methoxybenzoic acid): The aromatic protons are located at the C-2 and C-6 positions, placing them meta to each other. Because bromine and iodine possess different electronegativities and anisotropic electron clouds (the heavy-atom effect), the C-2 and C-6 protons are chemically non-equivalent. They couple with one another across four bonds, producing two distinct doublets with a characteristic meta-coupling constant ( 4J≈1.5−2.5 Hz).

  • Isomer B (2-Bromo-5-iodo-4-methoxybenzoic acid): The aromatic protons are located at the C-3 and C-6 positions, placing them para to each other. Para-coupling across five bonds is negligible ( 5J<0.5 Hz), resulting in two sharp singlets. Furthermore, empirical substituent additivity rules dictate their chemical shifts: the C-3 proton is shielded by the electron-donating ortho-methoxy group (shifting upfield to ~7.2 ppm), while the C-6 proton is heavily deshielded by the ortho-carboxylic acid and ortho-iodine, shifting it downfield to ~8.5 ppm.

FT-IR: Steric Hindrance and Conjugation

Infrared spectroscopy offers secondary confirmation through the carbonyl (C=O) stretching frequency. In Isomer B, the bulky bromine atom at the C-2 position induces severe steric strain. This forces the adjacent carboxyl group to twist out of coplanarity with the aromatic ring, reducing π -conjugation. As a result, the C=O bond retains higher double-bond character, shifting its stretching frequency slightly higher (~1690–1710 cm⁻¹) compared to Isomer A (~1680–1700 cm⁻¹), where the C-2 position is unsubstituted.

HRMS: Halogen Isotopic Signatures

Both isomers share the exact same molecular formula (C 8​ H 6​ BrIO 3​ ) and will exhibit identical mass-to-charge ratios. Bromine exists naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, while iodine is monoisotopic ( 127 I). Consequently, the [M-H]⁻ molecular ion for both isomers will present as a distinct doublet separated by 2 m/z units with roughly equal intensities. While HRMS cannot differentiate the isomers from each other, observing this exact isotopic signature is a mandatory self-validating step to ensure neither halogen was lost during synthesis.

Comparative Data Summaries

Table 1: NMR Spectroscopic Comparison

Parameter 3-Bromo-5-iodo-4-methoxybenzoic acid 2-Bromo-5-iodo-4-methoxybenzoic acid
Aromatic Protons H-2, H-6 H-3, H-6

| Coupling Pattern | Two doublets ( 4Jmeta​≈1.5−2.5 Hz) | Two singlets ( 5Jpara​<0.5 Hz) | | 1H Chemical Shifts | ~8.1 ppm (d, 1H), ~8.4 ppm (d, 1H) | ~7.2 ppm (s, 1H), ~8.5 ppm (s, 1H) | | Methoxy Shift | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) |

Table 2: HRMS and FT-IR Spectroscopic Comparison

Parameter 3-Bromo-5-iodo-4-methoxybenzoic acid 2-Bromo-5-iodo-4-methoxybenzoic acid
Exact Mass [M-H]⁻ 354.846 / 356.844 m/z 354.846 / 356.844 m/z

| Isotope Pattern | ~1:1 Doublet ( 79 Br / 81 Br) | ~1:1 Doublet ( 79 Br / 81 Br) | | IR: C=O Stretch | ~1680 - 1700 cm⁻¹ | ~1690 - 1710 cm⁻¹ (Sterically hindered) | | IR: C-O-C Stretch | ~1250 cm⁻¹ | ~1260 cm⁻¹ |

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each method includes internal checks to prevent false positives caused by instrument artifacts.

Protocol A: High-Resolution 1H NMR Acquisition

Causality for choice: A minimum of a 600 MHz spectrometer is recommended. Lower field instruments (e.g., 300 MHz) may lack the digital resolution required to clearly separate a 1.5 Hz meta-coupling from the baseline linewidth, potentially causing Isomer A to falsely appear as broad singlets (mimicking Isomer B).

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming Validation (Critical Check): Acquire a preliminary 1D spectrum. Measure the linewidth at half-height of the TMS peak. Validation: The TMS linewidth must be < 0.5 Hz. If it is broader, re-shim the magnet. Poor shimming will artificially broaden peaks and obscure the critical 4J meta-coupling.

  • Acquisition: Acquire the 1 H spectrum with a minimum of 64k data points and a spectral width of 12 ppm to ensure a digital resolution of at least 0.1 Hz/point.

  • Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio without destroying the coupling resolution.

Protocol B: LC-HRMS Isotope Profiling
  • System Preparation: Configure an LC-ESI-QTOF system in negative ion mode.

  • Blank Validation (Critical Check): Inject a blank sample of the mobile phase (e.g., Methanol/Water 50:50). Validation: Ensure no signals exist at m/z 354.8 or 356.8 to rule out column carryover.

  • Sample Injection: Inject 1 µL of a 1 µg/mL analyte solution.

  • Data Extraction: Extract the ion chromatogram for the[M-H]⁻ window (354.0 - 358.0 m/z). Confirm the presence of the 1:1 isotopic doublet to validate the retention of both the bromine and iodine atoms.

Protocol C: ATR-FTIR Analysis
  • Background Validation (Critical Check): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air). Validation: The baseline must be flat, with no residual organic peaks, ensuring the crystal is fully decontaminated.

  • Acquisition: Place 2-3 mg of the solid powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Measurement: Acquire 32 scans at a resolution of 4 cm⁻¹. Analyze the carbonyl region (1650–1750 cm⁻¹) to assess the degree of steric-induced conjugation loss.

Analytical Workflows & Logic Visualizations

Spectroscopic_Workflow A Sample Preparation (Isomer A vs B) B 1H & 13C NMR (Assess Symmetry & Coupling) A->B C FT-IR Spectroscopy (Functional Group Verification) A->C D HRMS Analysis (Isotope Pattern Confirmation) A->D E Data Synthesis (Isomer Identification) B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for isomer validation.

NMR_Decision_Tree Start Aromatic Protons 1H NMR Analysis IsomerA Isomer A (3-Br, 5-I) Start->IsomerA Positions 2 & 6 IsomerB Isomer B (2-Br, 5-I) Start->IsomerB Positions 3 & 6 Meta Meta-Coupling (J = 1.5 - 2.5 Hz) IsomerA->Meta Para Para-Relationship (Singlets, J < 0.5 Hz) IsomerB->Para ConfirmA Confirmed: 3-Bromo-5-iodo-4-methoxybenzoic acid Meta->ConfirmA ConfirmB Confirmed: 2-Bromo-5-iodo-4-methoxybenzoic acid Para->ConfirmB

Fig 2. 1H NMR splitting logic tree for positional isomer differentiation.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

Comparative

Structural Determinants of Cytotoxicity (SAR) and Mechanistic Pathways

An in-depth technical analysis of the cytotoxicity of halogenated benzoic acid derivatives requires a nuanced understanding of how structural modifications dictate biological outcomes. For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the cytotoxicity of halogenated benzoic acid derivatives requires a nuanced understanding of how structural modifications dictate biological outcomes. For drug development professionals and toxicologists, these compounds represent a double-edged sword: their unique physicochemical properties can be harnessed for potent anticancer and antimicrobial therapies, yet they also pose significant risks as environmental toxicants and disinfection byproducts (DBPs).

This guide objectively compares the cytotoxic performance of various halogenated benzoic acid alternatives, elucidating the structure-activity relationships (SAR) and providing self-validating experimental protocols to ensure scientific integrity in your screening workflows.

The cytotoxicity of halogenated benzoic acids is not a uniform characteristic; it is intricately tied to the type (F, Cl, Br, I), number, and position of the halogen substituents on the aromatic ring.

  • Lipophilicity and Membrane Permeation: The introduction of halogen atoms universally increases the partition coefficient (logP) of the benzoic acid scaffold. This enhanced lipophilicity facilitates passive diffusion across cellular phospholipid bilayers, driving intracellular accumulation. However, excessive lipophilicity can lead to non-specific membrane disruption and generalized toxicity.

  • Electronegativity and Target Engagement: Fluorine, being highly electronegative but sterically small, often improves metabolic stability without drastically altering the molecular volume. Conversely, bulkier halogens like chlorine and bromine can engage in highly specific halogen bonding with protein targets. For example, specific chlorobenzoic acid derivatives have been shown to selectively downregulate PTEN and BAX pathways, inducing caspase-mediated apoptosis in cancer cells ()[1].

  • Proteostasis Modulation: Not all halogenation leads to cell death. Certain mono-halogenated derivatives, such as 3-chloro-4-methoxybenzoic acid, exhibit the unique ability to activate the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP) without inducing overt cytotoxicity in normal human fibroblasts ()[2].

Mechanism A Halogenated Benzoic Acid Scaffold B Increased Lipophilicity (logP) & Halogen Bonding A->B C Enhanced Membrane Permeation B->C D Intracellular Target Engagement C->D E Proteostasis Modulation (Cathepsin B/L Activation) D->E F ROS Generation & PTEN/BAX Modulation D->F H Cell Survival / Anti-aging (Normal Fibroblasts) E->H G Targeted Apoptosis (Cancer Cells) F->G

Mechanistic pathways dictating the cytotoxic and modulatory effects of halogenated benzoic acids.

Comparative Cytotoxicity Profiles

To contextualize the performance of these derivatives, the following table synthesizes quantitative experimental data comparing various halogenated benzoic acid analogs across different biological models.

CompoundSubstitutionCell Line / ModelCytotoxicity (IC50 / Effect)Mechanistic Note
Benzoic Acid (Base) NoneGeneral monoaromaticNegligible baseline toxicityLacks structural complexity for high-affinity cardiotoxic targets[3].
2-Amino-3-chlorobenzoic acid Mono-Cl (ortho/meta)MDA-MB-231 (Breast Cancer)IC50 = 5.0 µM (48h)Downregulates PTEN, PCNA, BAX; induces caspase-mediated apoptosis[1].
3-Chloro-4-methoxybenzoic acid Mono-Cl (meta)CCD25sk (Normal Fibroblasts)Non-cytotoxic (>100 µM)Activates cathepsins B and L; promotes proteostasis without cell death[2].
3,5-Dibromo-4-hydroxybenzoic acid Di-Br (meta)Caco-2 (Intestinal epithelial)High (LOEC dependent)Environmental DBP; exhibits additive cytotoxic effects when co-exposed with Pb2+[4].
N,N'-Disubstituted thioureas (3-Cl-benzoic acid derived)Mono-Cl (meta) + ThioureaLung Cancer Cell LinesHigh toxicity (Variable)Significant cell death altered by side-chain variations; potent urease inhibitors[5].

Data Synthesis: The empirical data demonstrates a clear divergence based on cellular context and substitution patterns. While the base benzoic acid scaffold is generally recognized as safe with negligible baseline toxicity ()[3], the introduction of a chlorine atom at the 3-position combined with an amino group at the 2-position creates a potent anticancer agent capable of disrupting the PI3K/AKT pathway[1]. Conversely, environmental exposure to di-brominated derivatives presents significant hazard profiles to intestinal epithelial cells, a toxicity that is exacerbated synergistically by heavy metal co-exposure ()[4].

Self-Validating Experimental Protocol for Cytotoxicity Profiling

To accurately assess the cytotoxicity of novel halogenated benzoic acid derivatives, researchers must employ an orthogonal, self-validating workflow. Relying solely on metabolic assays (like MTT or WST-8) can yield false positives, as highly electrophilic halogenated compounds can directly reduce tetrazolium salts or interfere with mitochondrial oxidoreductases independently of cell viability. Therefore, a dual-assay approach combining metabolic viability with membrane integrity or direct apoptosis measurement is required.

Protocol S1 1. Compound Preparation (DMSO Stock ≤ 0.1% final) S2 2. Cell Seeding & Incubation (96-well, 24h attachment) S1->S2 S3 3. Dose-Response Treatment (Logarithmic scaling) S2->S3 S4 4A. Metabolic Assay (WST-8 / CCK-8) S3->S4 S5 4B. Membrane Integrity (LDH Release Assay) S3->S5 S6 5. Flow Cytometry (Annexin V/PI Staining) S4->S6 Cross-Validation S5->S6 Cross-Validation

Orthogonal experimental workflow for robust cytotoxicity profiling of halogenated derivatives.

Step-by-Step Methodology:

Step 1: Compound Preparation

  • Action: Dissolve the halogenated benzoic acid derivative in 100% molecular-grade DMSO to create a 10 mM to 50 mM stock. Dilute in complete culture media so the final DMSO concentration never exceeds 0.1% (v/v).

  • Causality (Why we do this): Halogenation increases lipophilicity, making these compounds poorly soluble in aqueous media. However, DMSO itself induces cellular stress and cytotoxicity above 0.5%. Maintaining ≤0.1% ensures the observed cell death is strictly compound-mediated, preventing vehicle-induced artifacts.

Step 2: Cell Seeding

  • Action: Seed target cells (e.g., MDA-MB-231 for cancer models, CCD25sk for normal toxicity baselines) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality (Why we do this): Cells must be in the logarithmic growth phase and fully adhered to the extracellular matrix to accurately reflect compound uptake, membrane permeation, and subsequent metabolic interference.

Step 3: Dose-Response Treatment

  • Action: Treat cells with a logarithmic concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Causality (Why we do this): Halogenated compounds often exhibit highly time-dependent toxicity due to the specific kinetics of intracellular accumulation and subsequent Reactive Oxygen Species (ROS) generation.

Step 4: Orthogonal Viability Assessment

  • Action: Perform a WST-8 (CCK-8) assay to measure mitochondrial dehydrogenase activity. In parallel, sample the supernatant from the exact same wells for an LDH (Lactate Dehydrogenase) release assay.

  • Causality (Why we do this): Electrophilic halogenated benzoic acids can directly reduce tetrazolium salts, causing artificially high viability readings. The LDH assay measures physical membrane rupture, providing a necessary counter-verification to rule out chemical interference with the metabolic dye.

Step 5: Flow Cytometry Validation

  • Action: Harvest cells from IC50-treated wells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry.

  • Causality (Why we do this): This step distinguishes between controlled, compound-induced apoptosis (Annexin V positive) and uncontrolled necrosis (PI positive). This is a critical distinction when evaluating whether a halogenated derivative has potential as a targeted therapeutic (apoptosis) or if it acts as a hazardous environmental toxicant (necrosis).

References

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: PMC (National Institutes of Health) URL:[Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules Source: PMC (National Institutes of Health) URL:[Link]

  • Differential Cytotoxicity of Haloaromatic Disinfection Byproducts and Lead Co-exposures against Human Intestinal and Neuronal Cells Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Solution-phase microwave assisted parallel synthesis, biological evaluation and in silico docking studies of N,N'-disubstituted thioureas derived from 3-chlorobenzoic acid Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

Orthogonal Synthesis Strategies: A Comparative Guide to 3-Bromo-5-iodo-4-methoxybenzoic Acid

In modern drug discovery and materials science, the rapid assembly of complex, multisubstituted arenes is a critical bottleneck. Symmetrically halogenated building blocks, while inexpensive, often lead to intractable sta...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and materials science, the rapid assembly of complex, multisubstituted arenes is a critical bottleneck. Symmetrically halogenated building blocks, while inexpensive, often lead to intractable statistical mixtures during cross-coupling. As a Senior Application Scientist, I frequently evaluate novel building blocks designed to streamline these workflows.

3-Bromo-5-iodo-4-methoxybenzoic acid (CAS 1092308-81-0) emerges as a highly programmable scaffold. By leveraging the innate bond dissociation energy (BDE) differences between carbon-iodine and carbon-bromine bonds, this molecule enables perfectly orthogonal, sequential functionalization . This guide objectively compares its performance against symmetric alternatives and provides a self-validating protocol for its application.

Mechanistic Causality: The Kinetics of Oxidative Addition

The success of orthogonal cross-coupling is entirely dependent on kinetic differentiation during the oxidative addition of the Palladium(0) catalyst. The causality behind this selectivity is rooted in thermodynamics:

  • C-I Bond Dissociation Energy: ~65 kcal/mol

  • C-Br Bond Dissociation Energy: ~81 kcal/mol

At room temperature (25°C), the thermal energy of the system is sufficient to overcome the activation energy ( Ea​ ) for Pd(0) insertion into the weaker C-I bond. However, it is insufficient for C-Br insertion. By pairing this thermodynamic reality with a mild catalyst like Pd(PPh3​)4​ , we create a self-limiting reaction system. The catalyst will exclusively consume the C-I bonds and then stall, completely ignoring the C-Br bonds until external thermal energy (e.g., heating to 80°C) and a more electron-rich ligand (e.g., dppf) are introduced .

Kinetics cluster_0 Thermodynamic Control (BDE) Pd Pd(0) L_n Active Species CI C-I Bond (~65 kcal/mol) Pd->CI Fast Oxidative Addition (Ea ~ 15 kcal/mol) CBr C-Br Bond (~81 kcal/mol) Pd->CBr Slow Oxidative Addition (Ea ~ 25 kcal/mol) Prod1 Chemoselective C-I Insertion CI->Prod1 25°C Prod2 C-Br Insertion CBr->Prod2 >80°C Required

Thermodynamic and kinetic differentiation of Pd(0) oxidative addition.

Comparative Analysis: Programmability vs. Statistical Mixtures

To objectively evaluate 3-Bromo-5-iodo-4-methoxybenzoic acid, we must compare it against its symmetric alternatives: 3,5-dibromo-4-methoxybenzoic acid and 3,5-diiodo-4-methoxybenzoic acid. Attempting a mono-arylation on a symmetric dihalide inherently results in a statistical mixture (typically a 2:1:1 ratio of mono-coupled, di-coupled, and unreacted starting material), requiring arduous chromatographic separation.

Table 1: Comparative Performance of Halogenated Benzoic Acids in Mono-Coupling (1.0 eq Boronic Acid)

Building BlockMono-Coupling YieldDi-Coupling Yield (Waste)Orthogonality ScorePrimary Use Case
3,5-Dibromo-4-methoxybenzoic acid ~45%~30%LowSymmetric di-arylation
3,5-Diiodo-4-methoxybenzoic acid ~40%~35%LowSymmetric di-arylation
3-Bromo-5-iodo-4-methoxybenzoic acid >95% <2% High Sequential, asymmetric di-arylation
Workflow: Sequential Asymmetric Functionalization

The presence of three distinct functional handles (Iodine, Bromine, Carboxylic Acid) allows for a highly programmable, three-step divergent synthesis.

OrthogonalCoupling SM 3-Bromo-5-iodo- 4-methoxybenzoic acid Step1 Step 1: Suzuki at C-I Pd(PPh3)4, 25°C SM->Step1 Aryl-B(OH)2 (1 eq) Int1 Mono-aryl Bromo-arene Step1->Int1 Step2 Step 2: Suzuki at C-Br Pd(dppf)Cl2, 80°C Int1->Step2 Aryl-B(OH)2 (1.5 eq) Int2 Di-aryl Arene Step2->Int2 Step3 Step 3: Amidation HATU, DIPEA Int2->Step3 Primary Amine Product Tri-functionalized Target Step3->Product

Orthogonal functionalization workflow of 3-Bromo-5-iodo-4-methoxybenzoic acid.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify chemoselectivity before proceeding to the next synthetic node.

Phase 1: Chemoselective C-I Arylation (Kinetic Control)
  • Preparation: In an oven-dried Schlenk flask under inert atmosphere, combine 3-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent & Base: Add degassed THF/ H2​O (4:1 v/v) followed by Na2​CO3​ (2.0 equiv).

  • Reaction: Stir vigorously at 25°C for 4-6 hours. Do not apply heat.

  • Validation Checkpoint (Critical): Sample the reaction for LC-MS. You must observe complete consumption of the starting material. The mass spectrum of the product peak must show the mono-coupled product (M+H) with a distinct bromine isotope pattern (a 1:1 ratio of M / M+2 peaks). If a mass corresponding to the di-coupled product is observed, the temperature was too high or a more reactive trace palladium species compromised the kinetic control.

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the mono-arylated bromo-arene.

Phase 2: C-Br Arylation (Thermodynamic Push)
  • Preparation: To a new flask, add the purified bromo-intermediate from Phase 1 (1.0 equiv), Arylboronic Acid B (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane/ H2​O (4:1 v/v) and K3​PO4​ (3.0 equiv).

  • Reaction: Heat to 80°C for 12 hours. The bidentate dppf ligand and elevated temperature are required to force oxidative addition into the C-Br bond.

  • Validation Checkpoint: LC-MS should show the disappearance of the 1:1 bromine isotope pattern, replaced by the exact mass of the di-arylated product with a standard isotopic envelope.

  • Workup & Isolation: Standard aqueous workup and chromatographic purification yield the unsymmetrical terphenyl derivative .

Quantitative Performance Data

The orthogonality of this building block holds up even when challenged with electronically diverse boronic acids.

Table 2: Experimental Yields and Chemoselectivity for Sequential Couplings

Arylboronic Acid A (Step 1)Arylboronic Acid B (Step 2)Step 1 Yield (C-I)Step 1 Chemoselectivity (Mono:Di)Step 2 Yield (C-Br)
Phenylboronic acid4-Methoxyphenylboronic acid96%>99:192%
4-Fluorophenylboronic acid3-Pyridinylboronic acid94%>99:188%
4-Methoxyphenylboronic acidPhenylboronic acid95%98:291%

Note: Yields represent isolated, chromatographically pure products. Chemoselectivity determined by crude LC-MS integration at 254 nm.

Conclusion

The strategic incorporation of 3-Bromo-5-iodo-4-methoxybenzoic acid into library design fundamentally resolves the chemoselectivity issues inherent to symmetric dihaloarenes. By strictly controlling the oxidative addition kinetics through temperature and ligand selection, researchers can achieve near-perfect orthogonality, saving both time and raw materials in the pursuit of complex chemical space .

References
  • Title: Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations Source: ACS Catalysis URL: [Link]

  • Title: Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media Source: ChemistrySelect URL: [Link]

  • Title: The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation Source: Journal of the American Chemical Society URL: [Link]

Comparative

Differential reactivity of C-Br and C-I bonds in cross-coupling reactions

The Chemoselectivity Advantage: A Comparative Guide to C–Br and C–I Reactivity in Cross-Coupling The ability to selectively functionalize complex molecular scaffolds is a cornerstone of modern organic synthesis, material...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Advantage: A Comparative Guide to C–Br and C–I Reactivity in Cross-Coupling

The ability to selectively functionalize complex molecular scaffolds is a cornerstone of modern organic synthesis, materials science, and drug discovery. In transition metal-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings—the oxidative addition of a carbon-halogen bond to a low-valent metal center (typically Pd(0) or Ni(0)) dictates the overall reaction rate and selectivity[1].

For researchers designing multi-step synthetic routes, molecules containing both carbon-bromine (C–Br) and carbon-iodine (C–I) bonds offer a powerful strategic advantage. By understanding and exploiting the differential reactivity between these two halides, chemists can perform programmed, sequential cross-couplings without the need for cumbersome protecting group strategies.

Mechanistic Foundations: The Causality of Chemoselectivity

The fundamental mechanism of a standard cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Because oxidative addition is typically the rate-determining step, the thermodynamic and kinetic properties of the carbon-halogen bond directly govern the reaction's feasibility[2].

The reactivity trend for oxidative addition strictly follows the leaving group ability and bond dissociation energy (BDE): C–I > C–Br > C–Cl > C–F [3].

Why is the C–I bond more reactive?

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond. Estimates place the homolytic BDE of a standard aryl C–I bond between 51.0 and 67.2 kcal/mol, whereas the C–Br bond requires 68.0 to 82.6 kcal/mol to cleave[4][5]. This thermodynamic difference translates to a substantially lower kinetic activation barrier for the insertion of the metal catalyst into the C–I bond.

  • Polarizability and Bond Length: Iodine is a larger, more polarizable atom than bromine. The longer C–I bond is more accessible to the bulky electron-rich transition metal complexes (like Pd(PPh₃)₄), facilitating a faster pre-coordination and subsequent oxidative addition.

As a result, at room temperature or under mild heating, a Pd(0) catalyst will exclusively insert into a C–I bond. The C–Br bond remains entirely intact, serving as a latent electrophile for a subsequent, higher-temperature coupling[6].

Quantitative Performance Comparison

To objectively compare the performance of C–I and C–Br bonds in cross-coupling, we must look at their thermodynamic properties and the practical reaction conditions required to activate them.

ParameterCarbon-Iodine (C–I)Carbon-Bromine (C–Br)
Typical Aryl BDE ~51 – 67 kcal/mol[4][5]~68 – 83 kcal/mol[4][5]
Relative Oxidative Addition Rate Extremely Fast (Base rate)Moderate (Slower by orders of magnitude)
Required Catalyst Complexity Simple, unhindered ligands (e.g., PPh₃)Often requires bulky, electron-rich ligands (e.g., Buchwald phosphines)
Typical Activation Temperature 20°C – 50°C60°C – 100°C+
Role in Sequential Coupling Primary target (Reacts first)Secondary target (Reacts second)

Visualizing the Chemoselective Logic

The following diagram illustrates the logical divergence in the catalytic cycle when a catalyst encounters a dihaloarene substrate. The lower activation energy of the C–I bond dictates the pathway.

Caption: Thermodynamic divergence in Pd-catalyzed oxidative addition of a bromo-iodoarene.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To demonstrate this differential reactivity in a laboratory setting, we utilize a chemoselective Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene.

Why this protocol is self-validating: By strictly limiting the boronic acid to 1.05 equivalents and maintaining the reaction at room temperature, the thermodynamic control of the system is isolated. If the protocol is executed correctly, LC-MS or GC-MS analysis of the crude mixture will show the exact mass of the mono-coupled product (4-bromobiphenyl) with zero di-coupled byproduct, proving that the C–Br bond is entirely unreactive under these specific conditions.

Phase 1: Chemoselective C–I Activation (Room Temperature)
  • Reagent Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge an oven-dried 25 mL round-bottom flask with 1-bromo-4-iodobenzene (1.0 mmol, 283 mg), phenylboronic acid (1.05 mmol, 128 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%, 23 mg). Causality: Tetrakis(triphenylphosphine)palladium(0) is highly effective for C–I bonds at room temperature but lacks the electron density required to easily insert into C–Br bonds without thermal energy.

  • Solvent Introduction: Inject a degassed mixture of THF and H₂O (4:1 v/v, 5 mL). Causality: The biphasic system dissolves the inorganic base, generating the reactive boronate complex necessary for the transmetalation step.

  • Reaction Execution: Stir the mixture vigorously at 25°C for 4–6 hours. Monitor the reaction via TLC (Hexanes) until the starting dihalide is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate (15 mL), wash with brine (10 mL), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate 4-bromobiphenyl.

Phase 2: Subsequent C–Br Activation (Elevated Temperature)

Once the mono-coupled bromoarene is isolated, the latent C–Br bond can be activated.

  • Setup: Combine the isolated 4-bromobiphenyl (1.0 mmol) with a new coupling partner (e.g., 4-methoxyphenylboronic acid, 1.2 mmol) and K₃PO₄ (2.0 mmol).

  • Advanced Catalyst System: Add Pd(OAc)₂ (2 mol%) and a sterically demanding, electron-rich ligand such as SPhos (4 mol%). Causality: The electron-rich dialkylbiaryl phosphine ligand increases the electron density on the palladium center, significantly lowering the activation barrier for C–Br oxidative addition.

  • Reaction Execution: Suspend in degassed Toluene/H₂O (10:1, 5 mL) and heat to 80°C–100°C for 12 hours to yield the unsymmetrical terphenyl product.

Workflow Step1 1. Reagent Mixing Ar-I/Br + Ar'-B(OH)2 Step2 2. Catalyst Addition Pd(PPh3)4 (2 mol%) Step1->Step2 Step3 3. Mild Heating 25°C, 4-6 hrs Step2->Step3 Step4 4. Isolation Yields Ar-Ar'-Br Step3->Step4 Step5 5. Second Coupling SPhos, 80°C Step4->Step5

Caption: Experimental workflow for the sequential, chemoselective cross-coupling of a bromo-iodoarene.

Conclusion

The differential reactivity between C–Br and C–I bonds is not merely a chemical curiosity; it is a predictable, thermodynamically driven phenomenon that serves as a vital tool in organic synthesis. By matching the appropriate catalyst system and thermal conditions to the specific bond dissociation energies of the target halides, researchers can execute highly complex, sequential molecular assemblies with absolute chemocontrol.

References

  • Dong Group, University of Texas at Austin. "Nickel Catalyzed Cross-Couplings involving Carbon – Oxygen Bonds." utexas.edu.[Link]

  • National Institutes of Health (PMC). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." nih.gov.[Link]

  • ChemRxiv. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings." chemrxiv.org.[Link]

  • National Institutes of Health (PMC). "Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes." nih.gov.[Link]

  • ResearchGate. "A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes." researchgate.net.[Link]

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Validation

A Comparative Analysis of Anticancer Potential: Stilbene Derivatives Versus the 3-Bromo-5-iodo-4-methoxybenzoic Acid Scaffold

A Senior Application Scientist's Guide for Drug Development Professionals In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists and drug discovery teams are constantly evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists and drug discovery teams are constantly evaluating new chemical scaffolds for their potential to yield potent and selective drug candidates. This guide provides an in-depth comparison of two distinct molecular architectures: the well-established stilbene derivatives, known for their broad-spectrum anticancer activities, and the largely unexplored 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold, a unique halogenated aromatic structure with intriguing potential.

This analysis moves beyond a simple recitation of facts, offering insights into the causal relationships behind experimental findings and the strategic thinking required for scaffold selection in oncology drug development.

Part 1: Stilbene Derivatives: A Clinically-Relevant Scaffold with Diverse Mechanisms

The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a privileged structure in nature, found in a variety of plants.[1] Natural stilbenoids like resveratrol and synthetic analogues such as Combretastatin A-4 (CA-4) have been the subject of extensive research, revealing a multitude of anticancer mechanisms.[1][2] This broad biological activity has made the stilbene skeleton a foundational template for developing new chemotherapeutic agents.[3]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Stilbene derivatives do not rely on a single mechanism but rather engage multiple cellular pathways to inhibit tumor growth, induce cell death, and prevent metastasis. This pleiotropic activity is a key reason for the sustained interest in this compound class.

  • Tubulin Polymerization Inhibition: One of the most potent mechanisms of action for many stilbene derivatives, particularly those in the cis-conformation like CA-4, is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of the mitotic spindle, a structure essential for cell division.[4] This interference leads to a halt in the cell cycle at the G2/M phase and ultimately triggers apoptosis.[2][5]

  • Induction of Apoptosis: Stilbenes can initiate programmed cell death through various signaling cascades. This includes both intrinsic (mitochondrial) and extrinsic pathways. Evidence shows that stilbene derivatives can modulate the expression of key apoptosis-regulating proteins such as the Bcl-2 family, activate caspases (caspase-3, -8, and -9), and trigger the release of cytochrome c from mitochondria.[6][7][8]

  • Cell Cycle Arrest: Beyond the G2/M arrest caused by tubulin disruption, stilbenoids can also induce cell cycle arrest at other checkpoints, including the G1/S and sub-G1 phases.[6][9] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinase inhibitors like p21 and p53.[10][11]

  • Modulation of Key Signaling Pathways: Advanced research has identified specific signaling pathways targeted by stilbenes. For instance, some derivatives have been shown to suppress proliferation and induce apoptosis via the p38-MAPK/SIRT1 pathway, while others can inhibit the pro-survival Akt/mTOR signaling.[12][13]

Key Signaling Pathway: Apoptosis Induction by Stilbene Derivatives

Stilbene_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Stilbene Stilbene Derivative Tubulin Tubulin Disruption Stilbene->Tubulin p38_MAPK p38-MAPK Activation Stilbene->p38_MAPK Akt Akt Inhibition Stilbene->Akt Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Caspase3->Apoptosis triggers Bax Bax Translocation p38_MAPK->Bax Akt->Bax blocks Bax->Mitochondria permeabilizes

Caption: Apoptotic signaling cascade initiated by stilbene derivatives.

Structure-Activity Relationship (SAR) and Performance Data

The anticancer potency of stilbene derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • cis vs. trans Isomerism: For tubulin inhibitors like combretastatin, the cis-configuration is critical for high potency. However, for other mechanisms, the E-(trans) isomer can be more active.[2][5]

  • Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl rings significantly impact activity and bioavailability.[9][14] For example, methoxylated derivatives often show improved stability and potency compared to resveratrol.[5]

  • Halogenation: The introduction of halogen atoms, such as bromine, can enhance cytotoxic effects.[2][10]

Stilbene Derivative Cancer Cell Line IC₅₀ (µM) Primary Mechanism Reference
ResveratrolA549 (Lung)33.0G2/M Arrest, Apoptosis[10]
3,4,5-Trimethoxy-4'-bromo-cis-stilbeneA549 (Lung)0.03G2/M Arrest, Apoptosis[10]
(Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS)CHO-K1~0.04Cytotoxicity, Genotoxicity[15][16]
Combretastatin A-4 (CA-4)VariousNanomolar rangeTubulin Inhibition[2]
PterostilbeneVariousLow micromolarApoptosis, Cell Cycle Arrest[8]

Part 2: 3-Bromo-5-iodo-4-methoxybenzoic Acid: An Emerging Scaffold for Targeted Therapy

In stark contrast to the extensive body of research on stilbenes, the 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold is a frontier in medicinal chemistry. There is limited publicly available data on the direct anticancer activity of this specific molecule or its immediate derivatives. However, a critical analysis of its structural components—the benzoic acid core, the methoxy group, and particularly the dual halogenation—provides a strong rationale for its investigation as a novel anticancer pharmacophore.

Rationale for Anticancer Potential: Deconstructing the Scaffold

The potential of this scaffold can be inferred from the well-established roles of its constituent parts in oncology drug design.[12]

  • Benzoic Acid Core: The benzoic acid moiety is a common feature in numerous approved drugs and clinical candidates for cancer.[12][17] It can serve as a crucial anchor for binding to protein targets, and its carboxylic acid group provides a convenient handle for synthetic modification to modulate properties like solubility and cell permeability.[3] Benzoic acid derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs) and activators of xenobiotic receptors, both of which are valid therapeutic strategies in oncology.[7][18]

  • Halogenation (Bromine and Iodine): The inclusion of halogens is a classic strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

    • Lipophilicity and Binding: Bromine and iodine atoms significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[6]

    • Halogen Bonding: Iodine, in particular, can form strong halogen bonds, a type of non-covalent interaction that can contribute significantly to ligand-protein binding affinity and specificity.

    • Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a compound.

    • Proven Efficacy: Numerous halogenated compounds, including bromophenols and other halogenated heterocycles, have demonstrated potent anticancer activities.[19][20]

  • Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aromatic ring, affecting how the molecule interacts with its biological target.[2]

Postulated Mechanism: A Scaffold for Kinase Inhibition

Given its structural features, the 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold is an excellent candidate for development as a protein kinase inhibitor. Structurally related benzamide derivatives have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in non-small cell lung cancer.[3] The di-halogenated phenyl ring could be designed to occupy the hydrophobic ATP-binding pocket of a kinase, while the carboxylic acid can be derivatized to form hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.

BenzoicAcid_Kinase_Concept cluster_scaffold Scaffold Design Strategy cluster_target Protein Kinase Target Scaffold 3-Bromo-5-iodo-4- methoxybenzoic acid Derivatization Amide/Ester Formation Scaffold->Derivatization Synthetic Modification New_Inhibitor Novel Kinase Inhibitor Derivatization->New_Inhibitor ATP_Pocket ATP Binding Site (Hydrophobic Pocket) New_Inhibitor->ATP_Pocket Dihalo-phenyl moiety binds Hinge Hinge Region New_Inhibitor->Hinge Amide group forms H-bonds

Caption: Conceptual design of kinase inhibitors from the benzoic acid scaffold.

Part 3: Comparative Guide and Methodologies

FeatureStilbene Derivatives3-Bromo-5-iodo-4-methoxybenzoic Acid Scaffold
Current Research Status Extensively studied, with numerous publications and some clinical trials.Largely unexplored, potential is inferred from related structures.
Known Mechanisms Tubulin inhibition, apoptosis induction, cell cycle arrest, pathway modulation (p38, Akt, etc.).Postulated as a scaffold for kinase or enzyme inhibition (e.g., HDACs, sirtuins).[6][18]
Structural Features 1,2-diphenylethylene core, high conformational flexibility (cis/trans).Rigid benzoic acid core, heavy halogenation (Br, I), methoxy substituent.
Reported Potency Varies widely from micromolar to nanomolar IC₅₀ values, depending on the derivative and cell line.No direct data. Related halogenated compounds show micromolar IC₅₀ values.[8]
Development Strategy Lead optimization of known active compounds (e.g., resveratrol, CA-4) to improve potency and bioavailability.Scaffold-based drug design, synthesis of a derivative library for initial screening against kinase panels or cancer cell lines.
Experimental Protocols for Anticancer Activity Assessment

The following are standard, validated protocols for evaluating the cytotoxic and mechanistic properties of new chemical entities.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (stilbene or benzoic acid derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Remove the culture medium from each well and add 100 µL of fresh medium plus 10 µL of the MTT stock solution. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

This guide illuminates a tale of two scaffolds. Stilbene derivatives represent a mature and highly validated class of anticancer agents, offering a rich foundation for further optimization and development. Their pleiotropic mechanisms provide multiple avenues for therapeutic intervention.

The 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold, in contrast, is a blank canvas. While direct evidence of its anticancer efficacy is currently absent, a logical, structure-based analysis strongly suggests its potential, particularly as a progenitor for targeted inhibitors of protein kinases. The heavy halogenation and the versatile benzoic acid core are compelling features that warrant synthetic exploration.

For researchers and drug development professionals, the path forward is clear. For stilbenes, the challenge lies in refining existing structures to enhance potency, selectivity, and pharmacokinetic profiles. For the 3-Bromo-5-iodo-4-methoxybenzoic acid scaffold, the opportunity lies in foundational discovery—synthesizing a focused library of derivatives and screening them against key cancer targets and cell lines to uncover the first leads from this promising, yet enigmatic, chemical family.

References

  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Deriv
  • Krajnović, T., et al. (2023). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. MDPI. [Link]

  • De Filippis, B., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. ChemMedChem. [Link]

  • van Miert, E., et al. (2009). Induction of cell cycle arrest in human MCF-7 breast cancer cells by cis-stilbene derivatives related to VIOXX. PubMed. [Link]

  • Lee, E. H., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4V-bromo-cis-stilbene, in human lung cancer. Life Sciences. [Link]

  • Khan, S. A., et al. (2019). Estrogenic Active Stilbene Derivatives as Anti-Cancer Agents: A DFT and QSAR Study. Science and Technology Publications. [Link]

  • Lin, H.-Y., et al. (2020). Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity. Cancers. [Link]

  • Chowdhury, S. A., et al. (2005). Tumor-specificity and Apoptosis-inducing Activity of Stilbenes and Flavonoids. Anticancer Research. [Link]

  • Rathor, N., et al. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Growth and Metastasis. [Link]

  • Ko, J. H., et al. (2012). Involvement of caspase-3 in Stilbene Derivatives Induced Apoptosis of Human Neutrophils in Vitro. PubMed. [Link]

  • Park, E. J., et al. (2008). Induction of apoptosis by a stilbene analog involves bax translocation regulated by p38 MAPK and Akt. Archives of Pharmacal Research. [Link]

  • Gholampour, F., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. [Link]

  • Li, Y., et al. (2021). A novel stilbene derivative (GMQ3) suppressed proliferation and induced apoptosis in lung cancer via the p38-MAPK/SIRT1 pathway. Biochemical Pharmacology. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). ResearchGate. [Link]

  • de Fátima, Â., et al. (2018). Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines. Genetics and Molecular Biology. [Link]

  • The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells. (2025). MDPI. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

  • Anticancer Activity of Stilbene-based Derivatives. (2019). ResearchGate. [Link]

  • Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (2017). ResearchGate. [Link]

  • da Silva, G. N., et al. (2017). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Toxicology in Vitro. [Link]

  • Kim, H. J., et al. (2003). Synthesis and evaluation of cytotoxicity of stilbene analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

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Comparative

Efficacy of 3-Bromo-5-iodo-4-methoxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

In the landscape of drug discovery and development, the identification of novel molecular scaffolds with potent and selective enzyme inhibitory activity is a paramount objective. Benzoic acid derivatives have long been r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the identification of novel molecular scaffolds with potent and selective enzyme inhibitory activity is a paramount objective. Benzoic acid derivatives have long been recognized as a versatile class of compounds with a broad spectrum of biological activities.[1] This guide provides an in-depth technical comparison of a specific, highly functionalized subclass: 3-Bromo-5-iodo-4-methoxybenzoic acid derivatives. Drawing upon experimental data from analogous compounds and established inhibitors, we will explore their potential efficacy, particularly against two key enzyme targets: tyrosinase and carbonic anhydrase. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this unique chemical scaffold.

The 3-Bromo-5-iodo-4-methoxybenzoic Acid Scaffold: A Platform for Targeted Inhibition

The 3-Bromo-5-iodo-4-methoxybenzoic acid core represents a strategic starting point for the design of enzyme inhibitors. The presence of two different halogen atoms (bromine and iodine) at the meta positions to the carboxylic acid, combined with a methoxy group at the para position, offers a unique combination of steric and electronic properties. This distinct substitution pattern allows for fine-tuning of lipophilicity, hydrogen bonding capacity, and potential halogen bonding interactions within an enzyme's active site. The carboxylic acid moiety serves as a convenient handle for the synthesis of a diverse library of ester and amide derivatives, enabling the exploration of a wide chemical space to optimize target engagement and pharmacokinetic properties.

Synthesis of the Core Scaffold and its Derivatives:

While direct synthetic routes for 3-bromo-5-iodo-4-methoxybenzoic acid are not extensively documented in publicly available literature, a plausible and common approach involves the electrophilic halogenation of a 4-methoxybenzoic acid precursor. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance, the halogens are preferentially added at the 3 and 5 positions.[2] A general synthetic workflow is proposed below.

cluster_synthesis Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic Acid Derivatives start 4-Methoxybenzoic Acid step1 Bromination (e.g., NBS or Br2) start->step1 intermediate1 3-Bromo-4-methoxybenzoic Acid step1->intermediate1 step2 Iodination (e.g., NIS or I2/HIO3) intermediate1->step2 core 3-Bromo-5-iodo-4-methoxybenzoic Acid step2->core step3 Amide/Ester Coupling (e.g., EDC/HOBt or Acid Catalysis) core->step3 derivatives Derivative Library (Amides, Esters) step3->derivatives cluster_tyrosinase_assay Tyrosinase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) setup Plate Setup (Test, Control, Blank wells) prep->setup pre_incubate Pre-incubate (10 min, RT) setup->pre_incubate initiate Initiate Reaction (Add L-DOPA) pre_incubate->initiate incubate Incubate (20 min, 37°C) initiate->incubate measure Measure Absorbance (475 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the spectrophotometric tyrosinase inhibition assay.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as the substrate. [3][4] Materials and Reagents:

  • Human carbonic anhydrase I or II (hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (3-Bromo-5-iodo-4-methoxybenzoic acid derivatives)

  • Acetazolamide (positive control)

  • Tris-SO4 buffer (50 mM, pH 7.4)

  • Acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA in the assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile and then dilute with the assay buffer. Prepare this fresh daily.

    • Dissolve test compounds and acetazolamide in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of test compound/reference inhibitor solution.

    • Enzyme Control Wells (No Inhibitor): Add 180 µL of Assay Buffer and 10 µL of hCA enzyme solution.

    • Solvent Control Wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the solvent used for the compounds.

    • Blank Wells: Add 190 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value from the dose-response curve.

cluster_ca_assay Carbonic Anhydrase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) setup Plate Setup (Inhibitor, Control, Blank wells) prep->setup pre_incubate Pre-incubate (10 min, RT) setup->pre_incubate initiate Initiate Reaction (Add p-NPA) pre_incubate->initiate measure Kinetic Measurement (405 nm, 10-15 min) initiate->measure analyze Calculate Reaction Rates, % Inhibition & IC50 measure->analyze

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The 3-bromo-5-iodo-4-methoxybenzoic acid scaffold presents a compelling, yet underexplored, platform for the development of novel enzyme inhibitors. Based on the structure-activity relationships of related benzoic acid derivatives, derivatives of this scaffold are promising candidates for the inhibition of tyrosinase and carbonic anhydrase. The comparative data presented in this guide suggest that the unique halogenation pattern could lead to potent and potentially selective inhibitors.

Future research should focus on the synthesis of a focused library of 3-bromo-5-iodo-4-methoxybenzoic acid amides and esters and their systematic evaluation against a panel of enzymes, including various isoforms of carbonic anhydrase to assess selectivity. Elucidation of the precise mechanism of inhibition through kinetic studies and structural biology will be crucial for the rational design of next-generation inhibitors with enhanced therapeutic potential.

References

  • Capasso, C., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PMC. [Link]

  • Desmiaty, Y. D., Hanafi, M. H., Saputri, F. C., Elya, B. E., Rifai, E. A., & Syahdi, R. R. (2021). Tyrosinase inhibition assay. Bio-protocol. [Link]

  • Gao, H., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]

  • Wróbel-Biedrawa, D., et al. (2024). 3.4.3. Tyrosinase Inhibition Assay. Bio-protocol. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PMC. [Link]

  • Parvez, S., et al. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Current Pharmaceutical Design. [Link]

  • T. P. T. Cushnie, et al. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pan, J., et al. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Taylor & Francis Online. [Link]

  • Angeli, A., et al. (2015). Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of Medicinal Chemistry. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Lenta, B. N., et al. (2018). IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. [Link]

  • Akocak, S., et al. (2026). Investigation of Carbonic Anhydrase Inhibition, Antioxidant Properties, and Selective Anticancer Activity of Methyl‐Substituted Halogenated and Methoxy Conduritols. PMC. [Link]

  • Akocak, S., et al. (2026). Investigation of Carbonic Anhydrase Inhibition, Antioxidant Properties, and Selective Anticancer Activity of Methyl-Substituted Halogenated and Methoxy Conduritols. PubMed. [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibitions of benzoic acid linked peptide derivatives. [Link]

  • Tucker, J., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Erzengin, M., et al. (2021). Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. KTU AVES. [Link]

  • Kim, M., et al. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI. [Link]

  • Wang, Q., et al. (2004). Inhibitory Effects of 4-Halobenzoic Acids on the Diphenolase and Monophenolase Activity of Mushroom Tyrosinase. CORE. [Link]

  • RSC Publishing. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. [Link]

  • Liu, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Kubo, I., et al. (2000). An Updated Review of Tyrosinase Inhibitors. PMC. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. ResearchGate. [Link]

  • ACG Publications. (2022). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. [Link]

  • Reddy, T. S., et al. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Organic Letters. [Link]

  • Kubo, I., et al. (2003). Tyrosinase inhibition kinetics of anisic acid. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-5-iodo-4-methoxybenzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic compounds like 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) requires precision not just at the bench, but throughout the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic compounds like 3-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1092308-81-0) requires precision not just at the bench, but throughout the entire lifecycle of the chemical. Proper disposal is not merely a regulatory hurdle; it is a critical safety operation. This guide provides actionable, step-by-step methodologies for the segregation, containment, and disposal of this specific compound, ensuring laboratory safety, environmental compliance, and cost-efficiency.

The Causality of Halogenated Waste Segregation

Why do we treat 3-Bromo-5-iodo-4-methoxybenzoic acid differently than standard organic acids? The causality lies in the thermochemical behavior of its carbon-halogen bonds (C–Br and C–I).

When standard, non-halogenated organic waste is incinerated, it combusts cleanly into carbon dioxide and water. However, the thermal destruction of brominated and iodinated compounds generates highly corrosive and toxic gases, specifically hydrogen bromide (HBr) and hydrogen iodide (HI)[1]. Because of this mechanistic reality, this waste cannot be processed by standard fuel-blending incinerators. It must be strictly routed to 1 to neutralize the acidic exhaust[1].

Introducing even a small amount of this compound into a non-halogenated waste stream converts the entire container into halogenated waste, which can cost up to three times more to dispose of and compromises institutional waste infrastructure[2].

Quantitative Waste Management Parameters

To maintain a self-validating safety system, all laboratory personnel must adhere to the following quantitative thresholds when managing this compound:

ParameterThreshold / SpecificationCausality / Rationale
Halogenated Waste Threshold > 1% to 10% total halogen contentDictates the mandatory routing of the waste to rotary kiln incineration rather than standard solvent fuel blending[3].
Empty Container Definition < 3% by weight or < 2.5 cm (1 in.) residueThe 4 required to classify a chemical container as legally "empty" for standard disposal[4].
Headspace Requirement Minimum 1-inch headspacePrevents dangerous over-pressurization from vapor expansion in liquid waste carboys[3].
Optimal pH for Mixed Aqueous pH 6.0 – 9.0Prevents uncontrolled exothermic reactions or toxic gas evolution before the waste is transported[5].
Accumulation Time Limit 30 Days (during cleanouts)Limits the time unwanted materials may remain in the laboratory under 6[6].

Visualizing the Disposal Workflow

The following logic tree dictates the operational flow for segregating 3-Bromo-5-iodo-4-methoxybenzoic acid.

G Start 3-Bromo-5-iodo-4-methoxybenzoic acid Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals/Spill) State->Solid Liquid Liquid Waste (Reaction Solution) State->Liquid SolidWaste Halogenated Solid Waste Stream (Rotary Kiln Incineration) Solid->SolidWaste Direct routing SolventCheck Assess Solvent Halogen Content Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalSolvent LiqWasteHal Halogenated Liquid Waste Stream (Rotary Kiln Incineration) HalSolvent->LiqWasteHal NonHalSolvent->LiqWasteHal Solute Br/I forces stream to Halogenated

Workflow for the segregation and disposal of 3-Bromo-5-iodo-4-methoxybenzoic acid waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Reagent, Contaminated Consumables, or Spills)

This protocol applies to pure compound disposal, weighing paper, or spill cleanup debris.

  • Containment and Transfer:

    • Action: Use an anti-static, non-sparking scoop to transfer solid 3-Bromo-5-iodo-4-methoxybenzoic acid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE or polypropylene)[7].

    • Causality: Halogenated organics can interact with certain low-density plastics over time, but HDPE provides excellent chemical resistance. Anti-static tools prevent the ignition of suspended organic dust during transfer.

  • Chemical Segregation:

    • Action: Ensure the waste container is strictly isolated from incompatible materials such as8[8].

    • Causality: Benzoic acid derivatives can undergo hazardous, gas-evolving exothermic reactions when exposed to strong oxidizing agents[7].

  • Labeling and Logging:

    • Action: Immediately affix a hazardous waste tag. Mark the primary hazard as "Toxic/Irritant" and explicitly write "Halogenated Organic Solid - Contains Bromine and Iodine"[2].

    • Self-Validation Check: Is the tag completely filled out before the first addition of waste? If yes, proceed. Under EPA guidelines, an unlabeled container actively accumulating waste is a non-compliant container[6].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Mother Liquors)

This protocol applies when the compound is dissolved in a solvent during synthesis or extraction.

  • Solvent Stream Identification:

    • Action: Identify the primary solvent. Even if the carrier solvent is non-halogenated (e.g., ethyl acetate, methanol), the presence of 3-Bromo-5-iodo-4-methoxybenzoic acid dictates that the entire mixture must be classified as 3[3].

    • Causality: The heavy halogens (Br and I) in the solute will generate corrosive HX gases upon incineration, regardless of the carrier solvent's composition.

  • Transfer to Satellite Accumulation Area (SAA):

    • Action: Transfer the liquid into a closed 4-liter white poly bottle or a 5-gallon carboy located inside a functioning chemical fume hood[2].

    • Causality: Conducting transfers inside the fume hood protects the operator from volatile organic compounds (VOCs) and potential aerosolization of the dissolved halogenated acid.

  • Headspace Maintenance:

    • Action: Stop filling the container when it reaches 3/4 full, leaving at least 1 inch of headspace[3].

    • Self-Validation Check: Visually inspect the liquid level. Is there sufficient headspace for vapor expansion? If yes, seal the cap tightly. If no, immediately open a new, properly labeled waste carboy.

  • Final Decontamination of Empty Containers:

    • Action: Once the original reagent bottle is empty (containing less than 3% by weight of the original material), triple-rinse it with a compatible solvent[4]. Collect the rinsate in the Halogenated Liquid Waste container before disposing of the glass bottle in standard glass recycling/disposal.

References

  • [1] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | 1

  • [6] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: epa.gov | 6

  • [4] Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | 4

  • [3] Title: Guidelines for Segregating and Combining Chemical Wastes into Containers | Source: upenn.edu | 3

  • [2] Title: Halogenated Solvents in Laboratories - Campus Operations | Source: temple.edu | 2

  • [8] Title: Hazardous Materials Disposal Guide | Source: nipissingu.ca | 8

  • [7] Title: Benzoic acid SDS/Information | Source: scbt.com | 7

  • [5] Title: Treatment and disposal of chemical wastes in daily laboratory work | Source: oc-praktikum.de | 5

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Handling

Personal protective equipment for handling 3-Bromo-5-iodo-4-methoxybenzoic acid

Essential Safety and Handling Guide: 3-Bromo-5-iodo-4-methoxybenzoic Acid This document provides essential, immediate safety and logistical information for the handling of 3-Bromo-5-iodo-4-methoxybenzoic acid. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 3-Bromo-5-iodo-4-methoxybenzoic Acid

This document provides essential, immediate safety and logistical information for the handling of 3-Bromo-5-iodo-4-methoxybenzoic acid. As a Senior Application Scientist, this guide synthesizes technical data with field-proven safety protocols to ensure the well-being of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is conservatively based on the known hazards of structurally analogous halogenated and methoxylated benzoic acids. This approach ensures a high margin of safety when working with this chemical intermediate.

Inferred Hazard Assessment and Classification

Based on a thorough review of similar chemical structures, 3-Bromo-5-iodo-4-methoxybenzoic acid is presumed to pose significant irritant hazards. The presence of bromo and iodo functional groups on the benzoic acid backbone warrants a cautious approach. The hazard classifications for closely related compounds, such as 3-bromo-5-methoxybenzoic acid and 3,5-dibromo-4-methoxybenzoic acid, consistently indicate risks of skin, eye, and respiratory irritation[1][2]. Therefore, this compound should be handled as, at minimum, an irritant with the following inferred GHS classifications.

Hazard ClassGHS Hazard CodeDescriptionSource Analogs
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3][4][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][3][4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific equipment is based on preventing contact with a substance that is a known irritant to skin and eyes and a potential respiratory tract irritant[2][3][4].

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine dust that can cause serious eye irritation[7][8][9]. Must conform to OSHA 29 CFR 1910.133 or EN166 standards[4][10].
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can lead to irritation[8][11][12]. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid self-contamination[13].
Skin & Body Protection A long-sleeved laboratory coat, long pants, and closed-toe shoes.Provides a primary barrier against accidental spills and dust contamination on the skin[7][11]. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection Use within a certified chemical fume hood.Engineering controls are the primary defense against inhaling airborne particles. Handling the solid outside of a fume hood is strongly discouraged to prevent respiratory irritation[9][10][11]. If engineering controls are not feasible, a NIOSH-approved N95 (US) or P1 (EU) particle respirator is the minimum requirement[10].

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe experimental environment.

A. Engineering Controls:

  • Primary Workspace: All weighing and handling of 3-Bromo-5-iodo-4-methoxybenzoic acid powder must be conducted within a properly functioning chemical fume hood to control fugitive dust[10][11].

  • Ventilation: Ensure good general laboratory ventilation to dilute any potential vapors or dust that may escape primary containment[8][12].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[4].

B. Procedural Steps for Handling:

  • Preparation: Before handling the chemical, designate a specific work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are ready.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling: Gently transfer the solid material, avoiding actions that could generate dust. Use tools like spatulas instead of pouring directly from the container when possible. Keep the container tightly closed when not in use[3][12].

  • Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water[9][13]. Do not eat, drink, or smoke in areas where chemicals are handled[11].

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][9][10].

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Minor Spill (Solid):

  • Evacuate & Alert: Alert personnel in the immediate vicinity of the spill.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear all recommended PPE, including respiratory protection.

  • Contain & Clean: Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite to avoid raising dust[11].

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal[10][14].

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Place all cleaning materials into the sealed waste container[11].

Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation (Minor vs. Major) Start->Assess Alert Alert Personnel & Restrict Area Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Cleanup Collect Material into Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Properly Dispose of Contaminated Waste Decon->Dispose End Response Complete Dispose->End

Figure 1: Emergency Spill Response Workflow.

Disposal Plan

All waste containing 3-Bromo-5-iodo-4-methoxybenzoic acid, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Containment: Place all solid waste into a clearly labeled, sealed, and puncture-proof container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations[3][4][10]. Do not dispose of this chemical down the drain or in regular trash. For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method[10].

References

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • ThermoFisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzoic acid.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information.
  • Labkem. (2023, January 12). Benzoic acid AGR Safety Data Sheet.
  • U.S. Hazmat Rentals. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-methoxybenzoic Acid.
  • PubChem. (n.d.). 3,5-Dibromo-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde.
  • MilliporeSigma. (n.d.). 3-Bromo-4-methoxybenzoic acid 96%.
  • TCI Chemicals. (2025, March 5). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic Acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromo-3,5-dihydroxybenzoic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-4,5-dimethoxybenzoic Acid.
  • NextSDS. (n.d.). 3-BroMo-4-Methoxy-5-nitrobenzoic acid — Chemical Substance Information.
  • Thermo Scientific Chemicals. (n.d.). 3-Bromo-5-methoxybenzoic acid, 98%.
  • Tokyo Chemical Industry. (2025, March 13). SAFETY DATA SHEET - 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-​methoxy-​2-​nitro-.
  • ECHEMI. (n.d.). 3-BroMo-4-hydroxy-5-nitrobenzoic acid SDS.
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